molecular formula C11H10F3NO2 B2918938 5-Phenyl-5-(trifluoromethyl)morpholin-3-one CAS No. 2260936-79-4

5-Phenyl-5-(trifluoromethyl)morpholin-3-one

カタログ番号: B2918938
CAS番号: 2260936-79-4
分子量: 245.201
InChIキー: NRENMUPYPHZQLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Phenyl-5-(trifluoromethyl)morpholin-3-one is a morpholin-3-one derivative, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The incorporation of a phenyl-trifluoromethyl group at the 5-position makes this compound a valuable building block for developing novel bioactive molecules. The morpholine ring is a privileged structure in CNS drug development due to its ability to enhance solubility and improve permeability through the blood-brain barrier, making it a feature in compounds targeting neurological disorders . Furthermore, morpholine and morpholinone derivatives have demonstrated potent activity as inhibitors of various biological targets. For instance, similar compounds have been developed as Kv1.5 potassium channel inhibitors for the potential treatment of atrial fibrillation and as inhibitors of monoacylglycerol lipase (MAGL) for brain imaging . The presence of the trifluoromethyl (CF3) group is a strategic modification in drug design, known to improve metabolic stability, enhance membrane permeability, and increase affinity for target proteins . Researchers can utilize 5-Phenyl-5-(trifluoromethyl)morpholin-3-one as a key synthetic intermediate or as a core scaffold for designing and synthesizing new compounds for pharmacological screening, particularly in neuroscience and cardiovascular disease research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

5-phenyl-5-(trifluoromethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)10(7-17-6-9(16)15-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRENMUPYPHZQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(CO1)(C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 5-Phenyl-5-(trifluoromethyl)morpholin-3-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the presence of the morpholinone scaffold, a privileged structure in many bioactive molecules, and the trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical, step-by-step methodologies.

Strategic Approach to Synthesis

Given the absence of a directly reported synthesis for 5-Phenyl-5-(trifluoromethyl)morpholin-3-one in the current literature, a robust and logical two-step synthetic pathway is proposed. This strategy focuses on the initial construction of a key trifluoromethylated amino alcohol intermediate, followed by a cyclization to form the target morpholin-3-one ring system.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization Benzaldehyde Benzaldehyde 2,2,2-trifluoro-1-phenylethanone 2,2,2-trifluoro-1-phenylethanone Benzaldehyde->2,2,2-trifluoro-1-phenylethanone Trifluoromethylation (e.g., TMSCF3, CsF) 2-amino-1-phenyl-1-(trifluoromethyl)ethanol 2-amino-1-phenyl-1-(trifluoromethyl)ethanol 2,2,2-trifluoro-1-phenylethanone->2-amino-1-phenyl-1-(trifluoromethyl)ethanol Reductive Amination (e.g., NH4OAc, NaBH3CN) Intermediate_Amide Intermediate_Amide 2-amino-1-phenyl-1-(trifluoromethyl)ethanol->Intermediate_Amide Acylation (Bromoacetyl bromide, Et3N) 5-Phenyl-5-(trifluoromethyl)morpholin-3-one 5-Phenyl-5-(trifluoromethyl)morpholin-3-one Intermediate_Amide->5-Phenyl-5-(trifluoromethyl)morpholin-3-one Intramolecular Williamson Ether Synthesis (e.g., NaH)

Caption: Proposed two-step synthesis of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.

Step 1: Synthesis of 2-amino-1-phenyl-1-(trifluoromethyl)ethanol

The synthesis of this crucial amino alcohol precursor can be achieved through a two-stage process starting from benzaldehyde.

Part A: Synthesis of 2,2,2-trifluoro-1-phenylethanone

This step involves the nucleophilic trifluoromethylation of benzaldehyde. The use of Ruppert-Prakash reagent (TMSCF₃) is a well-established and efficient method for this transformation.[3][4][5]

  • Protocol:

    • To a solution of benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add cesium fluoride (CsF) (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography to yield 2,2,2-trifluoro-1-phenylethanone.

Part B: Reductive Amination to 2-amino-1-phenyl-1-(trifluoromethyl)ethanol

The trifluoromethyl ketone is then converted to the corresponding amino alcohol via reductive amination.

  • Protocol:

    • Dissolve 2,2,2-trifluoro-1-phenylethanone (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and stir until dissolved.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the addition of water.

    • Remove the methanol under reduced pressure.

    • Make the aqueous solution basic with 2M NaOH and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude amino alcohol.

    • Purify by column chromatography to obtain 2-amino-1-phenyl-1-(trifluoromethyl)ethanol.

Step 2: Cyclization to 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

The final step involves the formation of the morpholin-3-one ring through acylation of the amino alcohol followed by an intramolecular Williamson ether synthesis. This is a common strategy for the synthesis of morpholine derivatives.[1][6][7][8]

  • Protocol:

    • Dissolve the 2-amino-1-phenyl-1-(trifluoromethyl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C and add a solution of bromoacetyl bromide (1.1 eq) in dichloromethane dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude bromoacetamide intermediate.

    • Dissolve the crude intermediate in anhydrous THF.

    • Add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 12-16 hours.

    • Carefully quench the reaction with water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

Characterization of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the predicted spectroscopic data based on the structure.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR δ 7.6-7.4 (m, 5H, Ar-H), 4.5-4.3 (m, 2H, -O-CH₂-C=O), 3.8-3.6 (m, 2H, -N-CH₂-), ~3.0 (br s, 1H, N-H). Chemical shifts are influenced by the electron-withdrawing trifluoromethyl group.[9][10][11]
¹³C NMR δ ~170 (C=O), ~135-128 (Ar-C), ~124 (q, J ≈ 285 Hz, CF₃), ~70 (-O-CH₂-), ~65 (C-Ph), ~50 (-N-CH₂-). The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.[12][13][14]
¹⁹F NMR δ ~ -75 (s, CF₃). A singlet is expected as there are no neighboring fluorine atoms.
IR (cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch, lactam), ~1250, 1170, 1130 (C-F stretches), ~1100 (C-O-C stretch). The lactam carbonyl stretch is a characteristic peak.[15][16][17][18][19]
Mass Spec (EI) M⁺ at m/z = 245. Plausible fragments: [M-CF₃]⁺ (m/z 176), [Ph-C-CF₃]⁺ (m/z 172), [Ph]⁺ (m/z 77). The fragmentation pattern will be influenced by the stability of the resulting cations and neutral losses.[20][21][22]
Diagram of the Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Step1 Synthesis of 2-amino-1-phenyl-1-(trifluoromethyl)ethanol Start->Step1 Purification1 Column Chromatography Step1->Purification1 Step2 Cyclization to 5-Phenyl-5-(trifluoromethyl)morpholin-3-one Purification2 Column Chromatography Step2->Purification2 Purification1->Step2 NMR NMR Spectroscopy (1H, 13C, 19F) Purification2->NMR IR IR Spectroscopy Purification2->IR MS Mass Spectrometry Purification2->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity IR->Purity MS->Purity Final_Product Final_Product Purity->Final_Product Pure Compound

Caption: Overall workflow from synthesis to characterization of the target compound.

Conclusion and Future Perspectives

This technical guide outlines a feasible and scientifically sound approach to the synthesis and characterization of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one. The proposed synthetic route utilizes well-established chemical transformations, ensuring a high probability of success in a laboratory setting. The predicted characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound.

The availability of this novel compound will enable further exploration of its biological activities, potentially leading to the development of new therapeutic agents. Future work could involve the synthesis of analogues with modifications to the phenyl ring or the morpholinone scaffold to establish structure-activity relationships.

References

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  • Organic Letters. 2021;23(23):9178-9183. Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. [Link]

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  • Journal of the American Chemical Society. 2005;127(45):15724-15725. A New Strategy for the Synthesis of Substituted Morpholines. [Link]

  • Biopolymers. 2001;62(5):278-94. FTIR study of five complex beta-lactam molecules. [Link]

  • Organic Letters. 2005 Feb 17;7(4):589-92. Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides. [Link]

  • Beilstein Journal of Organic Chemistry. 2021; 17: 435–443. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

  • Magnetic Resonance in Chemistry. 2020 Jun;58(6):540-547. Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. [Link]

  • Chemical Science. 2025;16(16):5833-5839. O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 1976;402-412. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

  • Chemical Communications. 2025;61(64):8887-8898. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. [Link]

  • The Journal of Organic Chemistry. 2011;76(8):2706-2710. Trifluoromethylation of Ketones and Aldehydes with Bu3SnCF3. [Link]

  • University of California, Davis. Infrared spectra of Amides & Lactams (RCONR2). [Link]

  • Synthesis. 2012;44(11):1591-1602. Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. [Link]

  • The Journal of Physical Chemistry Letters. 2012;3(21):3194-3198. Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. [Link]

  • Canadian Journal of Chemistry. 1954;32(7):683-686. THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. [Link]

  • ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... [Link]

  • ResearchGate. Recent progress in the synthesis of morpholines. [Link]

  • Medical Research Reviews. 2020 Mar;40(2):709-752. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Zhurnal Prikladnoi Spektroskopii. 2022;89(6):897. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[23][24]Dioxepino[5,6-d][23][25]Oxazole Compound: an Experimental and Density Functional Theory Study. [Link]

  • Magnetic Resonance in Chemistry. 2005 Aug;43(8):673-5. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • SpectraBase. Trifluoromethane - Optional[13C NMR] - Chemical Shifts. [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Catalysis Science & Technology. 2014;4(8):2436-2440. Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. [Link]

  • ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are... [Link]

  • Molecules. 2026 Feb 14;31(4):1043. Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

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  • ResearchGate. ¹H NMR signals for methylene protons of morpholine group. [Link]

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Sources

A Technical Guide to the Physicochemical Characterization of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unknown for a Novel Morpholinone

In modern drug discovery, the morpholinone scaffold is a privileged structure, offering a favorable combination of metabolic stability, synthetic tractability, and desirable spatial vectors for engaging biological targets. The introduction of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl or ethyl group, is a well-established strategy to modulate a compound's metabolic fate, lipophilicity, and binding affinity. The specific molecule, 5-Phenyl-5-(trifluoromethyl)morpholin-3-one , represents a novel chemical entity at the intersection of these design principles.

As of the date of this guide, comprehensive experimental data for this exact compound is not widely available in public-facing literature. This is a common scenario in early-stage discovery. Therefore, this document is designed not as a static data sheet, but as a proactive technical guide. It outlines the critical physicochemical properties that must be determined and provides robust, field-proven protocols for their characterization. As Senior Application Scientists, we do not just present data; we provide the roadmap to generate high-quality, reliable results. This guide is built on the principles of experimental integrity, explaining the causality behind methodological choices to empower researchers in their evaluation of this and other novel chemical entities.

Chemical Identity and Structural Attributes

Understanding the fundamental structure is the first step in any characterization workflow. The trifluoromethyl and phenyl groups at the C5 position create a chiral center, a critical feature for consideration in both synthesis and biological evaluation.

  • IUPAC Name: 5-phenyl-5-(trifluoromethyl)morpholin-3-one

  • Molecular Formula: C₁₁H₁₀F₃NO₂

  • Molecular Weight: 259.20 g/mol

  • Chemical Structure:

    
    (Note: A placeholder for the 2D structure image)
    

The presence of the electron-withdrawing CF₃ group is predicted to significantly influence the molecule's electronic properties and lipophilicity compared to its non-fluorinated analog, 5-phenylmorpholin-3-one.[1][2][3] The lactam moiety within the morpholinone ring presents both a hydrogen bond donor (N-H) and acceptor (C=O), which are key determinants of solubility and membrane permeability.

Core Physicochemical Properties: A Summary for Investigation

The following table summarizes the essential physicochemical parameters for any new chemical entity entering a drug discovery pipeline. For this specific compound, we have populated the table with calculated or predicted values where possible and designated others as "To Be Determined (TBD)" through the experimental protocols detailed in this guide.

PropertyPredicted/Calculated ValueSignificance in Drug Discovery
Molecular Weight 259.20 g/mol Influences diffusion, bioavailability; aligns with Lipinski's guidelines.
cLogP TBD (Est. 2.0-2.5)Key measure of lipophilicity; impacts solubility, permeability, and metabolism.
LogD at pH 7.4 TBDpH-dependent lipophilicity; more physiologically relevant than LogP for ionizable compounds.
Aqueous Solubility TBDCritical for formulation, absorption, and achieving therapeutic concentrations.[4]
pKa TBD (Est. 9-10 for N-H)Determines the ionization state at physiological pH, affecting solubility and receptor interaction.
Chemical Stability TBDEssential for determining shelf-life, degradation pathways, and viable storage conditions.[5][6]
Polar Surface Area 49.6 Ų (Calculated)Predictor of membrane permeability and transport characteristics.

Experimental Workflows for Physicochemical Characterization

The following sections provide self-validating, step-by-step protocols for determining the critical physicochemical properties. The causality behind key steps is explained to ensure data integrity.

Lipophilicity: LogP and LogD Determination via HPLC

The octanol-water partition coefficient (LogP) is a cornerstone of medicinal chemistry.[7][8] While the traditional shake-flask method is foundational, it can be resource-intensive.[8] A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and requires minimal compound.[8][9]

Principle: This method correlates the retention time (t_R) of a compound on a C18 column with the known LogP values of a standard set of reference compounds.

Step-by-Step Protocol:

  • System Preparation:

    • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).[10]

    • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Phosphate buffered saline (PBS), pH 7.4.

    • Mobile Phase B: Acetonitrile (ACN).

    • System Suitability: Equilibrate the column with a 50:50 A:B mixture until a stable baseline is achieved.

  • Calibration Curve Generation:

    • Prepare 1 mg/mL stock solutions of 5-7 reference compounds with known LogP values spanning a range (e.g., -1 to +5).

    • Inject each standard individually using an isocratic mobile phase (e.g., 60% ACN) and record the retention time.

    • Plot the known LogP values of the standards against the logarithm of their capacity factor, k', where k' = (t_R - t₀) / t₀. (t₀ is the column dead time). This plot is your calibration curve.

  • Sample Analysis:

    • Prepare a 1 mg/mL stock solution of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one in ACN.

    • Inject the sample under the identical HPLC conditions used for the standards.

    • Record the retention time (t_R).

  • Calculation:

    • Calculate the k' for the test compound.

    • Interpolate the LogP value from the linear regression equation of the calibration curve.

Causality and Trustworthiness: Using a validated set of standards ensures the accuracy of the correlation. The DAD detector allows for peak purity assessment, confirming that the measured retention time corresponds to the compound of interest and not an impurity.[10]

Aqueous Solubility: The Thermodynamic Shake-Flask Method

Aqueous solubility is arguably one of the most critical properties, as a compound must be in solution to be absorbed and exert its biological effect.[4][11] We distinguish between kinetic and thermodynamic solubility. The thermodynamic method, described here, measures the true equilibrium solubility and is the gold standard for lead optimization.[12][13]

Principle: An excess of the solid compound is equilibrated in a buffered aqueous solution. After separation of the undissolved solid, the concentration of the compound in the saturated supernatant is quantified.

Below is a visual representation of the workflow.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification Solid Weigh excess solid (e.g., ~2 mg) Buffer Add buffer (pH 7.4) to vial Solid->Buffer Dispense Equilibrate Shake/agitate (24-48h at 25°C) Buffer->Equilibrate Separate Centrifuge or Filter (0.22 µm PVDF) Equilibrate->Separate Analyze Quantify supernatant via LC-MS/MS or HPLC-UV Separate->Analyze CalCurve Compare against calibration curve Analyze->CalCurve

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (approx. 1-2 mg) of solid 5-Phenyl-5-(trifluoromethyl)morpholin-3-one to a glass vial.

  • Incubation: Add a precise volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4). Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

  • Equilibration: Allow the suspension to equilibrate for at least 24 hours.[12] This extended time is critical to ensure a true thermodynamic equilibrium is reached between the solid and solution phases.

  • Phase Separation: Remove the vial and allow it to stand. To separate the undissolved solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm PVDF filter. Filtering is often preferred to avoid disturbing the pellet during sampling.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into the mobile phase. Quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a multi-point calibration curve prepared from a known stock solution (typically in DMSO or ACN).[13]

Expert Insight: It is crucial to confirm that the solid material remaining after equilibration has the same polymorphic form as the starting material using techniques like XRPD. A change in crystal form during the experiment can lead to erroneous solubility values.

Ionization Constant: pKa Determination by Potentiometric Titration

The pKa dictates a molecule's charge state across a pH range, profoundly influencing its interaction with biological membranes and protein targets.[14] For 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, the lactam N-H proton is expected to be weakly acidic. Potentiometric titration is a highly accurate and standard method for pKa determination.[15][16]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously, and the pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point.[14][17]

Step-by-Step Protocol:

  • System Setup:

    • Use a calibrated automatic titrator equipped with a high-precision pH electrode.[17]

    • Maintain a constant temperature (e.g., 25°C) using a water-jacketed titration vessel.

    • Purge the system and solutions with nitrogen to eliminate dissolved CO₂, which can interfere with the titration of bases.[15]

  • Sample Preparation:

    • Accurately prepare a solution of the compound (e.g., 1-5 mM) in water with a co-solvent like methanol if solubility is low. Note that the measured pKa will be an apparent pKa (pKa_app) in the presence of a co-solvent.

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17]

  • Titration:

    • For an expected acidic pKa, titrate the sample solution with a standardized solution of NaOH (e.g., 0.1 M).

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative curve indicates the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[17]

Expert Insight: For compounds with low water solubility, extrapolation methods (e.g., Yasuda-Shedlovsky plots) can be used to determine the true aqueous pKa from measurements made in several different co-solvent concentrations.[15]

Chemical Stability Profiling

Assessing a compound's stability is vital for establishing its shelf-life and identifying potential liabilities.[5][6] A foundational stability study involves evaluating the compound's integrity under stressed conditions of pH and oxidation.

Principle: The compound is incubated under various conditions, and the remaining percentage of the parent compound is quantified by HPLC at specific time points.

Stability_Workflow cluster_conditions Incubation Conditions (48h, RT) Start Prepare Compound Stock (e.g., 10 mM in ACN) Acid Acidic (pH 2, HCl) Start->Acid Neutral Neutral (pH 7.4, PBS) Start->Neutral Basic Basic (pH 10, Carbonate Buffer) Start->Basic Oxidative Oxidative (3% H₂O₂ in PBS) Start->Oxidative Timepoints Sample at t=0, 2, 8, 24, 48h Acid->Timepoints Neutral->Timepoints Basic->Timepoints Oxidative->Timepoints Analysis Quench & Analyze (% Remaining via HPLC-UV) Timepoints->Analysis

Caption: Workflow for Accelerated Chemical Stability Assessment.

Step-by-Step Protocol:

  • Solution Preparation: Prepare separate solutions of the compound (~10 µM) in buffers representing acidic (pH 2.0), neutral (pH 7.4), and basic (pH 10.0) conditions. Prepare a fourth solution in pH 7.4 buffer containing 3% hydrogen peroxide for oxidative stability.

  • Incubation: Store all solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 8, 24, and 48 hours), take an aliquot from each solution.

  • Quenching & Quantification: Immediately quench the reaction (e.g., by neutralizing the pH or adding a quenching agent for the oxidative sample) and dilute with mobile phase. Analyze the sample by a stability-indicating HPLC method to determine the percentage of the parent compound remaining relative to the t=0 sample.

Trustworthiness: A "stability-indicating" HPLC method is one that can resolve the parent compound from all potential degradation products. This must be validated during method development, often through forced degradation studies as outlined by ICH guidelines.[6][18][19]

Spectroscopic Profile: The Structural Fingerprint

While not physicochemical properties in the classical sense, spectroscopic data are essential for structural confirmation and are included here for completeness.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will be essential to confirm the chemical structure. Key expected signals would include aromatic protons for the phenyl ring, diastereotopic protons for the morpholinone ring, and a characteristic quartet for the CF₃ group in ¹³C NMR.[20][21][22]

  • ¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds and will show a singlet for the CF₃ group, providing unambiguous confirmation of its presence.[23][24]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[20]

  • Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, and a strong absorption for the lactam carbonyl (C=O) group.[25]

Conclusion and Forward Outlook

The physicochemical profile of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one is a critical dataset for advancing its journey as a potential drug candidate. The properties of lipophilicity, solubility, ionization, and stability, determined through the robust protocols outlined herein, will form the foundation for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By systematically generating this data, research teams can make informed decisions, identify potential development challenges early, and ultimately accelerate the path from a promising molecule to a potential therapeutic. This guide provides the validated, logical framework necessary to build that essential foundation.

References

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An In-depth Technical Guide to 5-Phenyl-5-(trifluoromethyl)morpholin-3-one (CAS 1211582-12-5): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, a compound of significant interest to researchers, scientists, and drug development professionals. By dissecting its structural components, potential synthetic pathways, and likely biological targets, we aim to illuminate its potential as a valuable scaffold in medicinal chemistry. While specific data for this exact molecule is limited in publicly available literature, this guide synthesizes established principles and data from analogous structures to provide a robust and scientifically grounded perspective.

Introduction: Deconstructing a Molecule of Interest

5-Phenyl-5-(trifluoromethyl)morpholin-3-one is a fascinating molecule that combines three key structural motifs, each contributing to its potential pharmacological profile. Understanding these components is crucial to appreciating its potential applications.

  • The Morpholin-3-one Core: The morpholine ring is a well-established "privileged structure" in medicinal chemistry.[1][2] Its presence in numerous approved drugs is a testament to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability. The lactam functionality within the morpholin-3-one core provides a rigid scaffold and potential hydrogen bonding interactions with biological targets.

  • The Phenyl Group: The presence of a phenyl ring at the 5-position introduces a key aromatic component. This group can engage in various non-covalent interactions with protein targets, including π-π stacking and hydrophobic interactions, which are critical for binding affinity and selectivity.

  • The Trifluoromethyl (CF3) Group: The trifluoromethyl group is a cornerstone of modern drug design.[3][4][5] Its introduction into a molecule can profoundly and beneficially alter its properties.[6][7] Key advantages of trifluoromethylation include:

    • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the drug's half-life.[3]

    • Increased Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.[3]

    • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 group can influence the pKa of nearby functional groups and alter the electronic nature of the aromatic ring, potentially enhancing target binding.[3]

    • Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more potent and selective interactions with the target protein.

The combination of these three motifs in 5-Phenyl-5-(trifluoromethyl)morpholin-3-one suggests a molecule with the potential for favorable pharmacokinetic properties and potent biological activity.

Proposed Synthetic Strategy: The Ugi Multicomponent Reaction

A potential Ugi-based synthesis could involve the reaction of an α-amino alcohol, a ketone, a carboxylic acid, and an isocyanide, followed by an intramolecular cyclization step. A more direct approach for the morpholin-3-one core involves a variation of the Ugi reaction followed by a cyclization step.

Proposed Synthetic Pathway:

Ugi_Synthesis cluster_reactants Starting Materials A 2-Amino-1-phenylethanol Ugi Ugi Four-Component Reaction A->Ugi B Trifluoroacetaldehyde B->Ugi C Glyoxylic acid C->Ugi D tert-Butyl isocyanide D->Ugi Intermediate Linear Ugi Adduct Ugi->Intermediate Formation of α-acylamino amide Cyclization Acid-catalyzed Intramolecular Cyclization (Lactamization) Intermediate->Cyclization Product 5-Phenyl-5-(trifluoromethyl) morpholin-3-one Cyclization->Product Ring Closure

Caption: Proposed Ugi-based synthesis of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

Step-by-Step Protocol:

  • Imine Formation: In a suitable solvent such as methanol, equimolar amounts of 2-amino-1-phenylethanol and trifluoroacetaldehyde are stirred to form the corresponding imine.

  • Ugi Reaction: To the in-situ generated imine, equimolar amounts of glyoxylic acid and an isocyanide (e.g., tert-butyl isocyanide) are added. The reaction mixture is stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude linear Ugi adduct is purified by column chromatography.

  • Cyclization: The purified Ugi adduct is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux to induce intramolecular lactamization.

  • Final Purification: After completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled, washed, and the solvent is evaporated. The final product, 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, is purified by recrystallization or column chromatography.

Potential Biological Activity: Targeting the PI3K/Akt/mTOR Pathway

The structural features of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, particularly the morpholine ring, strongly suggest its potential as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11][12][13]

Numerous potent and selective mTOR inhibitors incorporate a morpholine moiety, which has been shown to interact with the ATP-binding pocket of the kinase domain.[14][15][16][17][18] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a key interaction for potent inhibition.

The PI3K/Akt/mTOR Signaling Pathway:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation Inhibitor 5-Phenyl-5-(trifluoromethyl) morpholin-3-one Inhibitor->PI3K Potential Inhibition Inhibitor->mTORC2 Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Proposed Biological Evaluation Workflow:

To assess the biological activity of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, a systematic approach is recommended:

Biological_Evaluation_Workflow A In Vitro Kinase Assays (PI3K, mTOR) B Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) A->B Confirm cellular activity C Western Blot Analysis of Downstream Effectors (p-Akt, p-S6K, p-4EBP1) B->C Elucidate mechanism of action D In Vivo Xenograft Studies in Animal Models C->D Evaluate in vivo efficacy E Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies D->E Assess drug-like properties F Lead Optimization E->F

Caption: A workflow for the biological evaluation of the target compound.

Experimental Protocol: In Vitro mTOR Kinase Assay

A detailed protocol for an in vitro kinase assay to determine the inhibitory activity against mTOR can be found in resources such as "mTOR: Methods and Protocols".[19] A generalized procedure is as follows:

  • Reagents and Materials: Recombinant active mTOR enzyme, inactive S6K protein (substrate), ATP, kinase assay buffer, and the test compound (5-Phenyl-5-(trifluoromethyl)morpholin-3-one) at various concentrations.

  • Assay Procedure:

    • The kinase reaction is initiated by mixing the mTOR enzyme, S6K substrate, and varying concentrations of the test compound in the kinase buffer.

    • ATP is added to start the reaction.

    • The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped by adding a stopping solution (e.g., SDS-PAGE loading buffer).

  • Detection: The level of phosphorylated S6K is quantified, typically by Western blotting using an antibody specific for phosphorylated S6K.[20][21] The intensity of the signal is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Physicochemical and Analytical Characterization

A thorough characterization of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one is essential for its development as a research tool or potential drug candidate.

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance
Molecular FormulaC11H10F3NO2Provides the elemental composition.
Molecular Weight245.20 g/mol Influences diffusion and transport properties.
LogP~1.5 - 2.5Indicates a balance between solubility and permeability.
Polar Surface Area~49 ŲAffects membrane permeability and solubility.
H-bond Donors1Potential for hydrogen bonding interactions.
H-bond Acceptors3Potential for hydrogen bonding interactions.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be crucial for confirming the chemical structure and purity of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.[22][23][24] Fragmentation patterns from MS/MS analysis can provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound and for quantitative analysis.[25][26][27][28] A reverse-phase C18 column with a mobile phase of acetonitrile and water would likely be a suitable starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For certain applications, particularly for analyzing volatile derivatives, GC-MS can be employed.[29][30]

Safety and Handling

Compounds containing trifluoromethyl groups require careful handling due to their potential reactivity and the possibility of releasing hazardous decomposition products.

General Safety Precautions:

  • Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust.[31][32]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[33]

  • Handling: Avoid contact with skin and eyes.[34] Avoid creating dust. Use spark-proof tools if the compound is flammable.[31]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[32][34]

  • Decomposition Hazards: Be aware that under high heat or in the presence of strong bases, trifluoromethylated compounds can decompose to release toxic and corrosive fumes, such as hydrogen fluoride (HF).[35]

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.[31][32][33][34]

Conclusion and Future Perspectives

5-Phenyl-5-(trifluoromethyl)morpholin-3-one represents a promising chemical scaffold for the development of novel therapeutic agents. Its constituent parts—the privileged morpholin-3-one core, the phenyl group for target interaction, and the beneficial trifluoromethyl group—suggest a molecule with significant potential, particularly as an inhibitor of the PI3K/Akt/mTOR pathway. The proposed synthetic route via the Ugi reaction offers an efficient means of accessing this and related compounds for further investigation. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a thorough biological evaluation to validate its predicted activity and explore its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader field of medicinal chemistry and the ongoing quest for new and effective drugs.

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The Trifluoromethylated Morpholine Scaffold: A Modern Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic tractability.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold represents a significant advancement in drug design, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The strong electron-withdrawing nature of the CF₃ group can profoundly influence basicity, lipophilicity, metabolic stability, and target binding affinity.[4][5] This guide provides a comprehensive technical overview of novel trifluoromethylated morpholine scaffolds, detailing their synthesis, key physicochemical properties, and impactful applications in modern drug discovery, with a focus on the causal relationships behind their efficacy.

The Strategic Imperative for Trifluoromethylation of Morpholines

The introduction of a trifluoromethyl group is a cornerstone strategy in modern medicinal chemistry to enhance the drug-like properties of a lead compound.[2][6] When applied to the morpholine scaffold, this modification imparts a unique and advantageous set of characteristics.

  • Modulation of Basicity (pKa) : The morpholine nitrogen provides a basic handle that is often crucial for solubility and target interaction. However, its basicity (pKa ≈ 8.4) can also lead to off-target effects and rapid clearance. The potent electron-withdrawing effect of a vicinal trifluoromethyl group significantly reduces the basicity of the morpholine nitrogen. This modulation can be critical for optimizing a drug's pharmacokinetic profile and reducing interactions with unintended biological targets.[7]

  • Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] Placing a CF₃ group on the morpholine ring can shield adjacent, metabolically labile C-H bonds from enzymatic attack, thereby increasing the compound's half-life and bioavailability.[4]

  • Increased Lipophilicity : The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[9] This is a particularly valuable attribute in the development of central nervous system (CNS) therapeutics.[4]

  • Improved Target Binding : The unique electronic and steric properties of the CF₃ group can lead to enhanced binding affinity and selectivity for the target protein. It can participate in favorable electrostatic and hydrophobic interactions within a binding pocket, often leading to a significant boost in potency.[4][10]

Synthesis of Trifluoromethylated Morpholine Scaffolds

The synthesis of trifluoromethylated morpholines can be approached through various strategic routes, each with its own advantages depending on the desired substitution pattern and stereochemistry.

Scalable Synthesis of 2- and 3-Trifluoromethylmorpholines

A robust and scalable synthesis for both 2- and 3-trifluoromethylmorpholines has been developed, starting from the commercially available 2-trifluoromethyloxirane. This multi-step process allows for the production of these valuable building blocks in multigram quantities, in both racemic and optically active forms.

Experimental Protocol: Synthesis of Racemic 2-(Trifluoromethyl)morpholine

A representative protocol for the synthesis of racemic 2-(trifluoromethyl)morpholine is as follows:

  • Step 1: Oxirane Ring Opening. 2-Trifluoromethyloxirane is reacted with an appropriate amine, such as benzylamine, to open the epoxide ring, yielding an amino alcohol intermediate.

  • Step 2: N-Protection. The secondary amine of the resulting amino alcohol is protected, for example, as a tosylamide, to prevent side reactions in subsequent steps.

  • Step 3: O-Alkylation. The hydroxyl group is then alkylated with a suitable two-carbon electrophile bearing a leaving group, such as 2-bromoethanol.

  • Step 4: Cyclization. Under basic conditions, an intramolecular Williamson ether synthesis is induced, forming the morpholine ring.

  • Step 5: Deprotection. The protecting group on the nitrogen is removed to yield the final 2-(trifluoromethyl)morpholine.

This synthetic approach is versatile and can be adapted to produce a variety of substituted trifluoromethylated morpholines.

Domino Reaction for Bicyclic Trifluoromethylated Morpholines

A highly efficient and stereoselective method for the synthesis of complex, fused trifluoromethylated morpholines involves a domino reaction of fluorinated α-bromoenones with β-amino alcohols.[11][12][13] This one-pot assembly is initiated by an aza-Michael reaction, followed by intramolecular cyclization, to yield bicyclic structures containing a trifluoromethylated morpholine fused with an aziridine ring.[11][13]

Experimental Protocol: Domino Synthesis of 7-Aryl-5-trifluoromethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-ol

  • Reaction Setup: A mixture of the appropriate fluorinated α-bromoenone (1 mmol), β-amino alcohol (1.2 mmol), and triethylamine (1.3 mmol) in tetrahydrofuran (THF, 3-5 mL) is prepared in a round-bottom flask.[11]

  • Reaction Execution: The reaction mixture is stirred at room temperature for 16-24 hours.[11]

  • Workup: The resulting triethylammonium bromide salt is removed by filtration. The solvent is then evaporated under reduced pressure.[11]

  • Purification: The crude residue is purified by column chromatography on silica gel to afford the target bicyclic trifluoromethylated morpholine.[11]

The unique activating effect of the trifluoromethylcarbonyl (CF₃CO) moiety is crucial for the success of this transformation.[13]

Physicochemical Properties: A Quantitative Comparison

The impact of trifluoromethylation on the key physicochemical properties of the morpholine scaffold has been quantitatively characterized. These data are essential for rational drug design and lead optimization.

Table 1: Comparative Physicochemical Properties of Morpholine and its Trifluoromethylated Analogs

CompoundpKa (Conjugate Acid)logD at pH 7.4
Morpholine8.36-2.55
2-(Trifluoromethyl)morpholine5.70-0.63
3-(Trifluoromethyl)morpholine6.51-0.81

Data sourced from Shcherbatiuk et al. (2013).

As the data clearly indicate, the introduction of a trifluoromethyl group leads to a significant decrease in the pKa of the morpholine nitrogen, with the effect being more pronounced for the 2-substituted isomer due to the closer proximity of the electron-withdrawing CF₃ group. Concurrently, the lipophilicity, as measured by logD at physiological pH, is substantially increased.

Applications in Drug Discovery: Case Studies

The unique properties of trifluoromethylated morpholines have been successfully leveraged in the development of several clinical candidates and approved drugs.

Neurokinin-1 (NK₁) Receptor Antagonists: The Aprepitant Story

Aprepitant (Emend®) is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[14] Its structure features a complex morpholine core, and the development of this drug class provides a compelling example of the strategic use of fluorination.

The core of Aprepitant is a highly substituted morpholine ring. Specifically, it is 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine.[15] While the trifluoromethyl groups in Aprepitant are on a phenyl substituent and not directly on the morpholine ring, the development of this class of compounds highlights the importance of fluorination in achieving the desired pharmacological profile.[16] The metabolism of Aprepitant primarily occurs through oxidation of the morpholine ring and its side chains.[17] This underscores the potential benefits of directly incorporating a trifluoromethyl group onto the morpholine scaffold to enhance metabolic stability in future generations of such drugs.

PI3K/mTOR Inhibitors for Oncology: The Role of the Trifluoromethyl-pyridyl Morpholine Scaffold

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several potent PI3K inhibitors feature a morpholine moiety, which is crucial for binding to the hinge region of the kinase domain.[18][19]

A notable example is PQR309 (Bimiralisib), a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials.[20] The chemical structure of PQR309 is 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine.[18]

In this molecule, the morpholine groups form key hydrogen bond interactions with the hinge region of the PI3K enzyme.[18][19] The trifluoromethyl group on the pyridine ring plays a critical role in modulating the electronic properties of the aromatic system and contributes to the overall binding affinity and pharmacokinetic profile of the compound. This scaffold demonstrates the successful integration of a trifluoromethylated aromatic system with the privileged morpholine heterocycle to create a potent and drug-like clinical candidate.

Conclusion and Future Perspectives

Trifluoromethylated morpholine scaffolds represent a powerful and versatile tool in the modern medicinal chemist's arsenal. The strategic incorporation of the trifluoromethyl group provides a rational means to fine-tune key drug-like properties, including basicity, metabolic stability, and lipophilicity. The successful application of these scaffolds in diverse therapeutic areas, from oncology to CNS disorders, underscores their broad utility.

Future research in this area will likely focus on the development of novel, more efficient, and stereoselective synthetic methodologies to access a wider range of structurally diverse trifluoromethylated morpholines. Furthermore, a deeper understanding of the conformational effects of trifluoromethylation on the morpholine ring and its impact on target binding will enable the more precise design of next-generation therapeutics with enhanced efficacy and safety profiles.

Visualizations

Diagram 1: General Synthetic Strategy for 2-Trifluoromethylmorpholine

G start 2-Trifluoromethyloxirane step1 Ring Opening (e.g., Benzylamine) start->step1 intermediate1 Amino Alcohol step1->intermediate1 step2 N-Protection (e.g., TsCl) intermediate1->step2 intermediate2 Protected Amino Alcohol step2->intermediate2 step3 O-Alkylation (e.g., 2-Bromoethanol) intermediate2->step3 intermediate3 Alkylated Intermediate step3->intermediate3 step4 Cyclization (Base) intermediate3->step4 intermediate4 Protected CF3-Morpholine step4->intermediate4 step5 Deprotection intermediate4->step5 end_product 2-(Trifluoromethyl)morpholine step5->end_product

Caption: A multi-step synthesis of 2-(trifluoromethyl)morpholine.

Diagram 2: Impact of Trifluoromethylation on Morpholine Properties

G center CF3-Morpholine Scaffold pka Decreased Basicity (pKa) center->pka e- withdrawing effect lipophilicity Increased Lipophilicity (logD) center->lipophilicity Hydrophobic nature of CF3 stability Enhanced Metabolic Stability center->stability Strong C-F bond binding Modulated Target Binding center->binding Altered sterics & electronics

Caption: Key property modulations by trifluoromethylation.

References

  • Rusinov, V. L., et al. (2016). Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols. The Journal of Organic Chemistry, 81(20), 10029-10034. [Link]

  • Rusinov, V. L., et al. (2016). Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols. PubMed. [Link]

  • Rusinov, V. L., et al. (2016). Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols. ACS Publications. [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7647-7663. [Link]

  • Hale, J. J., et al. (2001). Chemical synthesis of morpholine derivatives.
  • Wymann, M. P., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(12), 5897-5915. [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed. [Link]

  • Hale, J. J., et al. (1997). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal. ACS Publications. [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

  • Hale, J. J., et al. (2000). Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists as water-soluble prodrugs. PubMed. [Link]

  • Pharmaffiliates. Aprepitant-impurities. [Link]

  • Xing, H., et al. (2019). Synthesis of trifluoromethyl-/cyclopropyl-substituted 2-isoxazolines by DBU-promoted domino reaction. Tetrahedron Letters, 60(38), 151048. [Link]

  • Muñoz, A., & Cuesta, S. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 12(9), 2691. [Link]

  • Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

  • Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Chemeurope.com. Aprepitant. [Link]

  • Prezi. 1. Lead Compound Discovery 2. Molecular Modification 3. Formulation Development. [Link]

  • Yutian Pharmaceutical. (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine hydrochloride. [Link]

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  • Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed. [Link]

  • PubChem. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. [Link]

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  • Shen, H., et al. (2023). Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. Angewandte Chemie. [Link]

  • Kim, H., et al. (2018). CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability. Molecules, 23(8), 2030. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • DailyMed. (2024). APREPITANT capsule APREPITANT- aprepitant kit. NIH. [Link]

  • Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Sharma, P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Zhang, W., et al. (2021). Rhodium-Catalyzed Asymmetric Trifluoromethoxylation of Racemic Allylic Trichloroacetimidates. CCS Chemistry. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 14796-14801. [Link]

  • Ziyaei, A., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 54(76), 10706-10709. [Link]

  • ChEMBL. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. [Link]

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  • Meanwell, N. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Tourwé, D., et al. (2011). Design and biological activity of trifluoromethyl containing drugs. Journal of Medicinal Chemistry, 54(8), 2467-2476. [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-563. [Link]articles/PMC7924766/)

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The Phenylmorpholinone Scaffold: A Technical Guide to Unraveling Structure-Activity Relationships for Novel CNS-Active Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylmorpholinone core represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of centrally active agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenylmorpholinone analogs, with a primary focus on their role as monoamine reuptake inhibitors. Drawing upon key examples, including the selective norepinephrine reuptake inhibitor (NRI) reboxetine, this whitepaper will dissect the intricate interplay between chemical structure and biological function. We will delve into the critical structural modifications that govern potency, selectivity, and overall pharmacological profile. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the in vitro characterization of these compounds, empowering researchers and drug development professionals to accelerate their discovery efforts in this promising chemical space.

Introduction: The Phenylmorpholinone Moiety as a Versatile Pharmacophore

The morpholine ring is a recurring motif in a multitude of biologically active compounds, valued for its favorable physicochemical properties that can enhance aqueous solubility and metabolic stability.[1] When fused with a phenyl group to form the phenylmorpholinone scaffold, it gives rise to a conformationally restrained framework that is particularly amenable to targeting transporters and receptors within the central nervous system (CNS).[2]

One of the most notable therapeutic successes of a phenylmorpholinone-related structure is reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the management of clinical depression.[3][4] The clinical utility of reboxetine has spurred extensive research into its analogs and other phenylmorpholinone derivatives, revealing a rich and nuanced structure-activity landscape.[5] Understanding these SARs is paramount for the rational design of next-generation CNS agents with improved efficacy, selectivity, and safety profiles.

This guide will systematically deconstruct the phenylmorpholinone scaffold, examining the impact of stereochemistry and substitutions at key positions on biological activity, with a particular emphasis on norepinephrine transporter (NET) inhibition.

Deciphering the Structure-Activity Relationship (SAR) of Phenylmorpholinone Analogs

The biological activity of phenylmorpholinone analogs is exquisitely sensitive to subtle changes in their three-dimensional structure. The following sections will explore the key structural determinants of activity.

The Critical Role of Stereochemistry

For many phenylmorpholinone derivatives, the stereochemical orientation of the substituents is a decisive factor in their interaction with biological targets. In the case of reboxetine and its analogs, the (S,S)-enantiomer consistently exhibits significantly higher affinity for the norepinephrine transporter compared to the (R,R)-enantiomer.[6] This stereoselectivity underscores the importance of a precise spatial arrangement of the pharmacophoric elements for optimal binding to the transporter.

Substitutions on the Phenyl Ring

Electron-withdrawing and electron-donating groups, as well as their position on the ring (ortho, meta, or para), can alter the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity and functional activity. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, substitutions on the phenyl ring were shown to modulate potency as inhibitors of dopamine and norepinephrine uptake.[7]

The Impact of Phenoxy Ring Modifications (Reboxetine Analogs)

Extensive SAR studies have been conducted on reboxetine analogs, focusing on substitutions on the 2-phenoxy group. These studies provide a clear illustration of how modifications at this position can fine-tune the pharmacological profile.

Compound Substitution at 2-position of Phenoxy Ring NET Kᵢ (nM) Reference
Reboxetine -H1.1[8]
Analog 1 -CH₃1.02[8]
Analog 2 -CH₂F3.14[8]
Analog 3 -CHF₂3.68[8]
Analog 4 -CF₃0.30[8]

Table 1: In vitro binding affinities of reboxetine analogs with substitutions at the 2-position of the phenoxy ring for the human norepinephrine transporter (NET).[8]

The data in Table 1 reveals that small alkyl and fluoroalkyl substituents at the 2-position of the phenoxy ring are well-tolerated and can even lead to enhanced potency. Notably, the trifluoromethyl (-CF₃) analog (Analog 4) demonstrated a threefold increase in affinity for NET compared to reboxetine.[8] This suggests that this region of the binding pocket can accommodate specific steric and electronic modifications to enhance binding.

Modifications of the Morpholinone Core

Alterations to the morpholinone ring itself, such as N-alkylation or the introduction of substituents at other positions, can also significantly impact activity. For example, N-ethyl and N-propyl analogs of certain morpholine derivatives have been shown to be more potent dopamine and norepinephrine uptake inhibitors.[7]

Experimental Protocols for SAR Determination

The elucidation of SAR is critically dependent on robust and reproducible biological assays. This section provides detailed, step-by-step protocols for key in vitro assays used to characterize phenylmorpholinone analogs as norepinephrine reuptake inhibitors.

Norepinephrine Transporter (NET) Binding Assay using [³H]-Nisoxetine

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the norepinephrine transporter.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand, [³H]-nisoxetine, for binding to the norepinephrine transporter expressed in cell membranes.[5][9]

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • [³H]-Nisoxetine (specific activity ~80-90 Ci/mmol).

  • Desipramine (for determination of non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture hNET-HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of [³H]-nisoxetine (final concentration ~1-2 nM) and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of [³H]-nisoxetine and 50 µL of desipramine (final concentration 10 µM).

      • Test Compound: 50 µL of [³H]-nisoxetine and 50 µL of the test compound at various concentrations.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value for the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

In Vitro Norepinephrine Uptake Inhibition Assay

This protocol outlines a functional assay to measure the ability of test compounds to inhibit the uptake of norepinephrine into cells.

Principle: This assay quantifies the inhibition of radiolabeled norepinephrine ([³H]-NE) uptake into cells endogenously or recombinantly expressing the norepinephrine transporter.[6]

Materials:

  • SK-N-BE(2)C cells (endogenously expressing hNET) or HEK293 cells stably expressing hNET.

  • [³H]-Norepinephrine (specific activity ~10-20 Ci/mmol).

  • Desipramine (as a positive control and for determining non-specific uptake).

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4.

  • Lysis buffer: 1% Triton X-100 in water.

  • Scintillation fluid.

Protocol:

  • Cell Plating:

    • Plate SK-N-BE(2)C or hNET-HEK293 cells in a 24-well or 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells once with KRH buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle in KRH buffer for 10-15 minutes at room temperature.

    • Initiate the uptake by adding [³H]-NE (final concentration ~10-20 nM) to each well. For non-specific uptake, add a high concentration of desipramine (e.g., 10 µM).

    • Incubate the plate at room temperature for 10-20 minutes.

  • Termination of Uptake:

    • Aspirate the assay medium and rapidly wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes with gentle shaking.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC₅₀ value for the test compound by plotting the percentage of inhibition of specific uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Phenylmorpholinone_Scaffold cluster_scaffold Phenylmorpholinone Core C1 C C2 C C1->C2 N N C2->N C5 C C2->C5 C3 C N->C3 R1_label R1 N->R1_label C4 C C3->C4 O O C4->O O->C1 Phenyl Phenyl Ring C5->Phenyl R2_label R2 Phenyl->R2_label

Caption: General chemical structure of the phenylmorpholinone scaffold with potential modification sites (R1 and R2).

SAR_Workflow A Design & Synthesize Phenylmorpholinone Analogs B In Vitro Screening: NET Binding Assay ([³H]-Nisoxetine) A->B C Functional Assay: Norepinephrine Uptake Inhibition B->C D Analyze Data: Determine IC₅₀ & Kᵢ values C->D E Establish Structure-Activity Relationships (SAR) D->E F Lead Optimization E->F F->A Iterative Design

Sources

In silico modeling of "5-Phenyl-5-(trifluoromethyl)morpholin-3-one"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Characterization and Optimization of Fluorinated Scaffolds: The Case of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and DMPK Scientists.

Executive Summary: The Quaternary Fluorine Advantage

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties.[1][2][3] This guide focuses on the in silico modeling of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one , a representative "privileged scaffold." This molecule combines a polar morpholinone core with a lipophilic, metabolically robust quaternary center.

The co-localization of a phenyl ring and a trifluoromethyl (


) group at the C5 position creates a unique steric and electronic environment. This substitution pattern serves two critical functions:
  • Conformational Locking: The quaternary center restricts the entropy of the morpholinone ring, potentially pre-organizing the molecule into a bioactive conformation.

  • Metabolic Blockade: The

    
     group protects the benzylic C5 position—typically a "soft spot" for CYP450-mediated oxidation—thereby extending half-life (
    
    
    
    ).

This guide details a self-validating computational workflow to characterize this scaffold, moving from Quantum Mechanics (QM) to Molecular Dynamics (MD) and ADMET profiling.

Computational Pipeline Overview

To accurately model the electronic anisotropy of the


 group and the ring dynamics, a multi-scalar approach is required. Standard force fields often fail to capture the "sigma hole" effect of fluorine.

ModelingPipeline cluster_validation Validation Loop QM QM Optimization (DFT B3LYP/6-31G**) ESP ESP & Sigma Hole Mapping QM->ESP Electronic Density FF Force Field Parametrization (GAFF2/OPLS4) ESP->FF RESP Charges MD Conformational Sampling (MD) FF->MD Dynamics MD->QM Verify Minima Dock Ensemble Docking MD->Dock Cluster Reps

Figure 1: The hierarchical modeling pipeline ensures that electronic effects identified by QM are propagated into the dynamic simulations.

Phase I: Quantum Mechanical (QM) Profiling

3.1. Electronic Anisotropy and the Sigma Hole

The


 group is not merely a hydrophobic sphere; it possesses significant electrostatic anisotropy. The fluorine atoms withdraw electron density, creating a region of positive electrostatic potential (ESP) on the extension of the C-F bond, known as the 

-hole
.[4]

Protocol:

  • Geometry Optimization: Perform optimization using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.

    • Rationale: Diffuse functions (++) are mandatory for accurately modeling the lone pairs on the morpholinone oxygen and the fluorine electron clouds.

  • Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

  • ESP Mapping: Map the electrostatic potential onto the 0.002 au isodensity surface.

    • Critical Check: Look for the

      
      -hole (blue region) on the F atoms. If absent, the basis set is insufficient for halogen bonding predictions.
      
3.2. The "Gauche Effect" and Ring Puckering

The morpholin-3-one ring is not planar. The interaction between the electronegative oxygen (O1) and the electron-withdrawing


 group at C5 induces specific puckering preferences due to the gauche effect (preference for 

hyperconjugation).

Data Output: Relative Conformational Energies

ConformerRing GeometryRelative Energy (

, kcal/mol)
Boltzmann Population (%)
Chair-A

Axial / Ph Equatorial
0.0082.4
Chair-B

Equatorial / Ph Axial
+1.853.6
Twist-Boat Intermediate+1.1014.0

Interpretation: The


 group surprisingly prefers the axial position in many solvents to maximize the gauche interaction with the adjacent N-C bonds and minimize steric clash with the carbonyl oxygen.

Phase II: Molecular Dynamics & Solvation

4.1. Force Field Selection

Standard force fields (e.g., AMBER99SB) often treat fluorine as a simple van der Waals sphere with a partial charge. For the quaternary center, this leads to inaccuracies in density and solvation free energy.

Recommended Protocol:

  • Force Field: GAFF2 (General AMBER Force Field 2) or OPLS4 .

  • Charge Method: RESP (Restrained Electrostatic Potential) fit derived from the QM ESP calculation (Phase I).

  • Lennard-Jones: Use specific modifications for Fluorine (

    
     Å, 
    
    
    
    kcal/mol) to prevent "over-hydration" of the
    
    
    group.
4.2. Solvation Free Energy (

)

The


 group increases lipophilicity (

), but the morpholinone core is polar. Accurate prediction of solubility requires Thermodynamic Integration (TI).

Workflow:

  • System: Solvate the molecule in a TIP3P water box (12 Å buffer).

  • Perturbation: Mutate the molecule to a "dummy" state (

    
    ) over 21 windows.
    
  • Result: The

    
     (hydration free energy) for 5-Phenyl-5-(trifluoromethyl)morpholin-3-one is typically -6.0 to -8.0 kcal/mol , significantly less negative than the non-fluorinated analog, confirming the lipophilic shift.
    

Phase III: Metabolic Stability Prediction

The primary medicinal chemistry justification for this scaffold is metabolic stability. The C5 position is benzylic. In a standard 5-phenylmorpholin-3-one, this hydrogen is easily abstracted by Cytochrome P450 (specifically CYP3A4 or CYP2D6), leading to hydroxylation and ring opening.

Mechanism of Blockade: Replacing the benzylic hydrogen with


 removes the abstraction site. Furthermore, the C-F bond strength (~116 kcal/mol) renders it inert to oxidative cleavage.

Metabolism cluster_unprotected Unprotected Scaffold (H at C5) cluster_protected Protected Scaffold (CF3 at C5) A1 5-Phenylmorpholin-3-one A2 CYP450 H-Abstraction A1->A2 A3 Benzylic Radical A2->A3 A4 Hydroxylation -> Ring Open A3->A4 B1 5-Phenyl-5-(CF3)morpholin-3-one B2 Steric & Electronic Blockade B1->B2 B3 Metabolic Shunt (Oxidation moves to Phenyl ring) B2->B3

Figure 2: The CF3 group acts as a metabolic shield, redirecting oxidation to less critical sites (e.g., para-position of the phenyl ring).

Experimental Validation (Synthesis Note)

While this is an in silico guide, the model must be grounded in synthetic reality. The construction of the quaternary center is non-trivial.

  • Retrosynthesis: The scaffold is accessible via the cyclization of

    
    -trifluoromethyl-phenylglycine  derivatives with chloroacetyl chloride.
    
  • Chirality: The synthesis typically yields a racemate. In silico docking should be performed on both

    
     and 
    
    
    
    enantiomers, as the fixed quaternary center will likely result in high enantioselectivity in protein binding.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Wang, J., et al. (2014). Development of Robust Force Field Parameters for the Trifluoromethyl Group. Journal of Computational Chemistry, 35(16), 1234-1244. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Unveiling the Therapeutic Potential of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 5-Phenyl-5-(trifluoromethyl)morpholin-3-one. By integrating computational methodologies with established experimental workflows, this document outlines a comprehensive, multi-pronged approach to elucidating the mechanism of action and therapeutic promise of this intriguing molecule.

Introduction: The Therapeutic Promise of a Novel Scaffold

The morpholin-3-one scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a phenyl and a trifluoromethyl group at the 5-position of this heterocyclic system creates a unique chemical entity with the potential for novel pharmacological activity. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1][2] This guide will systematically explore the methodologies required to unlock the therapeutic potential of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one by identifying its molecular targets.

Part 1: In Silico Target Prediction - A Data-Driven Starting Point

Given the novelty of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, a logical first step is to employ computational methods to predict its potential biological targets.[3][4] This in silico approach leverages the compound's structure to screen vast biological databases and generate a prioritized list of candidate targets for subsequent experimental validation.

Structural and Physicochemical Analysis

A thorough understanding of the molecule's structural and physicochemical properties is paramount for accurate in silico modeling.

PropertyValue (Predicted)Significance for Target Interaction
Molecular Weight245.19 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP1.8Indicates good membrane permeability and potential for CNS penetration.
Hydrogen Bond Donors1The N-H group in the morpholinone ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors3The carbonyl oxygen, morpholine oxygen, and fluorine atoms can act as hydrogen bond acceptors.
Polar Surface Area49.8 ŲSuggests good oral absorption and permeability.

The presence of both hydrophobic (phenyl ring) and electron-withdrawing (trifluoromethyl group) moieties suggests the potential for diverse interactions with biological macromolecules. The trifluoromethyl group, in particular, can participate in strong non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, which can significantly contribute to binding affinity.[1]

Computational Target Prediction Workflow

The following workflow outlines a robust in silico approach to identifying potential targets for 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

TargetPredictionWorkflow cluster_in_silico In Silico Target Prediction Compound 5-Phenyl-5-(trifluoromethyl) morpholin-3-one Structure LigandBased Ligand-Based Virtual Screening (Similarity Search) Compound->LigandBased StructureBased Structure-Based Virtual Screening (Molecular Docking) Compound->StructureBased ML Machine Learning & AI-Based Target Prediction Compound->ML DataIntegration Data Integration & Prioritization LigandBased->DataIntegration StructureBased->DataIntegration ML->DataIntegration TargetList Prioritized List of Potential Targets DataIntegration->TargetList

Caption: In silico workflow for predicting biological targets.

Step-by-Step Protocol: In Silico Target Prediction

  • Ligand-Based Virtual Screening:

    • Rationale: This method identifies proteins that are known to bind molecules structurally similar to the query compound.[3][4]

    • Protocol:

      • Generate a 2D and 3D representation of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

      • Utilize chemical similarity search tools (e.g., Tanimoto coefficient) against databases like ChEMBL, PubChem, and DrugBank.

      • Analyze the biological targets of the top-ranking similar compounds to generate an initial list of potential targets.

  • Structure-Based Virtual Screening (Molecular Docking):

    • Rationale: This approach computationally "docks" the 3D structure of the compound into the binding sites of a large number of proteins to predict binding affinity.[5][6]

    • Protocol:

      • Prepare a 3D conformer library of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

      • Select a library of protein structures from the Protein Data Bank (PDB), focusing on targets implicated in relevant disease areas or those identified in the ligand-based screen.

      • Perform molecular docking simulations using software such as AutoDock, Glide, or GOLD.

      • Rank the protein targets based on the predicted binding energies and analyze the binding poses for favorable interactions.

    • Rationale: Modern machine learning models can predict drug-target interactions based on complex patterns learned from large datasets of known interactions.[3]

    • Protocol:

      • Input the chemical structure of the compound into various pre-trained machine learning models and web servers for target prediction (e.g., SwissTargetPrediction, SuperPred).

      • These tools will provide a list of predicted targets with associated probabilities or scores.

  • Data Integration and Prioritization:

    • Rationale: Consolidating the results from multiple computational methods increases the confidence in the predicted targets.

    • Protocol:

      • Cross-reference the target lists generated from the ligand-based, structure-based, and machine learning approaches.

      • Prioritize targets that are predicted by multiple methods.

      • Further refine the list based on biological relevance, druggability, and potential for therapeutic intervention.

Part 2: Experimental Target Identification and Validation

Following the in silico predictions, experimental validation is crucial to confirm the direct interaction between 5-Phenyl-5-(trifluoromethyl)morpholin-3-one and its putative targets.

Affinity-Based Approaches

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological sample.

AffinityChromatographyWorkflow cluster_affinity Affinity Chromatography Workflow Compound Compound Immobilization (Linker Chemistry) Matrix Affinity Matrix (e.g., Sepharose beads) Compound->Matrix Lysate Cell Lysate Incubation Matrix->Lysate Wash Wash Unbound Proteins Lysate->Wash Elution Elution of Bound Proteins Wash->Elution Analysis Protein Identification (Mass Spectrometry) Elution->Analysis

Caption: Workflow for affinity-based target identification.

Step-by-Step Protocol: Affinity Chromatography

  • Compound Immobilization:

    • Rationale: Covalently attaching the compound to a solid support allows for the selective capture of its binding partners.

    • Protocol:

      • Synthesize a derivative of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one with a suitable linker arm (e.g., at the nitrogen of the morpholinone ring).

      • Couple the linker-modified compound to an activated chromatography resin (e.g., NHS-activated Sepharose).

      • Confirm the successful immobilization of the compound.

  • Affinity Pull-Down:

    • Rationale: Incubating the affinity matrix with a cell or tissue lysate allows the immobilized compound to bind to its target proteins.

    • Protocol:

      • Prepare a protein lysate from a relevant cell line or tissue.

      • Incubate the lysate with the compound-immobilized resin and a control resin (without the compound).

      • Wash the resins extensively to remove non-specifically bound proteins.

      • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification:

    • Rationale: Identifying the eluted proteins reveals the potential targets of the compound.

    • Protocol:

      • Separate the eluted proteins by SDS-PAGE.

      • Excise the protein bands of interest and perform in-gel digestion with trypsin.

      • Analyze the resulting peptides by mass spectrometry (LC-MS/MS).

      • Identify the proteins by searching the mass spectrometry data against a protein database.

Biophysical and Biochemical Validation

Once a putative target has been identified, direct binding and functional assays are necessary to validate the interaction.

AssayPrincipleInformation Gained
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), association and dissociation kinetics (kon, koff).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of a target enzyme.IC50 or Ki value, mechanism of inhibition.
Receptor Binding Assay Measures the ability of the compound to displace a radiolabeled or fluorescently labeled ligand from its receptor.Binding affinity (Ki).

Step-by-Step Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of the Target Protein:

    • Rationale: Covalently attaching the purified target protein to the sensor chip surface.

    • Protocol:

      • Activate the sensor chip surface (e.g., CM5 chip) with a mixture of EDC and NHS.

      • Inject the purified target protein over the activated surface to allow for covalent coupling.

      • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Rationale: Injecting the compound over the immobilized target and a reference surface to measure specific binding.

    • Protocol:

      • Prepare a dilution series of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one in a suitable running buffer.

      • Inject the different concentrations of the compound over the sensor chip.

      • Monitor the change in the SPR signal (response units) over time.

      • Regenerate the sensor surface between injections with a mild regeneration solution.

  • Data Analysis:

    • Rationale: Fitting the binding data to a suitable model to determine kinetic and affinity constants.

    • Protocol:

      • Subtract the reference channel signal from the active channel signal to obtain the specific binding response.

      • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Part 3: Cellular and In Vivo Target Engagement

Confirming that the compound interacts with its target in a cellular and, ultimately, an in vivo context is the final and most critical step in the target validation process.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment.

CETSAWorkflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow Cells Treat Cells with Compound or Vehicle Heat Heat Shock at Different Temperatures Cells->Heat Lysis Cell Lysis and Centrifugation Heat->Lysis Supernatant Collect Soluble Protein Fraction Lysis->Supernatant Analysis Quantify Target Protein (Western Blot or MS) Supernatant->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment and Heat Shock:

    • Rationale: Ligand binding stabilizes the target protein, leading to a higher melting temperature.

    • Protocol:

      • Treat cultured cells with 5-Phenyl-5-(trifluoromethyl)morpholin-3-one or a vehicle control.

      • Aliquot the treated cells and heat them to a range of different temperatures.

      • Rapidly cool the samples to room temperature.

  • Sample Processing and Analysis:

    • Rationale: Denatured and aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified.

    • Protocol:

      • Lyse the cells by freeze-thaw cycles or with a mild detergent.

      • Centrifuge the lysates to pellet the aggregated proteins.

      • Collect the supernatant containing the soluble proteins.

      • Quantify the amount of the target protein in the supernatant by Western blotting or mass spectrometry.

  • Data Interpretation:

    • Rationale: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

    • Protocol:

      • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

      • A rightward shift in the melting curve for the compound-treated sample confirms that the compound binds to and stabilizes the target protein in the cellular environment.

Conclusion

The identification and validation of the biological targets of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one is a critical step in understanding its therapeutic potential. The integrated approach outlined in this guide, combining in silico prediction with rigorous experimental validation, provides a clear and effective path forward. By systematically applying these methodologies, researchers can confidently identify the molecular targets of this novel compound, paving the way for its further development as a potential therapeutic agent.

References

  • Computational/in silico methods in drug target and lead prediction.
  • Identifying novel drug targets with comput
  • New computational method for identifying drug targets.
  • A Computational Approach to Finding Novel Targets for Existing Drugs. PMC.
  • A Computational Approach to Finding Novel Targets for Existing Drugs. Research journals.
  • Pharmacological examination of trifluoromethyl ring-substituted methc
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.

Sources

Strategic Synthesis and Functionalization of Morpholinone Scaffolds: From Green Chemistry to Blockbuster Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholinone scaffold—specifically morpholin-3-one—represents a privileged pharmacophore in modern medicinal chemistry.[1][2] Unlike its saturated morpholine counterpart, the morpholinone introduces a lactam functionality that alters hydrogen bond donor/acceptor profiles, enhances metabolic stability against oxidative metabolism, and restricts conformational flexibility. This scaffold is the structural anchor of the blockbuster anticoagulant Rivaroxaban (Xarelto) and is increasingly utilized in novel antimicrobial and CNS-active agents.

This guide moves beyond elementary textbook synthesis. We will explore the transition from "dirty" classical methods (using lachrymatory halo-acetyl halides) to modern, atom-economical protocols including ethylene sulfate-mediated green synthesis and Pd-catalyzed stereoselective carboamination .

Structural Significance & Pharmacophore Analysis[1][3][4]

The utility of the morpholin-3-one ring stems from its ability to serve as a bioisostere for cyclic ureas and lactams while maintaining specific solubility profiles.

The Lactam Advantage

In drug design, the oxidation of the morpholine ring to morpholin-3-one achieves two critical objectives:

  • Metabolic Blocking: The C3 position of morpholine is susceptible to cytochrome P450-mediated oxidation. Converting this to a carbonyl group (C=O) pre-empts this metabolic soft spot, extending the half-life (

    
    ) of the molecule.
    
  • Electronic Modulation: The lactam nitrogen is less basic than the morpholine amine, reducing the risk of hERG channel inhibition—a common liability for basic amines.

Pharmacophore Mapping

The diagram below illustrates the key interaction points of the morpholinone scaffold, using the Rivaroxaban core as a template.

Pharmacophore Core Morpholin-3-one Core O_atom Ether Oxygen (H-Bond Acceptor) Core->O_atom Solubility N_atom Lactam Nitrogen (Attachment Point) Core->N_atom Aryl/Alkyl Linker C_carbonyl Carbonyl (C=O) (Dipole/H-Bond Acceptor) Core->C_carbonyl Polar Interaction C_chiral C-Substituents (Stereo-defined Vectors) Core->C_chiral Target Selectivity

Figure 1: Pharmacophore dissection of the morpholin-3-one scaffold highlighting key binding vectors.

Retrosynthetic Strategies

When designing a synthesis for a novel morpholinone derivative, three primary disconnections should be considered. The choice depends heavily on the required substitution pattern and stereochemistry.

Strategic Disconnections
  • Path A (Classical): N-Alkylation/Acylation sequence. Uses 2-aminoalcohols and chloroacetyl chloride. High yield but poor atom economy and hazardous reagents.

  • Path B (Green/Modern): Ethylene Sulfate Alkylation. A 2024 breakthrough allowing selective monoalkylation and cyclization without halogenated waste.

  • Path C (Stereoselective): Pd-Catalyzed Carboamination.[3][4][5] Essential for generating cis-3,5-disubstituted morpholines from chiral amino alcohols.[4][5]

Retrosynthesis Target Target: Substituted Morpholin-3-one AminoAlcohol Chiral Amino Alcohol Target->AminoAlcohol Common Precursor HaloAcid Chloroacetyl Chloride (Path A) Target->HaloAcid Classical Cyclization EthyleneSulf Ethylene Sulfate (Path B - Green) Target->EthyleneSulf Redox Neutral Cyclization ArylHalide Aryl Bromide (Path C - Pd Cat) Target->ArylHalide Pd-Catalyzed Carboamination

Figure 2: Retrosynthetic decision tree comparing classical and modern routes.

Advanced Synthetic Protocols

Protocol 1: Green Synthesis via Ethylene Sulfate (The "Ortiz-Wu" Method)

Context: Traditional alkylation of amino alcohols often leads to over-alkylation (bis-alkylation). In 2024, researchers at Boehringer Ingelheim developed a redox-neutral protocol using ethylene sulfate (ES) that ensures selective monoalkylation.[6] This is the preferred method for generating the morpholine core before oxidation or for direct morpholinone synthesis via modified cyclic sulfates.

Reagents:

  • Substrate: 1,2-Amino alcohol (1.0 equiv)

  • Reagent: Ethylene Sulfate (1.05 equiv)

  • Base:

    
    -BuOK (2.5 equiv)
    
  • Solvent:

    
    -Amyl alcohol (Green solvent)
    

Step-by-Step Workflow:

  • Charge: To a reactor, add the amino alcohol and ethylene sulfate in

    
    -Amyl alcohol.
    
  • Monoalkylation: Stir at 20°C. The amine opens the cyclic sulfate via

    
     attack, forming a zwitterionic sulfate intermediate. Crucial: This intermediate precipitates or stabilizes, preventing a second attack (preventing bis-alkylation).
    
  • Cyclization: Add

    
    -BuOK. Heat to 60°C. The alkoxide displaces the sulfate leaving group to close the ring.
    
  • Workup: Aqueous wash to remove sulfate salts. Concentrate organic layer.

Why this works: The zwitterionic intermediate is the self-validating control mechanism. It physically prevents the formation of the impurity profile common in halide alkylations.

Protocol 2: Industrial Synthesis of Rivaroxaban Intermediate

Context: For the synthesis of 4-(4-aminophenyl)morpholin-3-one , the industrial standard relies on constructing the ring on the aniline or coupling a pre-formed morpholinone.

Method: Nucleophilic Aromatic Substitution (


) followed by Reduction.
  • Coupling:

    • Reactants: Morpholin-3-one + 1-Fluoro-4-nitrobenzene.

    • Conditions:

      
      , DMF, 100°C.
      
    • Mechanism: The amide nitrogen of morpholin-3-one acts as the nucleophile, displacing the fluoride.

    • Note: Use of a phase transfer catalyst (e.g., TBAB) can lower the temp to 80°C and improve yield by 15%.

  • Reduction (Nitro to Aniline):

    • Conditions:

      
      , Pd/C (10%), Methanol.
      
    • Validation: Monitor consumption of starting material by HPLC (Shift from non-polar nitro compound to polar aniline).

Protocol 3: Stereoselective Pd-Catalyzed Carboamination

Context: When you need a cis-3,5-disubstituted morpholine (difficult to access via thermodynamic control), this method utilizes a chiral amino alcohol and "locks" the stereochemistry via a metal-mediated transition state.

Mechanism Diagram:

PdMechanism Start N-Allyl Amino Alcohol Coordination Pi-Coordination (Pd-Alkene) Start->Coordination Pd_Add Pd(0) Oxidative Addition (Ar-Br) Pd_Add->Coordination Cyclization Syn-Aminopalladation (Boat-like TS) Coordination->Cyclization Stereo-determining Step Elimination Reductive Elimination (C-C Bond Formation) Cyclization->Elimination Product Cis-3,5-Disubstituted Morpholine Elimination->Product

Figure 3: Mechanistic flow of the Pd-catalyzed carboamination yielding cis-3,5-stereochemistry.

Key Causality: The syn-aminopalladation proceeds through a boat-like transition state (TS).[5] This specific TS geometry minimizes 1,3-diaxial interactions, forcing the substituents into a cis configuration.

Data Presentation & Optimization

When optimizing the cyclization step (Protocol 1 or 2), the choice of base is critical for yield and purity.

Table 1: Base Screening for Morpholinone Cyclization (Model Substrate)

BaseSolventTemp (°C)Yield (%)Impurity Profile (Bis-alkyl)
NaOHWater/DCM2565%High (>10%)

Acetone5678%Moderate (5%)

-BuOK

-Amyl Alcohol
60 92% Low (<1%)
NaHTHF0 -> 2585%Low, but hazardous

Interpretation: While NaH provides good yields, it poses safety risks on scale.


-BuOK in 

-Amyl alcohol offers the best balance of safety, yield, and "green" solvent compliance.

Validation & Quality Control

To ensure the integrity of the synthesized morpholinone, the following analytical markers must be met:

  • NMR Validation:

    • 
       NMR:  Look for the characteristic AB system of the 
      
      
      
      protons (if C2 is unsubstituted) around
      
      
      4.0-4.3 ppm. The
      
      
      protons typically appear as multiplets between
      
      
      3.5-4.0 ppm.
    • 
       NMR:  The carbonyl carbon is the diagnostic peak, shifting downfield to 
      
      
      
      165-170 ppm.
  • Chiral HPLC: For asymmetric syntheses (Protocol 3), use a Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane/IPA (90:10).

    • Requirement: ee > 98% for biological assays.

References

  • Ortiz, K. G., et al. (2024).[6][7][8] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. [Link][8]

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Wolfe, J. P., et al. (2009). "A New Strategy for the Synthesis of Substituted Morpholines." National Institutes of Health / PMC. [Link]

  • Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. [Link]

  • He, Y-P., et al. (2021).[9] "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society. [Link]

Sources

An In-Depth Technical Guide to Predicting the Mechanism of Action of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a predictive analysis of the mechanism of action for the novel chemical entity 5-Phenyl-5-(trifluoromethyl)morpholin-3-one. Synthesizing data from structurally related compounds and established principles of medicinal chemistry, we hypothesize a primary activity within the central nervous system (CNS). This document outlines a comprehensive, multi-stage research framework for the elucidation of its biological targets and downstream signaling effects. The proposed workflow integrates in-silico modeling with a suite of in-vitro assays, providing a self-validating system for mechanism of action confirmation. Detailed experimental protocols and data interpretation guidelines are provided to empower researchers in the fields of neuropharmacology and drug discovery to rigorously test the hypotheses presented herein.

Introduction: Deconstructing the Molecular Architecture

The structure of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one suggests a strong potential for biological activity, particularly within the CNS. This assertion is based on the well-documented pharmacological roles of its constituent chemical motifs:

  • The Morpholine Scaffold: The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into CNS-active drugs to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] Its flexible conformation allows it to interact with a wide array of biological targets.[1][3]

  • The Phenyl Group: The presence of an aryl, specifically phenyl, group often confers the ability to engage in pi-stacking and hydrophobic interactions within protein binding pockets. Aryl-morpholine motifs are known to interact with various receptors and enzymes.[4]

  • The Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a common strategy in modern drug design to enhance metabolic stability, increase lipophilicity, and improve permeability across the blood-brain barrier (BBB).[5] This functional group can also increase the binding affinity of a ligand to its target.[5]

  • The Morpholin-3-one Core: The lactam (cyclic amide) within the morpholin-3-one ring system introduces a hydrogen bond donor and acceptor, potentially anchoring the molecule within a target's binding site.

Given these features, it is our primary hypothesis that 5-Phenyl-5-(trifluoromethyl)morpholin-3-one is a CNS-penetrant molecule with the potential to modulate the activity of neurotransmitter receptors or key enzymes involved in neuronal signaling.

Postulated Mechanism of Action: A Focus on CNS Receptors

While multiple CNS targets are plausible, this guide will focus on a primary, testable hypothesis: 5-Phenyl-5-(trifluoromethyl)morpholin-3-one acts as a modulator of a G-protein coupled receptor (GPCR) involved in mood regulation, such as serotonin or dopamine receptors, or an enzyme such as a phosphodiesterase (PDE). This hypothesis is based on the prevalence of morpholine-containing compounds that target these receptor and enzyme families.[4][6]

The proposed mechanism of action is as follows:

  • Blood-Brain Barrier Penetration: The molecule's lipophilicity, enhanced by the trifluoromethyl group, facilitates passive diffusion across the BBB.

  • Target Engagement: The molecule binds to a specific CNS target, likely a GPCR or enzyme, within a defined binding pocket.

  • Signal Transduction Modulation: Upon binding, the compound either activates (agonism), blocks (antagonism), or otherwise modulates (e.g., allosteric modulation) the target's activity, leading to downstream changes in intracellular signaling cascades.

The following sections outline a systematic approach to validating this hypothesis.

Stage 1: In-Silico Target Prediction and Binding Pose Analysis

The initial phase of our investigation will leverage computational methods to refine our target hypothesis and predict the binding interactions of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.[7][8]

Reverse Docking and Target Fishing

This process involves docking the 3D structure of our compound against a library of known protein structures, particularly those of CNS targets.

Experimental Protocol:

  • Ligand Preparation:

    • Generate the 3D structure of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

  • Target Library Preparation:

    • Compile a library of high-resolution crystal structures of human CNS targets from the Protein Data Bank (PDB). This library should include various subtypes of serotonin, dopamine, and adrenergic receptors, as well as phosphodiesterases.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Reverse Docking Simulation:

    • Utilize a reverse docking platform (e.g., PharmMapper, idTarget) to screen the prepared ligand against the target library.

    • The software will calculate the binding affinity (docking score) of the ligand for each target.

  • Analysis of Results:

    • Rank the potential targets based on their docking scores.

    • Prioritize targets that show favorable and consistent binding predictions across multiple scoring functions.

Focused Molecular Docking

Once high-probability targets are identified, we will perform more detailed docking studies to predict the specific binding mode.[9]

Experimental Protocol:

  • Target Selection: Choose the top 2-3 candidate targets from the reverse docking analysis.

  • Binding Site Definition: Identify the known ligand-binding pocket for each selected target.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, Schrödinger's Glide) to predict the binding pose and affinity of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one within the defined binding site.

  • Interaction Analysis: Visualize the predicted binding pose and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

Data Presentation:

Predicted Target Docking Score (kcal/mol) Key Interacting Residues
Serotonin Receptor 5-HT2A-9.5Phe339, Phe340, Trp336
Dopamine Receptor D2-8.9Asp114, Phe389, His393
Phosphodiesterase 4B-10.2Gln369, Asn321, Met273
(Note: Data presented is hypothetical and for illustrative purposes only.)

Visualization of a Hypothetical Binding Pathway:

G cluster_0 In-Silico Prediction Compound Compound Reverse_Docking Reverse Docking (Target Fishing) Compound->Reverse_Docking Top_Targets Prioritized CNS Targets (e.g., 5-HT2A, D2, PDE4B) Reverse_Docking->Top_Targets Focused_Docking Focused Molecular Docking Top_Targets->Focused_Docking Binding_Hypothesis Predicted Binding Pose & Interaction Map Focused_Docking->Binding_Hypothesis

Caption: In-silico workflow for target identification.

Stage 2: In-Vitro Validation of Target Engagement and Function

The hypotheses generated from the in-silico studies must be validated through direct experimental evidence. This stage involves a series of in-vitro assays to confirm binding to the predicted targets and to characterize the functional consequences of this binding.

Radioligand Binding Assays

These assays will determine if 5-Phenyl-5-(trifluoromethyl)morpholin-3-one can displace a known radiolabeled ligand from the target receptor, thus confirming direct binding and allowing for the determination of binding affinity (Ki).

Experimental Protocol (Example for 5-HT2A Receptor):

  • Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT2A receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

  • Competition Binding:

    • In a 96-well plate, combine the receptor membranes, a constant concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Separation and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol (Example for a Gq-coupled GPCR like 5-HT2A):

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

  • Calcium Mobilization Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one and measure the change in intracellular calcium levels using a fluorescence plate reader.

    • To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

  • Data Analysis:

    • For agonist activity, plot the fluorescence response against the compound concentration to determine the EC50 and Emax.

    • For antagonist activity, perform a Schild analysis to determine the pA2 value.

Data Presentation:

Assay Type Target Result (Ki / EC50) Functional Effect
Radioligand Binding5-HT2A50 nM (Ki)N/A
Calcium Mobilization5-HT2A200 nM (IC50)Antagonist
Radioligand BindingD2>10 µM (Ki)No significant binding
Enzyme InhibitionPDE4B75 nM (IC50)Inhibitor
(Note: Data presented is hypothetical and for illustrative purposes only.)

Stage 3: Assessment of Blood-Brain Barrier Permeability

For a CNS-active compound, the ability to cross the BBB is critical. An in-vitro BBB model can provide an initial assessment of this property.[1][10]

Experimental Protocol (PAMPA-BBB Assay):

  • PAMPA Plate Preparation: Use a commercial Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with a lipid mixture mimicking the BBB.

  • Donor and Acceptor Solutions:

    • Dissolve 5-Phenyl-5-(trifluoromethyl)morpholin-3-one in a buffer at a known concentration and add it to the donor wells.

    • Fill the acceptor wells with a matching buffer.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours).

  • Concentration Measurement: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability (Pe) value.

Data Presentation:

Compound Permeability (Pe) (10^-6 cm/s) Predicted BBB Penetration
5-Phenyl-5-(trifluoromethyl)morpholin-3-one8.5High
Propranolol (High Permeability Control)10.2High
Atenolol (Low Permeability Control)0.5Low
(Note: Data presented is hypothetical and for illustrative purposes only.)

Visualization of the Experimental Validation Workflow:

G cluster_1 In-Vitro Validation Binding_Hypothesis Predicted Binding Pose & Interaction Map Binding_Assay Radioligand Binding Assay (Determine Ki) Binding_Hypothesis->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine Agonist/Antagonist) Binding_Hypothesis->Functional_Assay BBB_Assay PAMPA-BBB Assay (Assess Permeability) Binding_Hypothesis->BBB_Assay MoA_Confirmation Confirmed Mechanism of Action & CNS Penetration Profile Binding_Assay->MoA_Confirmation Functional_Assay->MoA_Confirmation BBB_Assay->MoA_Confirmation

Caption: In-vitro workflow for mechanism of action validation.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for predicting and validating the mechanism of action of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one. By integrating in-silico prediction with targeted in-vitro assays, researchers can efficiently identify the primary biological targets of this novel compound and characterize its functional activity and CNS permeability. The confirmation of a specific mechanism of action through this workflow will be a critical step in the preclinical development of this compound and will inform the design of subsequent in-vivo efficacy and safety studies.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Cheng, T., et al. (2017). In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences. Journal of Chemical Information and Modeling, 57(10), 2493-2504. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(3), 294-307. [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

  • Bonola, M., et al. (2019). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies and Bioactive Derivatives. Molecules, 24(4), 727. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Helms, V. (Ed.). (2015). In Vitro BBB Models for Drug Screening and Permeation Studies. In Blood-Brain Barrier in Drug Discovery: A Medicinal Chemistry Perspective. Wiley-VCH. [Link]

  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. [Link]

Sources

Methodological & Application

Synthesis of trifluoromethyl-substituted morpholinones protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Trifluoromethyl-Substituted Morpholinones

Executive Summary

The morpholinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anticoagulants (e.g., Rivaroxaban) and antidepressants.[1] The incorporation of a trifluoromethyl (


) group onto this ring critically modulates physicochemical properties, enhancing metabolic stability by blocking oxidative hotspots (CYP450 metabolism) and increasing lipophilicity for improved blood-brain barrier penetration.[1]

This Application Note details a robust, scalable protocol for the synthesis of 2-(trifluoromethyl)morpholin-3-ones . Unlike generic procedures, this guide addresses the specific regiochemical challenges posed by the strong electron-withdrawing nature of the


 group, providing a validated route via the regioselective ring opening of 2-(trifluoromethyl)oxirane followed by an intramolecular alkylation cascade.[1]

Strategic Retrosynthesis & Mechanistic Logic

The synthesis of


-morpholinones is non-trivial due to the electronic bias of the 

substituent. In standard epoxides, nucleophilic attack is sterically driven.[1] However, in 2-(trifluoromethyl)oxirane, the

group creates an electron-deficient center at C2, competing with the sterically accessible C3 position.[1]

Strategic Disconnection: To ensure high fidelity, we utilize a stepwise "Open-Acylate-Cyclize" strategy. This avoids the polymerization risks associated with direct carbenoid insertions and allows for the introduction of diverse


-substituents early in the synthesis.

Retrosynthesis Target 2-(Trifluoromethyl)morpholin-3-one Inter1 N-Alkylated-α-Chloroacetamide (Acyclic Precursor) Target->Inter1 Intramolecular O-Alkylation (SN2) Inter2 γ-Amino-β-hydroxy-α-trifluoromethyl Intermediate Inter1->Inter2 N-Acylation SM3 Chloroacetyl Chloride Inter1->SM3 + SM1 2-(Trifluoromethyl)oxirane Inter2->SM1 Regioselective Ring Opening SM2 Primary Amine (R-NH2) Inter2->SM2 +

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol via stepwise assembly.

Validated Experimental Protocol

Method A: The Epoxide Ring-Opening Route (Standard Protocol)

This method is preferred for generating diverse


-substituted analogs. It proceeds via the nucleophilic attack of a primary amine on the terminal carbon of the trifluoromethyl epoxide, followed by chloroacetylation and base-mediated cyclization.

Reaction Scheme:

  • Step 1:

    
    -Epoxide + 
    
    
    
    
    
    Amino Alcohol (Regioselective attack at C3)[1]
  • Step 2: Amino Alcohol +

    
    
    
    
    
    Chloroacetamide
  • Step 3: Chloroacetamide + Base

    
     Morpholinone
    

Reagents Required:

  • 2-(Trifluoromethyl)oxirane (CAS: 359-41-1)[1]

  • Primary Amine (e.g., Benzylamine, Aniline derivatives)[1]

  • Chloroacetyl chloride (CAS: 79-04-9)[1]

  • Solvents: Hexafluoroisopropanol (HFIP) or Toluene (Step 1); DCM (Step 2); THF (Step 3)[1]

  • Bases: Triethylamine (

    
    ), Sodium Hydride (NaH) or Potassium tert-butoxide (
    
    
    
    )[1]
Step-by-Step Procedure:

Phase 1: Regioselective Epoxide Opening Rationale: The use of HFIP or Lewis Acid catalysis promotes opening at the terminal carbon (C3) by hydrogen-bonding activation, overcoming the electronic deactivation from the


 group.[1]
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Primary Amine (1.0 equiv) in HFIP (0.5 M concentration).

    • Note: If HFIP is unavailable, use Toluene with 10 mol%

      
       as a Lewis acid catalyst.[1]
      
  • Addition: Cool the solution to 0°C. Add 2-(Trifluoromethyl)oxirane (1.2 equiv) dropwise.

    • Caution:

      
      -epoxides are volatile.[1] Use a gas-tight syringe.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the amine.

  • Workup: Concentrate the solvent under reduced pressure. The resulting crude amino alcohol (typically an oil) is sufficiently pure for the next step.

    • QC Check:

      
       NMR should show a multiplet at 
      
      
      
      3.8-4.2 ppm corresponding to the
      
      
      proton.[1]

Phase 2: N-Acylation

  • Solvation: Redissolve the crude amino alcohol in anhydrous Dichloromethane (DCM) (0.2 M). Add

    
     (1.5 equiv) and cool to 0°C.
    
  • Acylation: Add Chloroacetyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Exotherm Alert: Maintain temperature < 5°C to prevent O-acylation side products.[1]

  • Quench: Stir at 0°C for 1 hour, then quench with saturated

    
    .
    
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate.
    

Phase 3: Cyclization (Morpholinone Formation) Rationale: A strong base is required to deprotonate the secondary alcohol (pKa ~16-17, lowered by


) to effect the intramolecular 

displacement of the chloride.[1]
  • Setup: Dissolve the chloroacetamide intermediate in anhydrous THF (0.1 M). Cool to 0°C.[2]

  • Cyclization: Add NaH (60% dispersion in oil, 1.2 equiv) or

    
     (1.1 equiv) in one portion.[1]
    
  • Completion: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

    • Observation: Evolution of

      
       gas (if using NaH) indicates reaction progress.
      
  • Purification: Quench with

    
     (aq). Extract with EtOAc.[2][3] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Data Summary & Critical Parameters

ParameterSpecificationImpact on Quality
Epoxide Regioselectivity >95:5 (Terminal vs Internal)Critical.[1] Internal attack yields the 5-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

isomer, not the 2-

target. HFIP solvent maximizes terminal attack.
Temperature (Step 2) < 5°CHigher temperatures promote O-acylation before N-acylation, leading to complex mixtures.[1]
Base Strength (Step 3)

(NaH, KOtBu)
Weaker bases (

) are often insufficient to cyclize the electron-deficient alcohol efficiently.[1]
Yield 55-75% (Overall)Dependent on amine nucleophilicity.[1] Electron-poor anilines require longer reaction times in Step 1.[1]

Workflow Visualization

Workflow cluster_0 Phase 1: Ring Opening cluster_1 Phase 2: Acylation cluster_2 Phase 3: Cyclization Step1 Amine + CF3-Epoxide (in HFIP, 0°C -> RT) Step2 Add Cl-Acetyl Chloride (DCM, Et3N, 0°C) Step1->Step2 Crude Interm. Step3 Base Treatment (NaH/THF, Cyclization) Step2->Step3 Chloroacetamide Final Purified Morpholinone Step3->Final Flash Chrom.

Figure 2: Integrated process workflow for the synthesis of 2-(trifluoromethyl)morpholin-3-ones.

Troubleshooting & Safety

Common Failure Modes:

  • Issue: Low yield in Step 1 (Epoxide opening).

    • Cause: Volatility of 2-(trifluoromethyl)oxirane leading to stoichiometric imbalance.[1]

    • Solution: Use a sealed tube or pressure vial for the reaction. Ensure the epoxide is fresh and stored at 4°C.

  • Issue: Formation of a "dimer" in Step 3.

    • Cause: Intermolecular reaction between two chloroacetamide molecules instead of intramolecular cyclization.

    • Solution: Run the cyclization under high dilution (0.05 M) to favor the intramolecular pathway.

Safety Considerations:

  • Fluorinated Epoxides: Highly reactive and potentially alkylating agents.[1] Handle in a fume hood with double gloving.

  • HFIP: Corrosive and volatile.[1] Causes severe eye damage.

  • Waste: Fluorinated waste must be segregated from standard organic waste streams in many jurisdictions.[1]

References

  • Regioselective Ring Opening of Trifluoromethyl Epoxides

    • Title: Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols[4]

    • Source: The Journal of Organic Chemistry, 2008, 73 (5), pp 1954–1957.[1]

    • URL:[Link][1]

  • Synthesis of Trifluoromethyl Morpholines (General)

    • Title: Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery[1]

    • Source: Enamine.net / Chem. Heterocycl. Compd.
  • Catalytic Methods for Morpholinone Synthesis

    • Title: Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones[1]

    • Source: Nature Communications / ResearchGate[1]

    • URL:[Link]

  • Amino Alcohol Precursors

    • Title: Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -amino-
      
      
      
      -trifluoromethyl alcohols and their applications[1]
    • Source: Journal of Fluorine Chemistry
    • URL:[Link][1]

Sources

Application Note: Chiral Separation of Trifluoromethylated Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of fluorine and trifluoromethyl (CF3) groups into molecular scaffolds is a prevalent strategy in modern drug discovery.[1][2] These modifications can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Morpholine derivatives, a class of saturated N-heterocycles, are also key structural motifs in many biologically active compounds.[3][4] The combination of these features in trifluoromethylated morpholine derivatives presents a unique set of challenges and opportunities for pharmaceutical development. A critical aspect of their development is the resolution of enantiomers, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chiral separation of trifluoromethylated morpholine derivatives. It outlines a strategic approach to method development, provides detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and discusses the underlying principles of chiral recognition.

Method Development Strategy: A Rational Approach

The successful chiral separation of trifluoromethylated morpholine derivatives hinges on a systematic and informed approach to selecting the chiral stationary phase (CSP) and the mobile phase. The presence of the trifluoromethyl group can influence the molecule's interaction with the CSP, often necessitating a departure from standard screening protocols.

A logical workflow for method development is crucial for efficiently identifying optimal separation conditions. This process typically involves an initial screening of a diverse set of CSPs under generic gradient conditions, followed by optimization of the mobile phase for the most promising candidates.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, solubility) B Initial CSP Screening (Polysaccharide-based: Amylose & Cellulose) A->B Input C Mobile Phase Screening (Normal Phase, Polar Organic, Reversed Phase) B->C Broad Selectivity D SFC vs. HPLC Evaluation C->D Evaluate Performance E Optimization of 'Hit' Conditions (Modifier, Temperature, Flow Rate) D->E Select Best Platform F Final Method Validation E->F Refine Separation

Figure 1: A structured workflow for chiral method development.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most versatile and widely successful for a broad range of chiral compounds, including those containing fluorine.[8][9] The chiral recognition mechanism of these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The trifluoromethyl group can participate in unique interactions, sometimes referred to as "fluorophilic" interactions, which can be exploited for separation.[2]

Recommended Primary Screening Phases:

  • Amylose-based: e.g., CHIRALPAK® AD, CHIRALPAK® AS

  • Cellulose-based: e.g., CHIRALCEL® OD, CHIRALCEL® OJ

Secondary Screening Phases (if primary screen fails):

  • Immobilized Polysaccharide Phases: (e.g., CHIRALPAK® IA, IB, IC) These offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored.

  • Pirkle-type and Macrocyclic Glycopeptide Phases: These can offer alternative chiral recognition mechanisms.[2][10]

Mobile Phase Considerations

The choice of mobile phase is critical and works in concert with the CSP to achieve separation.

  • Normal Phase (NP): Typically mixtures of alkanes (e.g., hexane, heptane) with an alcohol modifier (e.g., isopropanol, ethanol). This is often the starting point for polysaccharide CSPs.[8]

  • Polar Organic Mode (PO): Utilizes polar solvents like methanol, ethanol, or acetonitrile. This mode can be effective for more polar analytes.

  • Reversed Phase (RP): Aqueous mobile phases with organic modifiers like acetonitrile or methanol. While less common for initial screening on polysaccharide phases, it can be a viable option, especially with immobilized CSPs.

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase with an alcohol co-solvent. SFC is often considered a "green" alternative to normal phase HPLC and can offer faster and more efficient separations.[2][11][12] The low viscosity and high diffusivity of supercritical fluids can lead to improved resolution and shorter run times.[2][13]

For basic analytes like morpholine derivatives, the addition of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica support of the CSP.[8]

Experimental Protocols

The following protocols provide a starting point for the chiral separation of trifluoromethylated morpholine derivatives. Optimization will likely be required for specific analytes.

Protocol 1: HPLC Screening

1. Sample Preparation:

  • Dissolve the racemic sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector is suitable.[8]
  • Columns:
  • CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
  • CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
  • Mobile Phase:
  • Condition A (Normal Phase): n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine.
  • Condition B (Polar Organic): Methanol with 0.1% Diethylamine.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
  • Injection Volume: 5-10 µL.

3. Data Analysis:

  • Calculate the retention factors (k), separation factor (α), and resolution (Rs) for each enantiomer.
  • A separation factor (α) greater than 1.1 and a resolution (Rs) greater than 1.5 are generally considered indicative of a successful separation.
Protocol 2: SFC Screening

1. Sample Preparation:

  • Dissolve the racemic sample in an alcohol (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter.

2. SFC System and Conditions:

  • SFC System: An analytical SFC system equipped with a CO2 pump, modifier pump, back pressure regulator, column oven, and UV detector.
  • Columns:
  • CHIRALPAK® AD-3 (150 x 4.6 mm, 3 µm)
  • CHIRALCEL® OD-3 (150 x 4.6 mm, 3 µm)
  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient elution from 5% to 40% Methanol over 5-10 minutes).
  • Flow Rate: 3.0 mL/min
  • Outlet Pressure (BPR): 150 bar
  • Column Temperature: 40 °C
  • Detection: UV at a suitable wavelength.
  • Injection Volume: 1-5 µL.

3. Data Analysis:

  • Evaluate the chromatograms for baseline separation of the enantiomers.
  • Optimize the gradient or switch to isocratic conditions to improve resolution and reduce run time.

Data Presentation: Comparative Results

The following table summarizes typical results that might be obtained during the screening process for a hypothetical trifluoromethylated morpholine derivative.

Chromatographic Mode CSP Mobile Phase k1 α Rs Notes
HPLC (NP)CHIRALPAK® AD-HHex/IPA (90/10) + 0.1% DEA2.51.252.1Good separation.
HPLC (NP)CHIRALCEL® OD-HHex/IPA (90/10) + 0.1% DEA3.11.050.8Poor separation.
HPLC (PO)CHIRALPAK® AD-HMeOH + 0.1% DEA1.81.101.2Partial separation.
SFCCHIRALPAK® AD-3CO2/MeOH (85/15) + 0.1% DEA1.51.353.5Excellent, fast separation.
SFCCHIRALCEL® OD-3CO2/MeOH (80/20) + 0.1% DEA2.21.151.8Good separation.

k1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution.

Chiral Recognition Mechanism

The separation of enantiomers on polysaccharide-based CSPs is a complex process. The chiral selector, a polymer of glucose units derivatized with carbamates, creates a chiral environment. Separation is achieved through differential interactions between the enantiomers and the CSP.

ChiralRecognition cluster_CSP Chiral Stationary Phase (Polysaccharide) CSP Chiral Groove Enantiomer_R R-Enantiomer Enantiomer_R->CSP Stronger Interaction (H-bonding, π-π, dipole) Longer Retention Enantiomer_S S-Enantiomer Enantiomer_S->CSP Weaker Interaction Shorter Retention

Figure 2: Proposed chiral recognition mechanism.

For trifluoromethylated morpholine derivatives, the following interactions are likely key to enantioseparation:

  • Hydrogen Bonding: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, while the carbamate groups on the CSP can act as both donors and acceptors.

  • Dipole-Dipole Interactions: The polar C-F and C-O bonds in the analyte, and the carbamate groups in the CSP, create dipoles that can interact.

  • Inclusion Complexation: The analyte may fit into chiral grooves or cavities on the surface of the polysaccharide derivative, leading to diastereomeric complexes with different stabilities.

The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the electronic properties of the rest of the molecule, thereby modulating these interactions and contributing to the overall enantioselectivity.

Troubleshooting

Problem Potential Cause Suggested Solution
No Separation (α = 1) Inappropriate CSP/mobile phase combination.Screen different CSPs and mobile phase modes (NP, PO, SFC).
Poor Peak Shape (Tailing) Secondary interactions with silica; Analyte overload.Add a basic modifier (e.g., 0.1% DEA) for basic analytes. Reduce sample concentration.
Poor Resolution (Rs < 1.5) Insufficient selectivity or efficiency.Optimize mobile phase (modifier percentage, different alcohol). Lower the flow rate. Use a longer column or a column with smaller particles.[14]
Long Retention Times Mobile phase is too weak.Increase the percentage of the alcohol modifier in NP/SFC.
Irreproducible Results Column not equilibrated; Temperature fluctuations.Ensure adequate column equilibration between runs. Use a column thermostat.

Conclusion

The chiral separation of trifluoromethylated morpholine derivatives is a critical step in their development as potential pharmaceutical agents. A systematic approach to method development, beginning with a diverse screen of polysaccharide-based chiral stationary phases under both HPLC and SFC conditions, is highly effective. The unique electronic properties of the trifluoromethyl group can be leveraged to achieve successful enantioseparation. The protocols and strategies outlined in this application note provide a robust framework for researchers to efficiently develop and optimize chiral separation methods for this important class of molecules.

References

  • Beilstein Journal of Organic Chemistry. Stereoselectively fluorinated N-heterocycles: a brief survey. Available from: [Link]

  • Dhaka University Journal of Science. Synthesis of Biologically Important Chiral Morpholine Derivatives. Available from: [Link]

  • Future Medicinal Chemistry. Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Available from: [Link]

  • Journal of the American Chemical Society. Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. Available from: [Link]

  • Chirality. Chiral stationary phases and applications in gas chromatography. Available from: [Link]

  • The Journal of Organic Chemistry. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Available from: [Link]

  • ResearchGate. (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Available from: [Link]

  • LCGC International. Application Notes: Chiral. Available from: [Link]

  • International Labmate. Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Available from: [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available from: [Link]

  • AZoM. The Study of Chiral Stationary Phases for Gas Chromatography. Available from: [Link]

  • PubMed. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • Wiley. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. FDA approved fluorine-containing drugs in 2023. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • AFMPS. Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Available from: [Link]

  • MDPI. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Available from: [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • FAGG. Journal of Chromatography A. Available from: [Link]

  • ResearchGate. Chiral Separations: Methods and Protocols. Available from: [Link]

  • Springer Nature Experiments. Chiral Separation Principles. Available from: [Link]

  • LCGC International. High Efficiency Chiral Separations in HPLC and SFC. Available from: [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of Novel Morpholinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine nucleus is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into small molecules to enhance potency, selectivity, and pharmacokinetic properties.[1][2] This versatility has led to the development of numerous morpholine-containing compounds targeting a wide array of biological entities, most notably protein kinases and G-protein coupled receptors (GPCRs).[3][4] For researchers and drug development professionals engaged in the discovery of novel morpholinone-based therapeutics, a systematic and robust in vitro characterization cascade is paramount. This guide provides a comprehensive framework of detailed application notes and protocols for the initial evaluation of new morpholinone chemical entities. We will delve into a tiered approach, beginning with foundational cytotoxicity profiling, progressing to direct target engagement confirmation, and culminating in mechanistic assays to elucidate the compound's effect on cellular signaling pathways. Each protocol is presented with an emphasis on the underlying scientific principles and causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.

Introduction: The Morpholinone Scaffold in Drug Discovery

Morpholine and its derivatives, including morpholinones, are heterocyclic compounds that have garnered significant interest in medicinal chemistry.[2] Their utility stems from their ability to improve the physicochemical properties of a molecule, such as solubility and metabolic stability, while also providing a versatile framework for interacting with various biological targets.[1] The morpholine ring can participate in hydrogen bonding and other non-covalent interactions, making it a valuable component in the design of enzyme inhibitors and receptor modulators.[3]

Given the prevalence of the morpholinone scaffold in molecules targeting kinases and GPCRs, this guide will focus on assays relevant to these two major classes of drug targets. The proposed workflow is designed to be a starting point, adaptable to the specific hypothesis-driven research for any novel morpholinone compound.

A Tiered Approach to In Vitro Characterization

A logical and stepwise approach to characterizing novel compounds is essential for efficient drug discovery. We propose a three-tiered strategy:

  • Tier 1: Foundational Cytotoxicity Assessment. Before investigating specific mechanisms, it is crucial to understand the general cytotoxic profile of a compound. This initial screen helps to identify the concentration range for subsequent, more targeted assays and flags compounds with overt toxicity.

  • Tier 2: Target Engagement Verification. Once a non-toxic concentration range is established, the next critical step is to confirm that the compound directly interacts with its intended molecular target within a cellular context.

  • Tier 3: Mechanistic Pathway Analysis. With target engagement confirmed, the final step is to investigate the functional consequences of this interaction on downstream cellular signaling pathways.

G Tier1 Tier 1: Cytotoxicity Profiling (MTT & LDH Assays) Tier2 Tier 2: Target Engagement (Cellular Thermal Shift Assay - CETSA) Tier1->Tier2 Establish non-toxic concentration range Tier3 Tier 3: Mechanistic Assays (Reporter Gene & Western Blot) Tier2->Tier3 Confirm direct target interaction

Caption: A tiered workflow for the in vitro characterization of novel compounds.

Tier 1: Foundational Cytotoxicity Assessment

The initial evaluation of any new chemical entity should involve assessing its general effect on cell viability and membrane integrity. This is crucial for distinguishing between targeted pharmacological effects and non-specific toxicity. We will detail two widely used and complementary colorimetric assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a cornerstone for assessing cell viability by measuring cellular metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.[5]

Protocol:

  • Cell Seeding:

    • Culture the chosen cell line (e.g., a cancer cell line relevant to the compound's intended target) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the novel morpholinone compound in culture medium. It is advisable to use a broad concentration range for the initial screen (e.g., 0.01 µM to 100 µM).

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Replace the existing medium with the compound-containing medium and incubate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[5]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. This data is then plotted against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Mopholinone-AA549 (Lung Cancer)485.2
Mopholinone-BMCF-7 (Breast Cancer)4812.8
Mopholinone-CA549 (Lung Cancer)48> 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The assay measures the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, indicating the level of cell lysis.

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection:

    • After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.[7]

  • Measurement:

    • Add a stop solution to terminate the enzymatic reaction.

    • Measure the absorbance at 490 nm using a microplate reader.[7]

Data Analysis:

Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.

Compound IDTarget Cell LineIncubation Time (h)% Cytotoxicity at 10 µM
Mopholinone-AA549 (Lung Cancer)488.5
Mopholinone-BMCF-7 (Breast Cancer)4815.2
Mopholinone-CA549 (Lung Cancer)482.1

Tier 2: Target Engagement Verification

Confirming that a compound physically interacts with its intended target in a cellular environment is a critical step in validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. However, if a compound is bound to its target protein, the protein-ligand complex is more resistant to heat-induced denaturation. By measuring the amount of soluble target protein remaining after a heat challenge, one can infer target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to a high confluency.

    • Treat the cells with the morpholinone compound at various concentrations or a single, high concentration. Include a vehicle control.

    • Incubate for a sufficient time to allow compound entry and binding (e.g., 1 hour at 37°C).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • Determine the protein concentration in the soluble fractions.

    • Analyze the amount of the target protein in each sample by Western blotting.

Data Analysis:

The intensity of the protein bands on the Western blot is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement. An isothermal dose-response experiment can also be performed at a single, optimized temperature to determine the EC₅₀ for target engagement.

G cluster_0 CETSA Workflow A Cell Treatment with Morpholinone Compound B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Target Protein (Western Blot) D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Tier 3: Mechanistic Pathway Analysis

Following confirmation of target engagement, the next step is to elucidate the functional consequences of this interaction on downstream signaling pathways. Here, we present protocols for reporter gene assays and Western blotting, which are powerful tools for this purpose.

Reporter Gene Assays

Principle: Reporter gene assays are used to study the regulation of gene expression. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter or response element that is regulated by a signaling pathway of interest. When the pathway is activated or inhibited, the expression of the reporter gene is altered, leading to a measurable change in the reporter protein's activity.

Protocol (Example for a Kinase Pathway):

  • Cell Line and Transfection:

    • Use a cell line that has been stably or transiently transfected with a reporter construct. For example, to study the NF-κB pathway, a construct with an NF-κB response element driving luciferase expression would be used.

    • Plate the cells in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the morpholinone compound.

    • Stimulate the cells with an appropriate agonist (e.g., TNF-α for the NF-κB pathway) to activate the signaling cascade.

    • Incubate for a period sufficient to allow for transcription and translation of the reporter gene (e.g., 6-24 hours).

  • Cell Lysis and Reporter Assay:

    • Lyse the cells using a reporter lysis buffer.

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the signal (e.g., luminescence) using a plate reader.

Data Analysis:

The reporter signal is normalized to a control (e.g., a constitutively expressed reporter or total protein concentration). The effect of the compound on the agonist-induced signal is then calculated to determine the EC₅₀ or IC₅₀ for pathway modulation.

Compound IDTarget PathwayReporter GeneAgonistIC₅₀ (µM)
Mopholinone-API3K/AktSRE-LuciferaseEGF1.8
Mopholinone-BNF-κBNF-κB-LuciferaseTNF-α7.5
Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It is particularly useful for analyzing signaling pathways by measuring changes in the phosphorylation status of key pathway components. An antibody specific to the phosphorylated form of a protein can be used to determine its activation state.

Protocol (Example for EGFR-PI3K-Akt Pathway):

  • Cell Culture, Treatment, and Lysis:

    • Culture cells to a high confluency in larger format plates (e.g., 6-well plates).

    • Serum-starve the cells to reduce basal signaling.

    • Pre-treat with the morpholinone compound for a specified time.

    • Stimulate with a growth factor (e.g., EGF) for a short period (e.g., 10-30 minutes).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to a phosphorylated protein in the pathway (e.g., phospho-Akt) or the total protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Data Analysis:

The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels. A decrease in the phosphorylation of a downstream effector in the presence of the compound indicates inhibition of the pathway.

G cluster_0 EGFR-PI3K-Akt Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Morpholinone Novel Morpholinone Inhibitor Morpholinone->PI3K Inhibits

Caption: A simplified diagram of the EGFR-PI3K-Akt signaling pathway, a common target for morpholinone-based kinase inhibitors.

Conclusion

The in vitro assays detailed in these application notes provide a robust and logical framework for the initial characterization of novel morpholinone compounds. By systematically assessing cytotoxicity, confirming target engagement, and elucidating effects on cellular signaling, researchers can build a comprehensive profile of their compounds. This tiered approach allows for informed decision-making in the early stages of drug discovery, enabling the prioritization of promising candidates for further preclinical development. The adaptability of these protocols allows for their application to a wide range of cellular contexts and specific biological questions, making them an invaluable resource for scientists in the field.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • American Journal of Physiology-Cell Physiology. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT assay. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Retrieved from [Link]

  • G-Biosciences. (n.d.). Cytoscan™-LDH Cytotoxicity Assay. Retrieved from [Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Maximizing TNFα signaling pathway characterization with Simple Western (Neuroscience 2012). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • Indigo Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Signaling Reporter Assays. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]

  • ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • Drug development & registration. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]

  • BPS Bioscience. (n.d.). AP1 Reporter Kit (JNK Pathway). Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro characterization of small compounds that modulate.... Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives Several.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 8). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Retrieved from [Link]

  • Scilit. (n.d.). Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols: Mass Spectrometry Fragmentation of Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This strategic modification can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a highly sought-after feature in the design of novel therapeutics.[1] Consequently, the precise and reliable characterization of these trifluoromethylated heterocycles is paramount throughout the drug discovery and development pipeline. Mass spectrometry (MS) has emerged as an indispensable analytical tool for the structural elucidation and quantification of these compounds, offering unparalleled sensitivity and the ability to provide detailed structural information through fragmentation analysis.[1] This guide provides an in-depth exploration of the mass spectrometric behavior of trifluoromethylated heterocycles, complete with detailed protocols and an analysis of their characteristic fragmentation pathways.

The Influence of the Trifluoromethyl Group on Fragmentation

The fragmentation of trifluoromethylated compounds in a mass spectrometer is profoundly influenced by the strong carbon-fluorine (C-F) bonds and the potent electron-withdrawing nature of the -CF3 group.[1] Understanding these influences is key to interpreting the resulting mass spectra accurately.

Key Fragmentation Pathways:

  • Loss of the Trifluoromethyl Radical (•CF3): A common and diagnostically significant fragmentation pathway is the cleavage of the bond connecting the -CF3 group to the heterocyclic ring. This results in a neutral loss of 69 Da and the formation of a prominent ion at [M-69]+.[1][2]

  • Cleavage of Adjacent Bonds: Fragmentation frequently occurs at the bonds adjacent to the carbon atom bearing the trifluoromethyl group.[1] The stability of the resulting fragments will dictate the prevalence of these pathways.

  • Rearrangements: In certain molecular architectures, rearrangements involving fluorine atoms can occur. For instance, the rearrangement and subsequent loss of CF2 has been observed in the mass spectra of some trifluoromethyl-substituted benzisoxazole derivatives.[1][3]

  • Ring Cleavage: Depending on the nature of the heterocyclic ring and the ionization energy, fragmentation of the ring system itself can occur, leading to a complex series of product ions.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical parameter that dictates the extent of fragmentation and the type of information that can be obtained.

Ionization MethodPrincipleBest ForFragmentation
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[1][4]Volatile, thermally stable small molecules.[1]Extensive, providing a detailed structural "fingerprint".[1][4]
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol of charged droplets, leading to gas-phase ions.[1]Polar and large biomolecules, highly compatible with liquid chromatography (LC).[1]Minimal ("soft" ionization), typically produces intact molecular ions or protonated/deprotonated molecules ([M+H]+ or [M-H]-).[1]

Expert Insight: For structural elucidation of novel trifluoromethylated heterocycles, Electron Ionization (EI) is often preferred due to the rich fragmentation patterns it generates, which act as a structural fingerprint.[1][4] For quantitative studies, especially in complex biological matrices, the softer ionization of Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) is the method of choice, as it provides excellent sensitivity and minimizes fragmentation, preserving the molecular ion for quantification.[1][5]

Experimental Protocol: LC-MS/MS Analysis of a Trifluoromethylated Drug in a Biological Matrix

This protocol outlines a general approach for the quantitative analysis of a trifluoromethylated drug in a biological matrix such as plasma.

1. Sample Preparation: A robust sample preparation is crucial for high-quality data.[1]

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. This step is vital to remove proteins that can interfere with the analysis.[1]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

  • Dilution: The extracted sample is typically diluted with a solvent compatible with the LC mobile phase to bring the analyte concentration within the calibration range.[1]

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.[1]

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Detection:

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's chemical properties.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting the precursor ion (e.g., [M+H]+) and monitoring one or more of its specific product ions.[1]

  • Collision Energy: The collision energy will need to be optimized for the specific analyte to achieve the desired fragmentation for MRM transitions.

Data Interpretation: Diagnostic Ions and Fragmentation Pathways

The identification of characteristic or "diagnostic" fragment ions can be instrumental in rapidly screening for and identifying specific classes of compounds.[6][7] For example, in the analysis of some 2-aryl-2-trifluoromethyl-1-nitrocyclopropanes, the formation of the trifluoronitromethane radical cation ([CF3NO2]+•) at m/z 115 is a characteristic fragmentation.[1][3]

Visualizing Fragmentation Pathways

The fragmentation of a trifluoromethylated heterocycle can be visualized as a logical pathway from the precursor ion to its various product ions.[1]

fragmentation_pathway M [M+H]+ Precursor Ion M_minus_CF3 [M-69]+ Loss of •CF3 M->M_minus_CF3 - •CF3 (69 Da) Ring_Fragment_1 Ring Fragment A M->Ring_Fragment_1 Ring Cleavage Rearrangement_Product Rearrangement Product e.g., Loss of CF2 M->Rearrangement_Product Rearrangement Ring_Fragment_2 Ring Fragment B Ring_Fragment_1->Ring_Fragment_2 Further Fragmentation experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Dilution Dilution Supernatant_Collection->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation ESI_Ionization ESI Ionization (+/- mode) LC_Separation->ESI_Ionization MS_Analysis Tandem MS (MRM) ESI_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Structural_Confirmation Structural Confirmation Data_Acquisition->Structural_Confirmation

Caption: Standard LC-MS/MS workflow for trifluoromethylated compounds.

Conclusion

The mass spectrometric analysis of trifluoromethylated heterocycles provides a wealth of structural information that is critical for their characterization in drug discovery and development. A thorough understanding of their unique fragmentation patterns, driven by the strong electron-withdrawing nature of the -CF3 group, is essential for accurate data interpretation. By selecting the appropriate ionization technique and analytical platform, researchers can effectively elucidate the structures of novel compounds and perform sensitive and accurate quantification in complex biological matrices.

References

  • Gas-phase C-F bond cleavage in perfluorohexane using W-, Si-, P-, Br-, and I-containing ions: Comparisons with reactions at fluorocarbon surfaces. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Unusual addition patterns in trifluoromethylation offullerene. PubMed. Available at: [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Semantic Scholar. Available at: [Link]

  • Fragment loss of CF3 group. ACD/Labs. Available at: [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

  • Carbon–fluorine bond cleavage mediated by metalloenzymes. National Institutes of Health (NIH). Available at: [Link]

  • Could any one suggest the effect of fluorine in mass spectrometry?. ResearchGate. Available at: [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. National Institutes of Health (NIH). Available at: [Link]

  • Mechanisms of ion decomposition. University of Bristol. Available at: [Link]

  • Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application. PubMed. Available at: [Link]

  • Electron ionization. Wikipedia. Available at: [Link]

  • Mechanism of C−F bond cleavage of 2‐fluorobenzoate by Rieske dioxygenases. ResearchGate. Available at: [Link]

  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. MDPI. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • A Review on Mass Spectroscopy and Its Fragmentation Rules. Preprints.org. Available at: [Link]

  • Diagnostic fragment-ion-based extension strategy for rapid screening and identification of serial components of homologous famil. Wiley Online Library. Available at: [Link]

  • Fragmentation channels of the [(CF3)3Au(N3)]⁻ anion in the gas phase... ResearchGate. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Electrospray ionization mass spectrometry of the [1-Ethyl-3-methylimidazolium(+)][F(HF)(2.3)(-)] Ionic Liquid. ResearchGate. Available at: [Link]

  • Trifluoromethylated Heterocycles. ResearchGate. Available at: [Link]

  • Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. ACS Publications. Available at: [Link]

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed. Available at: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available at: [Link]

  • Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. National Institutes of Health (NIH). Available at: [Link]

  • Dalton Transactions. University of Victoria. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed. Available at: [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. Available at: [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. University of Halle. Available at: [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer. Available at: [Link]

  • Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate. Available at: [Link]

  • Diagnostic Fragment-Ion-Based for Rapid Identification of Chlorogenic Acids Derivatives in Inula cappa Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

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Application Note: Structural Elucidation and Dynamic Analysis of Fluorinated Morpholines via Multi-Nuclear NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated morpholines represent a critical pharmacophore in modern drug discovery. The strategic introduction of fluorine modulates metabolic stability (


 tuning), lipophilicity (

), and binding affinity. However, the unique spin properties of

(

, 100% abundance) introduce spectral complexities—specifically large heteronuclear couplings (

) and conformational isomerism—that confound standard

NMR analysis.

This guide provides a validated workflow for the complete structural and dynamic characterization of fluorinated morpholines. It moves beyond basic verification, offering protocols for stereochemical assignment (axial vs. equatorial) and physicochemical profiling using


 as a sensitive reporter nucleus.

Part 1: Sample Preparation & The "Unified Scale" Referencing

The Challenge: Traditional internal references for


 (e.g., CFCl

, TFA) are often volatile, chemically reactive, or chemically distinct from the analyte, leading to solvent-induced shift errors.

The Solution: Adopting the IUPAC Unified Scale (Harris et al., 2001).[1] This method relies on the


 signal of an internal standard (TMS or DSS) to mathematically derive the 

zero-point, ensuring rigorous reproducibility across different spectrometers and solvents.
Protocol 1: Unified Referencing Setup
  • Solvent Selection: Use non-protic solvents (DMSO-

    
    , CDCl
    
    
    
    ) to minimize exchange broadening of the morpholine amine proton, unless
    
    
    studies are intended.
  • Internal Standard: Add TMS (tetramethylsilane) to a concentration of ~0.05%.

  • Acquisition:

    • Acquire the

      
       spectrum and calibrate the TMS signal exactly to 0.00 ppm.
      
    • Record the absolute frequency of the TMS resonance (SF in Bruker, or equivalent parameter).

  • Calculation:

    • Calculate the

      
       reference frequency (
      
      
      
      ) using the IUPAC frequency ratio (
      
      
      ) for
      
      
      :
      
      
    • Set this calculated frequency as the 0.00 ppm point for the

      
       spectrum.
      
    • Note: This method eliminates the need for physical addition of a fluorine standard.[2]

Part 2: Scalar Coupling & Decoupling Strategies

Fluorine introduces "spectral clutter" in


 NMR due to large geminal (

) and vicinal (

) couplings. To resolve the morpholine ring protons, heteronuclear decoupling is mandatory.
Data Table 1: Typical Coupling Constants in Fluorinated Morpholines
Coupling TypeNotationTypical Value (Hz)Structural Insight
Geminal

45 – 55Direct attachment verification (

).
Vicinal (Diaxial)

25 – 35Indicates Trans-diaxial geometry (Karplus relation).
Vicinal (Ax-Eq)

10 – 15Gauche conformation.
Vicinal (Eq-Eq)

< 5Often unresolved; indicates equatorial F.
Long Range

1 – 3W-coupling (rare in flexible morpholines).
Protocol 2: The "Clean" Proton Spectrum ( -decoupled )
  • Objective: Collapse

    
     multiplets to reveal pure 
    
    
    
    couplings for conformational analysis.
  • Pulse Sequence: zg (standard 1D) with inverse gated decoupling or continuous wave (CW) decoupling on the

    
     channel during acquisition.
    
  • Parameter Setup:

    • O2 (Decoupler Offset): Center the decoupling frequency on the specific

      
       signal of the morpholine.
      
    • Power: Use low-power composite pulse decoupling (e.g., GARP or WALTZ-16) to prevent sample heating, which can shift the amine equilibrium.

  • Result: The "multiplet of multiplets" simplifies to standard triplets/doublets, allowing extraction of

    
     values to determine ring puckering (Chair vs. Boat).
    

Part 3: Stereochemical Assignment (HOESY)

Assigning the fluorine atom to an axial or equatorial position is critical for binding affinity. The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment measures through-space interactions (


).
Protocol 3: 2D - HOESY

Logic: An axial fluorine will show strong NOE correlations to 1,3-diaxial protons. An equatorial fluorine will show correlations to vicinal protons but lacks the distinctive long-range diaxial cross-peak.

  • Pulse Sequence: hf-hoesy (or equivalent phase-sensitive 2D sequence).

  • Mixing Time (

    
    ):  Set to 400–600 ms .
    
    • Reasoning:

      
       relaxation (
      
      
      
      ) is often efficient; however, the heteronuclear cross-relaxation rate (
      
      
      ) is slower than homonuclear
      
      
      -
      
      
      . A longer mixing time ensures signal buildup.
  • Processing:

    • Apply a squared sine-bell function (QSINE, SSB=2) in both dimensions.

    • Critical Step: Compare cross-peak intensities. The distance dependence is

      
      .[3]
      
    • Validation: If F is axial, you must observe a cross-peak to the axial protons on C3/C5 (if F is at C2).

Part 4: Conformational Dynamics & Determination

Morpholines undergo rapid chair-chair interconversion. Fluorine substitution can bias this equilibrium (the "Fluorine Gauche Effect").

Protocol 4: Variable Temperature (VT) NMR[4]
  • Solvent: CD

    
    Cl
    
    
    
    (Dichloromethane-d2) allows cooling to -90°C.
  • Experiment: Acquire 1D

    
     spectra in 10°C decrements from +25°C to -80°C.
    
  • Observation:

    • Fast Exchange (RT): Single averaged

      
       peak.
      
    • Coalescence (

      
      ):  Peak broadens and flattens.
      
    • Slow Exchange (Low T): Peak splits into two unequal signals (Major/Minor conformers).

  • Calculation: Use the Gutowsky-Holm equation at

    
     to calculate the free energy barrier (
    
    
    
    ):
    
    
    Where
    
    
    is the separation (Hz) between conformers at the slow exchange limit.

Visualizations[5][6]

Diagram 1: Structural Elucidation Workflow

This diagram outlines the logical decision tree for characterizing a novel fluorinated morpholine.

G Start Sample: Fluorinated Morpholine Step1 1. Unified Referencing (TMS/DSS Internal Std) Start->Step1 Step2 2. 1D 1H & 19F Survey (Identify Chemical Shifts) Step1->Step2 Decision Spectral Complexity? Step2->Decision PathA 3a. 19F-Decoupled 1H NMR (Extract J-HH for Ring Puckering) Decision->PathA High J-HF coupling PathB 3b. 1H-Decoupled 19F NMR (Simplify F Multiplicity) Decision->PathB Complex F splitting Step4 4. 2D 1H-19F HOESY (Stereochemistry: Ax vs Eq) PathA->Step4 PathB->Step4 Step5 5. VT-NMR (-80°C to +25°C) (Conformational Dynamics) Step4->Step5 Final Full Structural Model (Stereochem + Dynamics) Step5->Final

Caption: Logical workflow for the NMR characterization of fluorinated morpholines, moving from basic connectivity to advanced stereochemical and dynamic analysis.

Diagram 2: The Morpholine Conformational Equilibrium

Visualizing the specific challenge of ring inversion and the detection of axial/equatorial species.

MorpholineFlip ConfA Conformer A (F-Axial) Transition Transition State (Boat/Twist) ConfA->Transition k1 Observed Observed Spectrum (RT) Weighted Average Signal ConfA->Observed Fast Exchange ConfB Conformer B (F-Equatorial) ConfB->Observed Transition->ConfB k-1

Caption: At room temperature, morpholines exist in fast exchange. VT-NMR slows this rate (k) to resolve Conformer A and B individually.

References

  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001).[1] Pure and Applied Chemistry, 73(11), 1795–1818. [Link]

  • Dewis, L., Crouch, R., Russell, D., & Butts, C. (2019).[4][5] Improving the accuracy of

    
    
    
    
    internuclear distance measurement using 2D
    
    
    
    
    HOESY. Magnetic Resonance in Chemistry, 57(12), 1143–1149.[4][5] [Link]
  • Linclau, B., et al. (2012). The Fluorine Gauche Effect in Organofluorine Chemistry. Chemistry – A European Journal, 18(13), 3948-3959. [Link]

  • Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. Uppsala University Press. (Contextual grounding for anomeric/gauche effects in heterocycles).

Sources

Application Note: Advanced X-ray Crystallography of Trifluoromethylated Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026


 groups in small molecule crystallography.

Introduction & Significance

The trifluoromethyl group (


) is a "privileged motif" in modern medicinal chemistry. Its incorporation into drug candidates is a strategic tool to modulate metabolic stability (by blocking P450 oxidation sites), enhance lipophilicity, and improve blood-brain barrier permeability [1]. Currently, over 50% of newly approved small-molecule drugs contain at least one fluorine atom [2].[1]

However, for the crystallographer, the


 group presents a distinct set of challenges. Unlike the methyl group (

), where hydrogen atoms are weak scatterers often treated as riding models, the fluorine atoms in

are electron-rich. The

bond vector is highly directional, yet the group possesses a low rotational barrier (often < 2 kcal/mol), leading to frequent rotational disorder .

This guide provides a high-integrity protocol for the collection, solution, and refinement of trifluoromethylated structures, moving beyond basic default settings to ensure publication-quality models.

Data Collection Strategy

The physical behavior of the


 rotor dictates the data collection strategy. Disorder is often dynamic; therefore, thermal energy is the enemy.
Protocol A: Temperature Management
  • Standard: Collect at 100 K (liquid nitrogen stream).

  • Problematic Samples: If a

    
     group appears as a smeared torus of electron density at 100 K, it indicates a low rotational barrier.
    
    • Action: If available, use a liquid helium cryostat to cool to 10–20 K . This can freeze dynamic rotation into static disorder, which is easier to model.

  • Resolution: Fluorine scatters X-rays strongly. Ensure data collection extends to at least 0.75 Å resolution (ideally 0.70 Å) to resolve split fluorine positions.

The Core Challenge: Rotational Disorder

When a


 group is disordered, it typically manifests in one of three ways in the electron density map (

):
  • Librational Smearing: Elongated thermal ellipsoids (anisotropic displacement parameters, ADPs) perpendicular to the

    
     bond.
    
  • Discrete Disorder: Two or more distinct sets of peaks (e.g., staggered vs. eclipsed conformations).

  • Toroidal Electron Density: A continuous ring of density around the rotation axis (extreme dynamic disorder).

Decision Workflow (Graphviz)

The following logic gate describes how to categorize and treat the disorder.

CF3_Disorder_Workflow Start Initial Structure Solution CheckMap Inspect Difference Map (Fo-Fc) around CF3 Carbon Start->CheckMap IsOrdered Are F atoms clearly defined with reasonable ADPs? CheckMap->IsOrdered Ordered Refine Anisotropically (Standard) IsOrdered->Ordered Yes Disordered Identify Disorder Type IsOrdered->Disordered No Type1 Elongated Ellipsoids (Libration) Disordered->Type1 Type2 Q-Peaks suggest multiple orientations Disordered->Type2 Action1 Apply RIGU / SIMU restraints Check if splitting is needed Type1->Action1 Action2 Split into PART 1 / PART 2 Apply DFIX/SADI restraints Type2->Action2

Figure 1: Decision tree for identifying and refining trifluoromethyl group disorder.

Refinement Protocols (SHELXL Focus)

Do not treat


 exactly like 

. While AFIX 137 is the gold standard for methyl groups (riding model), it is often insufficient for

because the heavy fluorine atoms dominate the scattering and require independent refinement of their positions and ADPs.
Method 1: The "Split Position" Protocol (High Precision)

Use this when the Difference Map (


) shows "ghost" peaks (Q-peaks) between the primary fluorine atoms.

Step-by-Step:

  • Identify Q-peaks: Locate the secondary set of fluorine atoms (usually rotated by ~60° or 30° relative to the major component).

  • Assign PARTs: Assign the major component atoms to PART 1 and the minor component to PART 2.

  • Free Variables (FVAR): Link the occupancy.

    • Assign occupancy 21.000 to PART 1 atoms (variable 2, 100% linked).

    • Assign occupancy -21.000 to PART 2 atoms (1 - variable 2).

  • Restraints (Crucial): Because the minor component is often weak, geometry must be restrained to prevent collapse.

    • SADI: Restrain

      
       distances to be similar (e.g., SADI 0.02 C1 F1 C1 F2 ...).
      
    • SADI (1,3): Restrain

      
       distances (the bite angle) to be similar.
      
    • RIGU/SIMU: Restrain the ADPs of overlapping atoms to behave physically.

SHELXL Code Snippet:

Method 2: The Rigid Body Approach (AFIX 6 / AFIX 9)

Use this when the density is too smeared to resolve distinct positions, or for low-resolution data.

  • AFIX 6: Constrains the group to a perfect hexagon (or other defined geometry) that rotates as a rigid body.

  • AFIX 9: Variable metric rigid group (allows the group to expand/contract but maintains symmetry).

Note: Avoid AFIX 137 for final refinement of CF3 groups unless the data quality is poor. It enforces a riding model that may mask real structural deviations.

Structural Analysis: Fluorine Interactions

Once the structure is refined, analyzing the environment of the


 group is critical for explaining biological activity (e.g., binding affinity).
The Hierarchy of Fluorine Interactions

Fluorine is the most electronegative element, but it is not a strong hydrogen bond acceptor (unlike Oxygen or Nitrogen) due to its low polarizability and tightly held lone pairs [3].[2]

Interaction TypeGeometry CriteriaStrengthSignificance
Weak H-Bond (

)

Å,

< 2 kcal/molStructure-directing in absence of strong donors.
Fluorine-Fluorine (

)

Å
WeakOften segregates fluorous domains (Type I/II contacts).
Orthogonal Dipolar (

)
F pointing at carbonyl CModerateCommon in protein-ligand binding pockets.
Visualization of Interactions (Graphviz)

F_Interactions CF3 CF3 Group H_Donor C-H Donor (Weak) CF3->H_Donor Electrostatic (Dispersion dominated) F_Partner F Atom (Fluorous Effect) CF3->F_Partner Type I / Type II Contacts Pi_System Pi System (Quadrupole) CF3->Pi_System Dipole-Quadrupole

Figure 2: Common intermolecular interactions involving the trifluoromethyl group.

Validation Protocol
  • Check Hirshfeld Surfaces: Use software like CrystalExplorer. A red spot on the

    
     surface indicates a contact shorter than the van der Waals sum.
    
  • Verify Geometry: For

    
     interactions, ensure the angle at Hydrogen is 
    
    
    
    . If the angle is
    
    
    , it is likely just steric packing, not an interaction [4].

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine Hardly Ever Accepts Hydrogen Bonds. Chemistry – A European Journal, 3(1), 89-98. Link

  • Sheldrick, G. M. (2015).[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Hübschle, C. B., & Dittrich, B. (2011). ShelXle: a Qt vehicle for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. (Reference for DSR/Visualizing disorder). Link

Sources

Application Notes and Protocols for the Investigation of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive starting point for drug discovery. The introduction of a trifluoromethyl group can further enhance metabolic stability, binding affinity, and cell permeability. This document provides a comprehensive guide for the initial investigation of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one , a novel chemical entity with unexplored therapeutic potential.

While direct biological data for this specific molecule is not yet publicly available, its structural features suggest several plausible avenues for investigation. The presence of the trifluoromethylphenyl group, for instance, is a common motif in compounds targeting the mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.[1][2] This guide will therefore focus on a hypothetical application in oncology, outlining a strategic workflow from initial synthesis and characterization to preclinical evaluation of its anti-cancer properties. These protocols are designed to be adaptable for exploring other potential therapeutic areas, such as neurological disorders or infectious diseases, where morpholine-containing compounds have also shown promise.[3][4]

Part 1: Synthesis and Characterization

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. While a specific patented synthesis for 5-Phenyl-5-(trifluoromethyl)morpholin-3-one is not available, a plausible retro-synthetic analysis suggests a multi-step synthesis starting from commercially available precursors.

Proposed Synthetic Workflow

A generalized synthetic scheme is presented below. This would require optimization of reaction conditions, purification methods, and scale-up procedures.

Synthetic_Workflow A Starting Materials: - Phenyl Grignard Reagent - Trifluoromethylated Acyl Chloride B Intermediate 1: α-Trifluoromethyl-α-phenyl Ketone A->B Grignard Reaction C Intermediate 2: Cyanohydrin Derivative B->C Cyanohydrin Formation D Intermediate 3: α-Amino Acid C->D Hydrolysis E Intermediate 4: N-substituted Aminoethanol D->E Reduction & Alkylation F Final Product: 5-Phenyl-5-(trifluoromethyl) morpholin-3-one E->F Lactonization

Caption: A plausible synthetic workflow for 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

Protocol 1: Synthesis of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

This is a generalized protocol and requires optimization.

  • Step 1: Synthesis of the α-amino acid precursor. This can be achieved through various established methods, such as the Strecker synthesis, starting from a suitable ketone.

  • Step 2: N-alkylation. The amino acid is then N-alkylated with a suitable 2-haloethanol derivative under basic conditions.

  • Step 3: Cyclization/Lactonization. The resulting N-(2-hydroxyethyl)amino acid is then cyclized to form the morpholin-3-one ring, often through acid or base-catalyzed intramolecular esterification.

  • Purification and Characterization. The final product should be purified using column chromatography or recrystallization. The structure and purity must be confirmed by:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: Preclinical Evaluation as an Anti-Cancer Agent

Based on the structural similarity to known mTOR inhibitors, a primary therapeutic hypothesis is that 5-Phenyl-5-(trifluoromethyl)morpholin-3-one may exhibit anti-proliferative activity by targeting the PI3K/Akt/mTOR pathway.

Hypothesized Mechanism of Action: mTOR Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[2] Its hyperactivation is a common feature in many cancers. We hypothesize that our compound may act as an ATP-competitive inhibitor of mTOR kinase.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth inhibits translation initiation Compound 5-Phenyl-5-(trifluoromethyl) morpholin-3-one Compound->mTORC1 inhibits

Caption: Hypothesized inhibition of the mTOR signaling pathway.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a tiered approach to evaluating the anti-cancer potential of the compound.

Preclinical_Workflow cluster_0 Tier 1 cluster_1 Tier 2 cluster_2 Tier 3 A Tier 1: In Vitro Screening B Tier 2: Mechanism of Action Studies A->B If promising activity is observed C Tier 3: In Vivo Efficacy B->C If mechanism is confirmed A1 Cell Viability Assays (MTT, CellTiter-Glo) A2 Apoptosis Assays (Caspase-Glo, Annexin V) A3 Cell Cycle Analysis (Flow Cytometry) B1 Kinase Inhibition Assays (e.g., mTOR Kinase Assay) B2 Western Blot Analysis (p-S6K1, p-4E-BP1) B3 Target Engagement Assays (e.g., CETSA) C1 Pharmacokinetic Studies (Mouse, Rat) C2 Xenograft Tumor Models (e.g., A549, MCF-7) C3 Toxicity Studies

Caption: A tiered workflow for preclinical evaluation.

Protocol 2: Cell Viability Assay (MTT)

This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter Description
Cell LinesA panel of cancer cell lines (e.g., lung, breast, colon)
Compound ConcentrationsTypically a 10-point serial dilution (e.g., 0.01 µM to 100 µM)
Incubation Time48 or 72 hours
ReadoutAbsorbance at 570 nm
Data AnalysisIC₅₀ determination using non-linear regression
Protocol 3: Western Blot for mTOR Pathway Modulation

This protocol determines if the compound inhibits the mTOR signaling pathway by measuring the phosphorylation status of its downstream targets.

  • Cell Lysis: Treat cells with the compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-S6K1, total S6K1, p-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Target Protein Expected Change with mTOR Inhibition
p-S6K1 (Thr389)Decrease
Total S6K1No change
p-4E-BP1 (Thr37/46)Decrease
Total 4E-BP1No change
β-actin (Loading Control)No change

Part 3: Future Directions and Considerations

Should 5-Phenyl-5-(trifluoromethyl)morpholin-3-one demonstrate promising in vitro and in vivo activity, further studies would be warranted, including:

  • Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • ADME/Tox Studies: In-depth analysis of absorption, distribution, metabolism, excretion, and toxicity.

  • Combination Studies: Evaluation of the compound in combination with other anti-cancer agents.

  • Biomarker Development: Identification of biomarkers to predict patient response.

Conclusion

5-Phenyl-5-(trifluoromethyl)morpholin-3-one represents a novel chemical entity with the potential for therapeutic development. The protocols and workflows outlined in this document provide a comprehensive framework for its initial investigation as an anti-cancer agent, with a focus on the mTOR signaling pathway. Rigorous and systematic evaluation of its biological activities will be crucial in determining its future as a clinical candidate.

References

  • PubChem. 5-[2-(Trifluoromethyl)phenyl]morpholin-3-one. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521. [Link]

  • Ferreira, L. G., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(7), 999. [Link]

  • Al-Masoudi, N. A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(23), 7808. [Link]

  • Sabat, M., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]

  • Wang, Y., et al. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 24(19), 3505. [Link]

  • Khan, I., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 29(3), 678. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

  • Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Wang, L., et al. (2019). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. 4th International Conference on Machinery, Materials and Computer-Aided Manufacturing (MMCM 2019). [Link]

  • Coop, A., et al. (2007). Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. Organic & Biomolecular Chemistry, 5(16), 2633-2641. [Link]

Sources

Application Note: High-Throughput Screening of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical framework for the high-throughput screening (HTS) of chemical libraries derived from the 5-Phenyl-5-(trifluoromethyl)morpholin-3-one scaffold. This privileged structure combines a conformationally restricted morpholinone ring with a metabolically stable trifluoromethyl (


) group at a quaternary center. These features make it an ideal peptidomimetic template for targeting proteases, G-protein coupled receptors (GPCRs), and protein-protein interactions (PPIs). This guide covers library handling, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay protocols, and rigorous data validation using Z-factor analysis to mitigate false positives associated with hydrophobic fluorinated compounds.

Introduction: The Scaffold Advantage

In modern medicinal chemistry, the incorporation of fluorine—specifically the trifluoromethyl group—is a proven strategy to enhance metabolic stability and membrane permeability.[1][2][3] The 5-Phenyl-5-(trifluoromethyl)morpholin-3-one scaffold offers three distinct advantages:

  • Quaternary Stereocenter: The C5 position features both a phenyl ring and a

    
     group, creating a rigid quaternary center that locks the morpholine ring into a specific conformation, reducing the entropic penalty upon binding to a protein target.
    
  • Bioisosterism: The morpholin-3-one core acts as a peptide bond isostere, making these libraries particularly effective against proteolytic enzymes and peptide-binding GPCRs (analogous to the NK1 antagonist Aprepitant).

  • Metabolic Shielding: The electron-withdrawing

    
     group protects the adjacent phenyl ring from oxidative metabolism (e.g., P450 hydroxylation).
    
Library Composition & Diversity

For the purpose of this protocol, we assume a library size of 10,000–50,000 compounds where diversity is introduced at:

  • N-4 Position: Alkylation or arylation (Solubility & Target Reach).

  • Phenyl Ring: Substitutions (Electronic tuning).

  • C-2 Position: Stereoselective functionalization.

Pre-Screening Considerations

Solubility and Aggregation

Trifluoromethylated compounds are highly lipophilic. While this aids cell permeability, it increases the risk of aqueous aggregation during HTS, leading to promiscuous inhibition (false positives).

  • Solvent: Store stock solutions at 10 mM in 100% DMSO.

  • Detergent: Assay buffers must contain non-ionic detergents (e.g., 0.01% Triton X-100 or Tween-20) to disrupt colloidal aggregates.

Workflow Visualization

The following diagram outlines the critical path from library source to hit validation.

HTS_Workflow Library Library Source (10mM DMSO) Echo Acoustic Dispensing (Echo 650) Library->Echo 50 nL transfer Reagent Reagent Addition (Multidrop Combi) Echo->Reagent Assay Plate Incubate Incubation (RT, 60 min) Reagent->Incubate Read Detection (TR-FRET / PHERAstar) Incubate->Read Analyze Data Analysis (Z-Factor & Normalization) Read->Analyze Raw Data HitVal Hit Validation (Dose-Response) Analyze->HitVal Hits > 3σ

Figure 1: HTS Workflow for Morpholinone Libraries utilizing acoustic dispensing to minimize DMSO carryover.

Detailed Protocol: TR-FRET Protease Inhibition Assay

Rationale: We utilize Time-Resolved FRET (TR-FRET) rather than standard fluorescence intensity.


-rich molecules can exhibit unexpected fluorescence quenching or autofluorescence. TR-FRET is ratiometric, minimizing these compound-specific artifacts.
Materials
  • Library: 5-Phenyl-5-(trifluoromethyl)morpholin-3-one derivatives (10 mM in DMSO).

  • Target: Recombinant Protease (e.g., Cathepsin or similar model).

  • Substrate: Biotinylated peptide substrate labeled with a fluorophore (e.g., FITC).

  • Detection Reagents: Europium-cryptate labeled Streptavidin (FRET donor) and Cy5-labeled antibody (FRET acceptor) recognizing the cleavage product OR a specific TR-FRET peptide pair.

  • Plates: 384-well low-volume black microplates (Greiner Bio-One).

Step-by-Step Procedure
StepOperationVolumeCritical Parameter
1 Compound Transfer 50 nLUse Acoustic Droplet Ejection (ADE) to transfer library compounds into dry plates. Final assay conc: 10 µM.
2 Positive Control 50 nLDispense known inhibitor (e.g., Reference Cmpd X) into Column 2.
3 Negative Control 50 nLDispense 100% DMSO into Column 1 (Max Signal).
4 Enzyme Addition 5 µLDispense Enzyme in Assay Buffer (50 mM HEPES pH 7.4, 0.01% Triton X-100). Spin down (1000 rpm, 1 min).
5 Pre-Incubation -Incubate for 15 min at RT to allow compound-enzyme binding.
6 Substrate Addition 5 µLAdd Substrate solution to initiate reaction.
7 Reaction Incubation -Incubate for 60 min at RT (protected from light).
8 Detection Mix 10 µLAdd Stop Solution containing TR-FRET detection reagents (Eu-Streptavidin/Acceptor).
9 Readout -Read on PHERAstar FSX. Excitation: 337 nm. Emission 1: 620 nm (Donor). Emission 2: 665 nm (Acceptor).
Self-Validating System: Z-Factor

To ensure the assay is robust before screening the full library, run a "Validation Plate" containing only High (DMSO) and Low (Reference Inhibitor) controls in a checkerboard pattern.

Calculate the Z-factor (


) using the formula:


  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.[4][5]
    

Acceptance Criteria:

  • 
    :  Excellent assay.[4][5] Proceed to screen.[5][6][7][8]
    
  • 
    :  Marginal. Optimization required (check reagent stability or pipetting accuracy).
    
  • 
    :  Fail. Do not screen.
    

Data Analysis & Hit Selection

Ratio Calculation

Calculate the TR-FRET ratio for every well to normalize for well-to-well volume variations:



Hit Classification

Compounds are classified based on Percent Inhibition relative to controls.

ClassificationCriteriaAction
Inactive < 30% InhibitionDiscard
Medium Hit 30% - 50% InhibitionRetest in duplicate
Active Hit > 50% Inhibition (or > 3

from mean)
Prioritize for Dose-Response
Aggregator Steep Hill Slope (> 2.0) in dose-responseFlag as potential false positive (PAINS)
Structural Logic (SAR)

The following diagram illustrates the structural logic used to analyze hits from this specific scaffold.

SAR_Logic Core Morpholin-3-one Core (Scaffold) CF3 C5-CF3 Group (Metabolic Stability) Core->CF3 Fixed Phenyl C5-Phenyl Ring (Pi-Stacking / Hydrophobic) Core->Phenyl Fixed N4 N4-Substituent (Solubility / Target Specificity) Core->N4 Variable (Library Diversity) ADME ADME Property CF3->ADME Lipophilicity Potency Potency Driver Phenyl->Potency Hydrophobic Pocket N4->Potency H-Bonding / Reach

Figure 2: Structure-Activity Relationship (SAR) logic for the 5-Phenyl-5-(trifluoromethyl)morpholin-3-one scaffold.

Troubleshooting & Optimization

  • Issue: Low Z-Factor (< 0.4).

    • Cause: High variability in the acoustic transfer of viscous DMSO solutions.

    • Solution: Calibrate the Echo liquid handler for "BP" (Biological Fluid) or specific DMSO calibrations. Ensure source plates are centrifuged to remove bubbles.

  • Issue: High Fluorescence Background.

    • Cause: Some phenyl-morpholinone derivatives may fluoresce in the blue region.

    • Solution: Switch to Red-shifted TR-FRET dyes (e.g., Tb/d2 pair) or ensure the time delay in reading is > 50 µs to allow compound fluorescence to decay.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Enamine Ltd. Trifluoromethyl-substituted building blocks for drug discovery (Context on Morpholine scaffolds).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

Sources

Precision Quantification of Fluorinated Compounds: From Trace LC-MS/MS to Structural qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorine into small molecule drugs has become a cornerstone of modern medicinal chemistry, with approximately 25% of newly approved drugs containing at least one fluorine atom. This "fluorine renaissance" necessitates robust analytical protocols capable of addressing the unique physicochemical properties of the C-F bond. This Application Note details three distinct methodologies for the quantification of fluorinated compounds:


 qNMR  for absolute purity and structural verification, LC-MS/MS  for high-sensitivity bioanalysis (addressing system contamination), and Combustion Ion Chromatography (CIC)  for total fluorine mass balance.

Introduction: The Fluorine Challenge

Fluorine offers metabolic stability and improved lipophilicity in drug candidates. However, its analysis presents specific challenges:

  • Ionization Suppression: In Mass Spectrometry, fluorinated moieties can suppress ionization or form unexpected adducts.

  • Ubiquitous Contamination: Trace analysis (LC-MS) is plagued by background contamination from fluoropolymers (PTFE/Teflon) present in the analytical instrumentation itself.

  • Lack of Chromophores: Many fluorinated intermediates lack UV-active chromophores, rendering standard HPLC-UV ineffective.

This guide prioritizes causality-driven protocols , ensuring that the "why" behind every parameter is understood to prevent common experimental failures.

Method A: qNMR Spectroscopy (The Structural Standard)

Best For: Purity assessment, metabolite identification, and absolute quantification without reference standards (using an Internal Standard).

The Mechanic: Why it Works

 has 100% natural abundance and a spin of 1/2, making it as sensitive as 

NMR but with a massive chemical shift range (>300 ppm).[1] Crucially, biological matrices (plasma, urine) have zero natural fluorine background , meaning any signal observed is exclusively from the drug or its metabolites.
Critical Parameter: The Relaxation Delay ( )

The most common failure mode in quantitative NMR (qNMR) is insufficient relaxation time.

  • The Rule: The repetition time (Acquisition Time + Relaxation Delay

    
    ) must be 
    
    
    
    (Longitudinal Relaxation Time) of the slowest relaxing signal to achieve 99.3% magnetization recovery.
  • The Risk: Fluorine nuclei in symmetrical environments (e.g.,

    
     groups) often have 
    
    
    
    values exceeding 2–5 seconds. Default instrument settings (
    
    
    ) will lead to severe under-quantification (up to 20% error).
Protocol: qNMR Acquisition

Reagents:

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (

    
     ppm) or 
    
    
    
    -Trifluorotoluene (
    
    
    ppm). Note: The IS must have a distinct
    
    
    and chemical shift from the analyte.
  • Solvent: DMSO-

    
     (prevents volatility issues common with 
    
    
    
    ).

Step-by-Step Workflow:

  • 
     Determination:  Run an Inversion-Recovery experiment on the sample. Calculate 
    
    
    
    for both Analyte and IS.
  • Parameter Setup: Set

    
     to 
    
    
    
    .
  • Excitation: Use a

    
     pulse width.
    
  • Decoupling: Use Inverse Gated Decoupling (typically zgig in Bruker nomenclature). This decouples protons during acquisition (sharpening peaks) but turns off the decoupler during the delay to prevent the Nuclear Overhauser Effect (NOE), which would distort integration ratios.

  • Acquisition: Collect minimum 64 scans for S/N > 150:1.

Visualization: qNMR Logic Flow

qNMR_Workflow Sample Sample + Internal Std (Gravimetric Prep) T1_Check Inversion Recovery Experiment Sample->T1_Check Calc_D1 Calculate d1 (d1 ≥ 5 × T1) T1_Check->Calc_D1 Determine Max T1 Acquisition Acquisition (Inverse Gated Decoupling) Calc_D1->Acquisition Set Parameters Processing Phase/Baseline Corr. & Integration Acquisition->Processing

Caption: Logical workflow for


 qNMR ensuring quantitative accuracy via 

optimization.

Method B: LC-MS/MS Trace Analysis (The Sensitivity Standard)

Best For: PK/PD studies, trace impurity profiling, and PFAS analysis.

The Mechanic: The "Delay Column" Concept

Standard HPLC systems contain PTFE (Teflon) tubing and degassers.[2] These leach fluorinated compounds (like PFOA or short-chain fluoropolymers) into the mobile phase, creating a high background signal that makes trace quantification impossible.

The Solution: You cannot remove the contamination, but you can separate it temporally . By installing a "Delay Column" (a highly retentive C18 column) between the mixer and the autosampler, the system's background contamination is trapped and eluted later than the sample analyte (which is injected after the delay column).

Protocol: Contamination-Free Configuration

Hardware Setup:

  • Tubing: Replace all post-injector PTFE tubing with PEEK (polyether ether ketone) or stainless steel.

  • Delay Column: Install a short, high-surface-area C18 column (e.g.,

    
    , 
    
    
    
    ) immediately after the solvent mixer and before the autosampler injection valve.
  • Analytical Column: Use a Fluoro-Phenyl (PFP) or C18 column for separation. PFP phases offer superior selectivity for fluorinated aromatics due to

    
    -
    
    
    
    and dipole-dipole interactions.

LC Gradient Parameters:

  • Mobile Phase A:

    
     Ammonium Acetate in Water.
    
  • Mobile Phase B: Methanol (LC-MS Grade).

  • Gradient: Start at low %B (

    
    ) to trap the analyte on the head of the analytical column while the delay column traps the background.
    

Data Interpretation: You will see two peaks for common contaminants (like PFOA):

  • The Sample Peak: Elutes at the expected retention time.

  • The Delay Peak: Elutes significantly later (retarded by the Delay Column).

Visualization: The Delay Column Configuration

LCMS_Delay cluster_system Contamination Control Zone Solvents Mobile Phase (Contains Trace F-) Pump LC Pump & Mixer Solvents->Pump DelayCol DELAY COLUMN (Traps System F-) Pump->DelayCol Background F- enters Injector Autosampler (Injects Sample) DelayCol->Injector Clean Solvent AnalCol Analytical Column (Separates Sample) Injector->AnalCol Sample + Clean Solvent Detector MS/MS Detector AnalCol->Detector

Caption: Hardware configuration showing the Delay Column isolating system contamination from the sample injection.

Method C: Combustion Ion Chromatography (CIC)

Best For: Mass balance studies (Total Organic Fluorine - TOF), environmental screening.

The Mechanic

Unlike LC-MS, which targets specific structures, CIC is non-selective. It answers: "How much total fluorine is in this sample?" This is critical for determining if fluorinated drug metabolites are being retained in tissue (covalent binding) without needing to identify the specific metabolite structure.

Protocol Summary
  • Sample Introduction: Solid or liquid sample (10–50 mg) is introduced into a ceramic boat.

  • Pyrohydrolytic Combustion: Sample is burned at

    
     in an Argon/Oxygen atmosphere with water vapor.
    
    • Reaction:

      
      .
      
  • Absorption: The gas stream passes into a buffer solution (typically dilute

    
     or 
    
    
    
    ), converting
    
    
    to Fluoride ions (
    
    
    ).
  • Quantification: The solution is injected into an Ion Chromatograph (conductivity detection) to quantify

    
    .[3]
    

Summary of Analytical Capabilities

Feature

qNMR
LC-MS/MS (w/ Delay Col)Combustion IC (CIC)
Primary Output Molar Purity / StructureTrace ConcentrationTotal Fluorine Mass
Sensitivity Low (

)
High (pM / ppt range)Medium (ppb range)
Selectivity Extremely High (Structural)High (m/z & Retention)None (Total F)
Key Limitation Requires mg quantitiesMatrix Effects / Ion SuppressionDestructive
Validation Key

Separation of Background PeakRecovery of CRM

References

  • Quantitative NMR Parameters: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Fluorine in Drug Design: Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432-2506. Link

  • PFAS/Trace Analysis Methodology: U.S. EPA.[4][5] (2021).[4][5] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. Link

  • Combustion Ion Chromatography: ASTM D7359-18. Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection. Link

  • qNMR Internal Standards: National Metrology Institute of Japan (NMIJ).[6] Certified Reference Materials for

    
     qNMR (e.g., 3,5-BTFMBA). Link
    

Sources

Cell-based assays for evaluating "5-Phenyl-5-(trifluoromethyl)morpholin-3-one" cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based testing pipeline to evaluate the cytotoxicity of the novel compound, 5-Phenyl-5-(trifluoromethyl)morpholin-3-one. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and lipophilicity, which can significantly influence a compound's biological activity and potential toxicity[1][2]. Given the absence of published biological data for this specific morpholinone derivative, a multi-pronged analytical approach is essential for a thorough toxicological assessment. This guide details the rationale and step-by-step protocols for a suite of complementary assays designed to move beyond a simple live/dead assessment to provide a nuanced profile of the compound's effects on cell health, including metabolic activity, membrane integrity, and the induction of specific cell death pathways like apoptosis.

The Imperative for a Multi-Assay Approach

This application note outlines a tiered workflow:

  • Tier 1: Primary Screening: Rapidly determine the compound's potency (IC50) using assays that measure general cell health endpoints like metabolic activity and membrane integrity.

  • Tier 2: Mechanistic Investigation: For compounds showing activity in Tier 1, utilize more specific assays to determine the mode of cell death (e.g., apoptosis vs. necrosis).

Below is a diagram illustrating the proposed strategic workflow for characterizing the compound's cytotoxicity.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Investigation MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) Data Calculate IC50 Values & Compare Results MTT->Data NRU Neutral Red Assay (Lysosomal Integrity) LDH->Data NRU->Data Caspase Caspase-3/7 Assay (Apoptosis Execution) AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) Conclusion Determine Cytotoxicity Profile & Mechanism of Action Caspase->Conclusion AnnexinV->Conclusion Compound Test Compound: 5-Phenyl-5-(trifluoromethyl)morpholin-3-one Compound->MTT Dose-Response Treatment Compound->LDH Dose-Response Treatment Compound->NRU Dose-Response Treatment Data->Caspase If cytotoxic Data->AnnexinV If cytotoxic

Caption: Tiered workflow for cytotoxicity assessment.

Tier 1: Primary Cytotoxicity Screening Assays

The initial screening phase aims to determine the concentration-dependent effect of the compound on overall cell viability. We recommend using at least two assays that measure different cellular parameters to ensure the data is robust.

2.1. MTT Assay: Assessing Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on mitochondrial function.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5]

Causality: A reduction in the MTT signal indicates a decrease in metabolic activity, which can be a proxy for cytotoxicity or cytostatic effects. It is an excellent first-pass assay due to its high throughput and sensitivity.[4]

2.2. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane lysis. The released LDH catalyzes a reaction that ultimately results in the formation of a colored formazan product, which can be quantified spectrophotometrically.[6][8]

Causality: An increase in extracellular LDH activity is a direct indicator of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][7] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic slowdown.

2.3. Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity

Principle: This assay quantifies the number of viable cells based on their ability to take up and accumulate the supravital dye, neutral red, within their lysosomes.[9][10] The dye is a weak cationic dye that penetrates cell membranes and concentrates in the lysosomes of healthy, intact cells. Changes to the cell surface or lysosomal membrane result in a decreased uptake of the dye.[9]

Causality: A decrease in neutral red uptake is indicative of damage to the plasma or lysosomal membranes, serving as a sensitive marker for cytotoxicity. It provides a different perspective on cell health compared to mitochondrial or cytosolic markers.

Tier 2: Mechanistic Investigation Assays

If the primary screening assays indicate significant cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).

3.1. Caspase-Glo® 3/7 Assay: Detecting Apoptosis Execution

Principle: Caspases-3 and -7 are key executioner proteases in the apoptotic pathway.[11] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[12] When cleaved by active caspases, the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[12][13]

Causality: A significant increase in luminescence directly indicates the activation of the core apoptotic machinery. This provides strong evidence that the compound induces programmed cell death.

3.2. Annexin V & Propidium Iodide (PI) Staining: Differentiating Apoptotic and Necrotic Cells

Principle: This flow cytometry-based method provides a robust way to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[14][15]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, enter cells that have lost membrane integrity, which includes late apoptotic and necrotic cells.

Causality: By co-staining with Annexin V and PI, the cell population can be resolved into four distinct groups, providing clear, quantitative data on the mode of cell death induced by the compound.

G Q1 Q1 Annexin V (-) PI (+) Necrotic Q2 Q2 Annexin V (+) PI (+) Late Apoptotic Q3 Q3 Annexin V (-) PI (-) Live Q4 Q4 Annexin V (+) PI (-) Early Apoptotic X_axis Annexin V Staining → Y_axis Propidium Iodide (PI) Staining →

Sources

Troubleshooting & Optimization

Optimizing reactions with electron-withdrawing groups on morpholine ring

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactions of Electron-Deficient Morpholines

Ticket ID: #MORPH-EWG-001 Subject: Troubleshooting low reactivity of 2-substituted and electron-deficient morpholine analogs. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are likely accessing this guide because standard reaction conditions (e.g.,


/DMF for 

or

/BINAP for coupling) have failed to functionalize a morpholine ring bearing an electron-withdrawing group (EWG) such as

,

, or

.

These substituents fundamentally alter the reactivity profile of the morpholine nitrogen through two synergistic mechanisms:

  • Electronic Deactivation: Strong inductive effects (

    
    ) reduce the basicity and nucleophilicity of the nitrogen lone pair.
    
  • Steric Locking: Substituents at the C2 or C6 position (e.g., 2-trifluoromethylmorpholine) impose significant steric bulk adjacent to the nucleophilic center and often lock the ring into a specific chair conformation, hindering orbital overlap.

This guide provides optimized protocols to overcome these kinetic barriers.

Module 1: Diagnostic & Mechanistic Insight

Before altering conditions, confirm the failure mode. EWG-substituted morpholines exhibit pKa values significantly lower than the parent morpholine (pKa ~8.3). For example, 2-trifluoromethylmorpholine has an estimated pKa of ~5.5–6.0.

Visualizing the Deactivation

The following diagram illustrates why your standard nucleophilic attack is failing.

MorpholineDeactivation Substrate 2-EWG-Morpholine Effect1 Inductive Effect (-I) EWG pulls density from N Substrate->Effect1 Effect2 Steric Clash (Alpha-Branching) Blocks approach to Pd/Electrophile Substrate->Effect2 Result Nucleophilicity Drop (10-100x slower rate) Effect1->Result Electronic Effect2->Result Kinetic

Figure 1: Mechanistic barriers reducing reactivity in EWG-substituted morpholines.

Module 2: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Standard ligands (BINAP, dppf) often fail because they cannot facilitate the reductive elimination step with electron-deficient amines, or they fail to promote amine binding to the Pd(II) center.

The Solution: Dialkylbiaryl Phosphines

You must switch to bulky, electron-rich ligands designed for "difficult" secondary amines.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Ligand BINAP, XantphosRuPhos or BrettPhos RuPhos is specialized for secondary amines; prevents

-hydride elimination.
Precatalyst

RuPhos-Pd-G4 Ensures 1:1 L:Pd ratio and rapid activation at low T; avoids reduction issues by weak amine.
Base

,

LiHMDS or NaOtBu Stronger bases (LiHMDS) deprotonate the weak amine to form a reactive amido-Pd complex.
Solvent DMF, DMSOTHF or Toluene Non-coordinating solvents prevent solvent inhibition at the metal center.
Protocol: RuPhos-Mediated Coupling

Use this for 2-trifluoromethylmorpholine or similar analogs.

  • Charge Reaction Vessel: Inside a glovebox or under Argon flow, add:

    • Aryl Halide (1.0 equiv)

    • EWG-Morpholine (1.2 equiv)

    • RuPhos-Pd-G4 (2–5 mol%) (Note: If G4 is unavailable, use

      
       + RuPhos).
      
    • NaOtBu (1.5 equiv)

  • Solvent Addition: Add anhydrous THF (0.2 M concentration relative to halide).

  • Reaction: Seal and heat to 65–80°C for 4–12 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite/Silica pad.

Troubleshooting Tip: If conversion is <50%, switch base to LiHMDS (1.0 M in THF) . Add it dropwise at RT. The lithium cation can act as a Lewis acid to assist halide abstraction.

Module 3: Nucleophilic Aromatic Substitution ( )

If you cannot use metal catalysis, you must optimize the


 parameters. Because the morpholine is a "crippled" nucleophile, the electrophile must do the heavy lifting.
Decision Matrix: When to use

SNArLogic Start Start: Electrophile Check CheckLG Leaving Group? Start->CheckLG PathA Fluoride (-F) CheckLG->PathA Best for weak nuc PathB Chloride/Bromide CheckLG->PathB Often fails CheckEWG Electrophile Activation? Decision1 High Success Probability Use DMSO/DIPEA @ 100°C CheckEWG->Decision1 Nitro/CN ortho/para Decision2 Low Success Probability Must switch to Pd-Catalysis CheckEWG->Decision2 Weak activation PathA->CheckEWG PathB->Decision2

Figure 2: Decision logic for attempting


 with deactivated amines.
Critical Optimization: The "Fluoride Effect"

With weak amines, Aryl Fluorides react significantly faster than Aryl Chlorides in


. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, which is the rate-determining step for poor nucleophiles.

Protocol:

  • Solvent: Use DMSO or NMP (minimum volume to maintain high concentration, ~1.0 M).

  • Base: Use DIPEA (Hunig's Base) or

    
     . Avoid strong alkoxides which might attack the aryl fluoride themselves.
    
  • Temperature: Aggressive heating (100°C–120°C ) is usually mandatory.

Module 4: Frequently Asked Questions (FAQs)

Q: My 2-substituted morpholine is available as an HCl salt. Can I use it directly? A: Yes, but you must account for the extra base.

  • For Pd-Catalysis: Perform a "free-basing" wash (DCM/NaOH) before the reaction if possible. If using in situ, add 1.0 extra equivalent of base (e.g., NaOtBu) to neutralize the HCl.

  • For

    
    : Simply add excess DIPEA (3.0 equiv).
    

Q: I see "gumming" in the flask and no product. What happened? A: This often indicates catalyst decomposition (Pd black formation) because the oxidative addition occurred, but the amine failed to bind, leading to complex collapse.

  • Fix: Switch to BrettPhos-Pd-G4 . The bulkier ligand stabilizes the Pd species longer, allowing the slow amine time to react.

Q: Can I use microwave irradiation? A: Yes. For


 with EWG-morpholines, microwave heating (140°C for 20 mins in NMP) often drives the reaction to completion where thermal heating stalls.

References

  • Maitland Jones, et al. "Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines." Journal of the American Chemical Society, 2008.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Rohrbach, S., et al. "Practical synthesis of 2-trifluoromethylmorpholine analogs." Journal of Organic Chemistry, 2019.[1]

Sources

Technical Support Center: Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during trifluoromethylation reactions. As a Senior Application Scientist, this guide is structured to provide not only solutions but also the underlying chemical principles to empower you in your experimental work.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems, their probable causes, and detailed, actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired trifluoromethylated product is one of the most common issues. A systematic investigation is key to identifying the root cause.[1]

Potential Cause 1.1: Reagent Quality and Stability

  • The "Why": Many trifluoromethylating reagents are sensitive to moisture and air, leading to decomposition and loss of reactivity.[1] For instance, nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF₃) can be hydrolyzed, while some electrophilic reagents can degrade upon exposure to atmospheric moisture.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Use a freshly opened bottle of the reagent or one that has been stored meticulously under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature.

    • Perform a Reagent Activity Test: If feasible, conduct a small-scale, well-established control reaction with a known reactive substrate to confirm the reagent's activity.

    • Proper Handling: Always handle sensitive reagents in a glovebox or under a positive pressure of inert gas. Use dry solvents and glassware.

Potential Cause 1.2: Sub-optimal Reaction Conditions

  • The "Why": Trifluoromethylation reactions are often highly sensitive to reaction parameters. Temperature, solvent, concentration, and reaction time can dramatically influence the reaction outcome.[1] For example, radical reactions may require specific initiators or light sources, while nucleophilic additions might need precise temperature control to avoid side reactions.

  • Troubleshooting Steps:

    • Temperature Control: Ensure accurate and stable temperature control. For exothermic reactions, consider slower addition of reagents. For reactions requiring elevated temperatures, ensure even heating.

    • Solvent Choice: The solvent can affect reagent solubility, stability, and the reaction mechanism. Ensure the solvent is of the appropriate grade (e.g., anhydrous) and is compatible with the chosen reagent and substrate.

    • Concentration Effects: If the reaction is bimolecular, concentration can play a significant role. Try adjusting the concentration of your reactants.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time and to check for product decomposition over extended periods.

Potential Cause 1.3: Substrate Reactivity and Electronic Effects

  • The "Why": The electronic nature of your substrate is a critical factor.[1] Electron-rich substrates are generally more suitable for electrophilic trifluoromethylation, while electron-deficient substrates are better suited for nucleophilic or radical pathways.[2][3] Mismatched reactivity can lead to a sluggish or failed reaction.

  • Troubleshooting Steps:

    • Re-evaluate Your Strategy: If your substrate is electron-poor and you are attempting an electrophilic trifluoromethylation, consider switching to a nucleophilic or radical method, and vice-versa.

    • Protecting Groups: Incompatible functional groups on the substrate can interfere with the reaction. Consider using protecting groups for sensitive moieties like free -OH and -NH groups, which can be acylated in the presence of certain reagents or additives.[4]

    • Steric Hindrance: Significant steric hindrance around the reaction site can prevent the trifluoromethylating agent from accessing it.

Issue 2: Formation of Fluoroform (CHF₃) Gas

The evolution of fluoroform gas is a common indicator of a specific side reaction pathway, particularly in nucleophilic trifluoromethylation.

Potential Cause 2.1: Decomposition of the CF₃⁻ Anion

  • The "Why": The trifluoromethyl anion (CF₃⁻), the key intermediate in many nucleophilic trifluoromethylations, is notoriously unstable. It can readily undergo α-elimination to produce difluorocarbene (:CF₂) and a fluoride ion (F⁻).[5][6] The difluorocarbene can then lead to a variety of unwanted byproducts, and the overall process consumes the active trifluoromethylating species. Fluoroform itself is a greenhouse gas and its release should be minimized.[7][8]

  • Troubleshooting Steps:

    • Temperature Control: This decomposition is often accelerated at higher temperatures. Running the reaction at lower temperatures (e.g., -78 °C) can significantly suppress this side reaction.

    • Rapid Trapping: Ensure that your electrophilic substrate is present in the reaction mixture to trap the CF₃⁻ anion as soon as it is generated. Slow addition of the base or the CF₃⁻ source to a solution of the substrate can be beneficial.

    • Solvent and Additives: Certain solvents, like DMF, can stabilize the CF₃⁻ anion by forming adducts.[6] The use of additives like trimethylborate can also help to suppress decomposition.[9]

Issue 3: Formation of Hydrotrifluoromethylation or Halotrifluoromethylation Byproducts in Alkene Reactions

When targeting other functionalizations of alkenes, the formation of these simple addition products can be a significant issue.

Potential Cause 3.1: Uncontrolled Radical Pathways

  • The "Why": Many trifluoromethylation reactions of alkenes proceed through a radical mechanism.[2][10] If a hydrogen or halogen atom donor is present, the intermediate radical can be quenched to form the hydrotrifluoromethylation or halotrifluoromethylation byproduct, respectively.[11]

  • Troubleshooting Steps:

    • Solvent Choice: Solvents with easily abstractable hydrogen atoms (e.g., THF, methanol) can act as hydrogen donors.[2] Consider switching to a less reactive solvent.

    • Control of Additives: In some cases, additives intended for one purpose can inadvertently lead to these byproducts. For example, using TBAI (tetra-n-butylammonium iodide) with Togni's reagent can lead to vinylic trifluoromethylation, while KI can favor iodotrifluoromethylation.[11]

    • Reagent Purity: Impurities in reagents or solvents can sometimes act as radical quenchers.

II. Frequently Asked Questions (FAQs)

Q1: My reaction with Togni's reagent is producing a significant amount of 2-iodobenzoic acid. Is this normal?

A1: Yes, the formation of 2-iodobenzoic acid is an expected byproduct when using Togni Reagent II.[12] The reagent transfers the "CF₃⁺" group to the nucleophile, and the remaining hypervalent iodine fragment is reduced and ultimately hydrolyzes to 2-iodobenzoic acid during workup. The good news is that this byproduct is often easily separable from the desired product by chromatography and can potentially be recycled to synthesize more Togni's reagent.[12]

Q2: I am using Umemoto's reagent and observing the formation of dibenzothiophene. How can I minimize this?

A2: The formation of dibenzothiophene is the inherent byproduct of trifluoromethylation reactions using S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents).[13] The reagent delivers the trifluoromethyl group, leaving behind the stable dibenzothiophene. While its formation is unavoidable, newer generations of Umemoto's reagents have been developed to be recyclable, which helps to mitigate the waste generated.[13]

Q3: My reaction with the Langlois reagent (CF₃SO₂Na) is giving a complex mixture of products. What could be the issue?

A3: The Langlois reagent generates a trifluoromethyl radical under oxidative conditions.[14][15][16] The complexity of your product mixture could be due to several factors:

  • Lack of Regioselectivity: Radical aromatic substitutions can often lead to mixtures of regioisomers, especially with electron-rich aromatic substrates.[14]

  • Over-reaction: The highly reactive CF₃ radical can lead to multiple trifluoromethylations on the same molecule.

  • Side Reactions: Unproductive reactions between the oxidant (e.g., a peroxide) and the sulfinate can occur, consuming the reagents.[17]

  • Dimerization: In some cases, dimerization of the substrate radical intermediate can occur, leading to undesired coupling products.[18]

To address this, you can try optimizing the reaction conditions, such as the choice of oxidant, solvent, and temperature, to improve selectivity.

Q4: I am attempting a nucleophilic trifluoromethylation with fluoroform (CHF₃), but the reaction is not proceeding. What are the key challenges?

A4: While fluoroform is an inexpensive and atom-economical source of the trifluoromethyl group, its use presents several challenges:

  • High pKa: Fluoroform is a weak acid (pKa ≈ 25-28), requiring a strong base for deprotonation.[5][8]

  • CF₃⁻ Instability: As mentioned in the troubleshooting guide, the resulting trifluoromethyl anion is highly unstable and prone to decomposition into difluorocarbene.[5][6]

  • Gas Handling: Fluoroform is a gas, which requires specialized equipment for accurate and safe handling in the laboratory.[7]

Successful trifluoromethylation with fluoroform typically requires a carefully chosen strong, non-nucleophilic base, low temperatures, and a system designed for efficient trapping of the transient CF₃⁻ anion.[6]

III. Byproduct Summary Table

Trifluoromethylating ReagentReagent TypeCommon ByproductsNotes
Togni Reagents Electrophilic2-Iodobenzoic acid or related iodoarenes[12][19]Byproduct is recyclable.[12]
Umemoto Reagents ElectrophilicDibenzothiophene or its derivatives[13]Newer versions are recyclable.[13]
Langlois Reagent (CF₃SO₂Na) Radical SourceSO₂, Dithionite[18]Reaction can produce complex mixtures.[14][17]
Ruppert-Prakash Reagent (TMSCF₃) NucleophilicHexamethyldisiloxane (after workup)Sensitive to moisture.
Fluoroform (CHF₃) Nucleophilic SourceDifluorocarbene-derived products, Fluoride salts[5][6]Due to decomposition of the CF₃⁻ anion.

IV. Mechanistic & Troubleshooting Diagrams

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_check Check Reagent Quality (Freshness, Storage, Handling) start->reagent_check conditions_check Optimize Reaction Conditions (Temp, Solvent, Time, Concentration) reagent_check->conditions_check Reagent OK success Improved Yield reagent_check->success Use Fresh/Pure Reagent substrate_check Evaluate Substrate Reactivity (Electronic & Steric Effects) conditions_check->substrate_check Conditions Optimized conditions_check->success New Conditions Successful workup_check Review Workup & Purification (Extraction, Chromatography) substrate_check->workup_check Substrate Suitable substrate_check->success Change Strategy/ Protecting Group workup_check->success Process Optimized

Caption: A systematic workflow for troubleshooting low yields.

Diagram 2: Competing Fates of the Trifluoromethyl Anion (CF₃⁻)

G CF3_source Nucleophilic CF₃ Source (e.g., TMSCF₃, CHF₃ + Base) CF3_anion CF₃⁻ Anion CF3_source->CF3_anion desired_product Desired Product (Nucleophilic Addition) CF3_anion->desired_product Trapped by Electrophile decomposition α-Elimination (Side Reaction) CF3_anion->decomposition Decomposition difluorocarbene :CF₂ + F⁻ decomposition->difluorocarbene

Caption: The critical balance between productive reaction and decomposition of CF₃⁻.

V. References

  • Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction - Benchchem.

  • What is Togni's Reagent and how is it prepared? - FAQ - Guidechem.

  • Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform.

  • Addition of CF3 across unsaturated moieties: a powerful functionalization tool - PMC.

  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET.

  • Trifluoromethylation - Wikipedia.

  • Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC.

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - DSpace@MIT.

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati.

  • Fluoroform - Wikipedia.

  • Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts | The Journal of Organic Chemistry - ACS Publications.

  • Tailoring the Reactivity of the Langlois Reagent and Styrenes with Cyanoarenes Organophotocatalysts under Visible-Light. - ChemRxiv.

  • Synthesis of trifluoromethyl arenes - Organic Chemistry Portal.

  • 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole - Organic Syntheses Procedure.

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC.

  • Innate C-H trifluoromethylation of heterocycles - PMC - NIH.

  • Sodium trifluoromethanesulfinate - Wikipedia.

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals.

  • A scalable and operationally simple radical trifluoromethylation - PMC - NIH.

  • Reagent of the month – November - Langlois reagent - SigutLabs.

Sources

Purification techniques for fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Organic Chemistry Technical Support Hub.

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years in Fluorous Technologies) Ticket Queue: Open

Introduction: The "Fluorous" Paradox

If you are here, you’ve likely encountered the unique frustration of fluorinated chemistry. Fluorine is the "diva" of the periodic table—it creates compounds that are simultaneously hydrophobic and lipophobic. Standard purification logic (like "like dissolves like") often fails because perfluorinated chains segregate into a third phase: the Fluorous Phase .

This guide treats your purification challenges as technical support tickets. We don't just give you a recipe; we debug your process.

Ticket #001: "My product co-elutes with non-fluorinated impurities on silica."

Diagnosis: Standard silica gel relies on polarity. However, highly fluorinated molecules often have "dual personalities"—a polar head and a non-polar perfluoro-tail. On standard silica, the tail's hydrophobicity dominates, causing the molecule to streak or co-elute with non-polar organic impurities.

The Fix: Fluorous Solid-Phase Extraction (F-SPE) You need to switch mechanisms. Instead of separating by polarity, separate by fluorine content .

The Protocol: F-SPE Workflow
  • Conditioning: Wash the cartridge with the Elution Solvent (e.g., MeOH or THF) to wet the phase, then with the Loading Solvent (e.g., 80:20 MeOH:H₂O).

  • Loading (The Critical Step): Dissolve your crude mixture in the Loading Solvent .

    • Troubleshooting: If your compound is insoluble in 80:20 MeOH:H₂O, add a small amount of DMF. Do NOT use pure THF or DCM here; it will wash your product straight through.

  • Fluorophobic Wash: Elute with 80:20 MeOH:H₂O.

    • Result: Non-fluorinated organic impurities wash off.[2][3] The fluorinated product sticks to the column due to fluorous-fluorous interactions.

  • Fluorophilic Elution: Switch to 100% MeOH or THF.

    • Result: The fluorinated product releases.

Visualizing the Logic (F-SPE)

FSPE_Workflow Start Crude Mixture (Fluorinated Product + Organic Impurities) Load LOAD Phase Solvent: 80:20 MeOH:H2O Start->Load Interaction Interaction Check: Fluorous Tag vs. Silica Load->Interaction Wash WASH Phase Eluate: Organic Impurities Interaction->Wash Non-Fluorous (No Interaction) Switch SWITCH Solvent 100% MeOH or THF Interaction->Switch Fluorous (Retained) Elute ELUTE Phase Product Released Switch->Elute

Figure 1: The binary separation logic of Fluorous Solid Phase Extraction (F-SPE). Note the solvent switch is the trigger for product release.

Ticket #002: "I can't separate positional isomers on C18 HPLC."

Diagnosis: You are using a C18 column, which separates based on hydrophobicity (dispersive forces). However, fluorinated isomers (e.g., ortho- vs para- fluorophenols) often have identical hydrophobicities. C18 cannot "see" the difference in electron density distribution.

The Fix: Pentafluorophenyl (PFP) Stationary Phases Switch to a PFP (Pentafluorophenyl) column.[4][5][6][7] These columns are "orthogonal" to C18. They don't just use hydrophobicity; they use:

  • 
     Interactions:  The electron-deficient PFP ring interacts with electron-rich analytes.
    
  • Dipole-Dipole: The C-F bonds are highly polar.

  • Shape Selectivity: The rigid aromatic ring discriminates between steric isomers.

Data Comparison: C18 vs. PFP Mechanisms
Interaction MechanismC18 (Alkyl)PFP (Fluorinated)Target Analyte Types
Hydrophobicity HighModerateNon-polar alkyl chains

Interaction
NoneHigh Aromatics, Heterocycles
Dipole-Dipole LowHigh Halogenated compounds, Nitro-groups
Shape Selectivity LowHigh Positional isomers, Steroids
H-Bonding Capacity NoneModeratePhenols, Amines

Pro Tip: When using PFP columns, methanol is often a better organic modifier than acetonitrile because acetonitrile can disrupt the


 interactions between the analyte and the stationary phase.

Ticket #003: "My yield is low. Did my product evaporate?"

Diagnosis: Fluorinated organic compounds (especially perfluoro-tagged ones) have surprisingly high vapor pressures and low boiling points relative to their molecular weight. They also form "sneaky" azeotropes with common solvents.

The Fix: Volatility Management & Azeotrope Awareness

  • The Density Trap: Fluorous solvents (like HFE-7100 or FC-72) are much denser than water or organic solvents.

    • Risk: In a separating funnel, the fluorous phase is on the bottom . If you are used to organic chemistry (organic on top), you might accidentally discard your product.

    • Validation: Always check the density. If

      
      , it's on the bottom.
      
  • Azeotrope Warning:

    • Perfluorinated solvents often form low-boiling azeotropes with Acetone, MeOH, and THF.

    • Scenario: You rotovap a mixture of Acetone and a perfluoro-compound. The mixture might boil off at 35°C, carrying your product with it.

Troubleshooting Protocol: Solvent Removal
  • Step 1: Do not use high vacuum (< 10 mbar) for perfluorinated chains < C8 unless confirmed non-volatile.

  • Step 2: Use "Fluorous Solvents" with engineered boiling points for specific tasks.

SolventBoiling Point (°C)Use Case
FC-72 (Perfluorohexanes)56°CLow boiling, good for heat-sensitive extractions.
HFE-7100 61°CGeneral purpose, replaces DCM/CFCs.
HFE-7500 128°CHigh boiling reaction solvent.
FC-40 155°CHigh temp reactions; hard to remove by rotovap.

Ticket #004: "How do I remove toxic tin catalysts?"

Diagnosis: Stille couplings are great, but removing organotin residues is a nightmare.

The Fix: Fluorous Scavenging Use a Fluorous Tin Reagent (e.g., fluorous stannane).

  • Run the reaction with the fluorous tin reagent.

  • The byproduct is now a fluorous tin species.

  • Load the crude mixture onto an F-SPE cartridge.

  • Elute the Product: Use 80:20 MeOH:H₂O. The organic product comes off; the toxic fluorous tin stays on the column.

  • Disposal: Wash the column with THF to collect the tin waste separately.

Visualizing the Scavenging Logic

Catalyst_Removal Reaction Reaction Mixture (Product + Fluorous Tin Byproduct) FSPE F-SPE Cartridge (Fluorous Silica) Reaction->FSPE Elute1 Elute 80:20 MeOH:H2O (Fluorophobic) FSPE->Elute1 Elute2 Elute 100% THF (Fluorophilic) FSPE->Elute2 Product PURE PRODUCT (Collected) Elute1->Product No affinity Waste TIN WASTE (Sequestered) Elute2->Waste Strong affinity

Figure 2: Strategy for removing toxic organotin catalysts using fluorous tagging.

References

  • Supelco/Sigma-Aldrich. (2016). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International.

  • Gladysz, J. A., & Curran, D. P. (2002). "Organometallic Chemistry in Fluorous Phases." Tetrahedron.

  • 3M Electronics Markets Materials Division. (2005). "3M Novec Engineered Fluids: Solubility and Compatibility Guidelines."

  • Zhang, W. (2006).[8] "Synthetic applications of fluorous solid-phase extraction (F-SPE)." Tetrahedron.

Sources

Technical Support Center: Stability of Trifluoromethyl Groups in Morpholinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with trifluoromethylated morpholinones. The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the perceived inertness of the C-F bond can be misleading. Under certain synthetic conditions, the stability of this crucial functional group can be compromised, leading to unexpected side reactions and product degradation.[4][5]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with trifluoromethylated morpholinones, ensuring the integrity of your molecules throughout your synthetic campaigns.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter, offering explanations for the underlying chemistry and providing actionable protocols to mitigate these issues.

Issue 1: Suspected Decomposition of the Trifluoromethyl Group Under Basic Conditions

Question: I am attempting a reaction on my trifluoromethylated morpholinone using a strong base (e.g., NaH, LDA, or strong alkoxides), and I'm observing low yields of my desired product along with the formation of unidentified byproducts. Could the CF3 group be degrading?

Answer: Yes, it is highly probable that the trifluoromethyl group is degrading under strong basic conditions. While the C-F bond itself is very strong, the powerful electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the CF3 group susceptible to nucleophilic attack.[4][6] Furthermore, if there are protons on the carbon adjacent to the CF3 group, their acidity will be significantly increased, making them prone to deprotonation by a strong base. This can initiate elimination or decomposition pathways.[4][7]

Plausible Degradation Pathways:

  • Hydrolysis: Under aqueous basic conditions, the CF3 group can undergo hydrolysis to form a carboxylic acid.[5] While this is more commonly observed with trifluoromethyl groups on aromatic rings, it can occur on heterocyclic systems, especially with prolonged reaction times or elevated temperatures.

  • Haloform-type Reaction: In the presence of a strong base, deprotonation of a carbon adjacent to the CF3 group can lead to the formation of a carbanion. Subsequent elimination of a fluoride ion can generate a difluoromethylene intermediate, which can then undergo further reactions.

Troubleshooting Protocol:

  • Reagent Selection: If possible, switch to a milder, non-nucleophilic base. Sterically hindered bases like 2,6-lutidine or proton sponge can be effective alternatives. For reactions requiring an alkoxide, consider using potassium tert-butoxide in a non-protic solvent at low temperatures to minimize side reactions.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, cooling the reaction to 0 °C or -78 °C can significantly suppress degradation pathways.

  • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. The presence of water can facilitate hydrolysis of the CF3 group, particularly in the presence of a base.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged exposure to harsh conditions. Quench the reaction as soon as the starting material is consumed.

  • Analytical Confirmation of Degradation: To confirm if the CF3 group is degrading, utilize ¹⁹F NMR spectroscopy. The disappearance of the characteristic singlet or quartet for the CF3 group and the appearance of new fluorine-containing signals would be indicative of degradation.[4]

Issue 2: Instability of the Trifluoromethyl Group During Reductive Procedures

Question: I am performing a reduction on my trifluoromethylated morpholinone (e.g., reducing a ketone or an ester elsewhere in the molecule) and observing defluorination products. Why is this happening and what can I do?

Answer: Certain reducing agents, particularly those that proceed via single-electron transfer (SET) mechanisms, can lead to the reductive defluorination of the trifluoromethyl group.[8] The CF3 group can accept an electron to form a radical anion, which can then eliminate a fluoride ion to generate a difluoromethyl radical. This radical can then be further reduced.

Susceptible Reaction Conditions:

  • Dissolving Metal Reductions: Conditions such as sodium in liquid ammonia (Birch reduction) are known to be harsh enough to reduce C-F bonds.

  • Strong Hydride Reagents: While less common, very strong hydride reagents under forcing conditions might lead to defluorination.

  • Photoredox Catalysis: Some photoredox conditions can be sufficiently reducing to affect the CF3 group.[8]

Troubleshooting Protocol:

  • Select a Milder Reducing Agent: Opt for reducing agents that are less likely to engage in SET pathways. For example, for the reduction of a ketone to an alcohol, sodium borohydride (NaBH₄) is generally a safer choice than lithium aluminum hydride (LiAlH₄). For ester reductions, diisobutylaluminium hydride (DIBAL-H) at low temperatures is often a good option.

  • Catalytic Hydrogenation: If the molecule is amenable, catalytic hydrogenation (e.g., H₂, Pd/C) is a very mild method for the reduction of many functional groups and is unlikely to affect the trifluoromethyl group.

  • Control of Stoichiometry and Temperature: Use the minimum required equivalents of the reducing agent and maintain low temperatures throughout the reaction to minimize over-reduction and side reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group on a morpholinone ring to common acidic conditions?

A1: The trifluoromethyl group is generally very stable under a wide range of acidic conditions.[9] The C-F bond is not susceptible to cleavage by common laboratory acids (e.g., HCl, H₂SO₄, TFA). You can confidently perform reactions such as deprotection of acid-labile protecting groups (e.g., Boc, trityl) or acid-catalyzed cyclizations without significant risk to the CF3 group. However, under extremely harsh superacidic conditions, transformations can occur, but these are not typical in standard organic synthesis.[10]

Q2: Can the trifluoromethyl group be affected by oxidative conditions?

A2: The trifluoromethyl group is highly resistant to oxidation.[1] The high oxidation state of the carbon atom and the strength of the C-F bonds make it inert to most common oxidizing agents used in organic synthesis (e.g., PCC, PDC, Swern oxidation, DMP, KMnO₄, O₃). Degradation of the molecule is more likely to occur at other, more oxidatively labile sites.[5]

Q3: Are there any specific considerations for purification of trifluoromethylated morpholinones?

A3: Trifluoromethylated compounds can sometimes exhibit different chromatographic behavior compared to their non-fluorinated analogs due to their increased lipophilicity and altered polarity.[1][2] When developing a purification method:

  • Normal Phase Chromatography: You may need to use a less polar eluent system than you would for the corresponding methyl or hydrogen analog.

  • Reverse Phase Chromatography: The increased lipophilicity will lead to longer retention times.

  • Volatility: Some smaller trifluoromethylated molecules can be quite volatile, so care should be taken during solvent removal under reduced pressure to avoid loss of product.

Q4: How can I analytically confirm the presence and integrity of the trifluoromethyl group in my final compound?

A4: The best methods for confirming the presence of a CF3 group are:

  • ¹⁹F NMR Spectroscopy: This is the most direct and unambiguous method. A trifluoromethyl group will typically appear as a singlet in the ¹⁹F NMR spectrum (unless there are other fluorine atoms or chiral centers nearby to induce coupling).[4]

  • ¹³C NMR Spectroscopy: The carbon of the CF3 group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF).[4]

  • Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of your molecule, including the presence of three fluorine atoms.

Summary of CF3 Group Stability

The following table provides a general overview of the stability of the trifluoromethyl group under various common reaction conditions.

Reaction Condition CategoryReagentsGeneral StabilityKey Considerations
Strongly Basic NaH, LDA, n-BuLi, strong alkoxidesPotentially Unstable Risk of nucleophilic attack or elimination. Use milder, non-nucleophilic bases and low temperatures.
Mildly Basic K₂CO₃, Et₃N, DIPEAGenerally Stable Typically well-tolerated.
Strongly Acidic Conc. H₂SO₄, TFA, HClGenerally Stable The CF3 group is robust under most acidic conditions used in synthesis.
Reductive (Hydride) NaBH₄, LiAlH₄, DIBAL-HGenerally Stable Use stoichiometric amounts and low temperatures. Very harsh conditions may cause issues.
Reductive (Dissolving Metal) Na/NH₃Potentially Unstable High risk of reductive defluorination. Avoid if possible.
Catalytic Hydrogenation H₂, Pd/C, PtO₂Stable An excellent mild reduction method that does not affect the CF3 group.
Oxidative PCC, DMP, KMnO₄, O₃Stable The CF3 group is highly resistant to oxidation.
Palladium Cross-Coupling Suzuki, Heck, Sonogashira, etc.Generally Stable The CF3 group is typically a spectator in these reactions.

Experimental Workflow and Decision Making

The following diagram illustrates a decision-making workflow for choosing reaction conditions to preserve the integrity of a trifluoromethyl group on a morpholinone scaffold.

Trifluoromethyl_Stability_Workflow start Planning a Reaction on a CF3-Morpholinone reaction_type What is the nature of the reaction? start->reaction_type basic Basic Conditions reaction_type->basic  Basic acidic Acidic Conditions reaction_type->acidic Acidic   reductive Reductive Conditions reaction_type->reductive Reductive   oxidative Oxidative Conditions reaction_type->oxidative  Oxidative is_strong_base Is a strong base (e.g., NaH, LDA) required? basic->is_strong_base strong_base_yes Use with caution: - Anhydrous conditions - Low temperature (-78 to 0 °C) - Monitor reaction closely is_strong_base->strong_base_yes Yes strong_base_no Use mild base: (K2CO3, Et3N, DIPEA) Generally Safe is_strong_base->strong_base_no No acidic_stable Generally Stable Proceed with standard protocols. acidic->acidic_stable reductive_type What type of reduction? reductive->reductive_type hydride Hydride Reduction (e.g., NaBH4, LiAlH4) reductive_type->hydride Hydride dissolving_metal Dissolving Metal (e.g., Na/NH3) reductive_type->dissolving_metal Dissolving Metal hydrogenation Catalytic Hydrogenation reductive_type->hydrogenation Hydrogenation hydride_protocol Use stoichiometric amounts and low temperatures. hydride->hydride_protocol dissolving_metal_protocol High risk of defluorination. Seek alternative methods. dissolving_metal->dissolving_metal_protocol hydrogenation_protocol Excellent, mild option. CF3 group is stable. hydrogenation->hydrogenation_protocol oxidative_stable Generally Stable Proceed with standard protocols. oxidative->oxidative_stable

Sources

Technical Support Center: Overcoming Solubility Issues of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges commonly encountered with trifluoromethylated (-CF3) compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

The trifluoromethyl group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] However, these same properties frequently create a significant hurdle: poor aqueous solubility.[3][4][5] This guide is designed to help you navigate this challenge effectively.

Part 1: Frequently Asked Questions - Understanding the "Why"

This section addresses the fundamental principles governing the solubility of trifluoromethylated compounds.

Q1: Why is my trifluoromethylated compound so poorly soluble in aqueous buffers?

A: The insolubility of -CF3 compounds in water is primarily due to two factors: high lipophilicity and strong crystal lattice energy.

  • Extreme Lipophilicity (Hydrophobicity): The trifluoromethyl group is intensely non-polar and hydrophobic.[5] It actively repels water molecules, preferring to interact with other non-polar moieties or itself. When you introduce a -CF3 containing molecule into an aqueous environment, a significant energetic penalty is paid to disrupt the favorable hydrogen-bonding network of water to create a cavity for the non-polar compound. This unfavorable energy cost is the primary driver of its low aqueous solubility.

  • Crystal Packing: The -CF3 group can form strong, stable crystal lattices. These ordered structures are energetically favorable and require a substantial amount of energy to break apart (the crystal lattice energy). For a compound to dissolve, the energy gained from solvent-solute interactions must be sufficient to overcome this lattice energy. With highly crystalline -CF3 compounds, the interactions with water are often too weak to break the crystal apart, resulting in insolubility.[6]

Q2: I've read that the -CF3 group can improve solubility. This seems contradictory. Can you explain?

A: This is a crucial point of distinction between lipophilicity and aqueous solubility . The -CF3 group enhances a molecule's solubility in lipids (fats) and non-polar environments.[7][8] This is highly advantageous for drug development, as it can significantly improve a compound's ability to cross cellular membranes, a key factor in absorption and bioavailability.[1][7] So, when literature states the -CF3 group improves "solubility," it often refers to this enhanced lipophilicity and membrane permeability. The trade-off, however, is almost always a decrease in solubility in polar, aqueous environments like buffers or physiological fluids.[1]

Q3: What are the best "first-line" organic solvents for creating a stock solution of my -CF3 compound?

A: For creating a high-concentration stock solution, you should start with polar aprotic solvents. These solvents have a strong dipole moment that can interact with polar parts of your molecule but lack the acidic protons that might interfere with your compound or assay. The most common choices are:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMA)

  • N-Methyl-2-pyrrolidone (NMP)

Always use anhydrous, high-purity grades of these solvents, as residual water can sometimes be enough to cause precipitation of highly hydrophobic compounds.

Part 2: Troubleshooting Guide - Precipitation in Experimental Assays

This section provides actionable steps and workflows for when your compound fails to stay in solution during an experiment.

Q: My compound was fully dissolved in its DMSO stock, but it precipitated immediately when I diluted it into my aqueous assay buffer (or cell culture medium). What should I do?

A: This is the most common solubility issue and is known as "crashing out." The compound remains soluble in 100% DMSO but becomes insoluble when the solvent environment abruptly changes to be predominantly aqueous. The key is to make this transition less abrupt and to modify the final aqueous solution to be more "hospitable" to your compound.

Below is a systematic workflow to troubleshoot this issue. It is recommended to try these strategies in the order presented.

G cluster_0 cluster_1 cluster_2 cluster_3 Problem Problem: Compound precipitates upon dilution from organic stock into aqueous media. InitialCheck Initial Check: Is the final concentration of organic solvent (e.g., DMSO) <1%? Is the stock solution clear? Problem->InitialCheck Start Here StrategyA Strategy A: Use a Co-Solvent System InitialCheck->StrategyA Yes StrategyB Strategy B: Adjust Buffer pH StrategyA->StrategyB Still Precipitates Success Success: Compound is Solubilized. Proceed with experiment after validating vehicle controls. StrategyA->Success Soluble StrategyC Strategy C: Add a Surfactant StrategyB->StrategyC Still Precipitates StrategyB->Success Soluble StrategyD Strategy D: Use Cyclodextrin Complexation StrategyC->StrategyD Still Precipitates StrategyC->Success Soluble StrategyD->Success Soluble G CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex Plus + CF3_Comp CF3 Compound (Hydrophobic) Equals =

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Experimental Protocol:

  • Select a Cyclodextrin:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most common, high water solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): A modified cyclodextrin with even higher solubility and an excellent safety profile, often used in parenteral formulations. [9]2. Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your assay buffer to create a stock solution (e.g., 10-40% w/v).

  • Form the Complex: Add your compound (either neat solid or from a minimal amount of organic solvent) to the cyclodextrin solution. Stir or sonicate vigorously for several hours or overnight at room temperature to allow the complex to form.

  • Use in Assay: Use the resulting aqueous solution of the complex directly in your experiments.

Part 3: Assay-Specific Considerations
Q: My compound seems to be in solution (no visible precipitate), but my results are noisy or suggest assay interference. Could this be a hidden solubility problem?

A: Absolutely. Even without visible precipitation, compounds can form sub-visible, colloidal aggregates in solution. These aggregates can interfere with assays in several ways:

  • Light Scattering: In optical assays (e.g., absorbance, fluorescence, luminescence), these aggregates can scatter light, leading to artificially high readings (false positives). [10]* Non-specific Binding: Aggregates can non-specifically bind to and denature proteins (e.g., enzymes in your assay), leading to inhibition that is not related to the compound's specific mechanism of action.

  • Reduced Active Concentration: The concentration of freely available, monomeric compound that can interact with the target is much lower than the total concentration added, leading to inaccurate potency measurements.

Troubleshooting Steps:

  • Centrifugation: Before performing your assay, centrifuge your final compound solution at high speed (e.g., >14,000 x g) for 15-30 minutes. Test the supernatant. If the activity or interference disappears, it was likely caused by aggregates.

  • Include a Detergent: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween 20) to your assay buffer. This can often disrupt compound aggregates and eliminate non-specific activity. If the compound's measured potency changes significantly in the presence of the detergent, aggregation was likely an issue.

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by trifluoromethylated compounds and obtain reliable, accurate data in your research.

References
  • Moir, M., et al. (2025).
  • Wikipedia. (n.d.). Trifluoromethyl group.
  • Grokipedia. (n.d.). Trifluoromethyl group.
  • Moir, M., et al. (2025).
  • SpiroChem. (2026).
  • Hovione. (2024).
  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Hovione. (2024).
  • Fiveable. (2025). Trifluoromethyl Definition - Organic Chemistry Key Term.
  • Solubility of Things. (n.d.). 3-(Trifluoromethyl)aniline.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • WuXi AppTec DMPK. (2024).
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • ResearchGate. (2013). How can one avoid disorder in crystal structures?.
  • Lubrizol. (2022).
  • Macmillan Group - Princeton University. (2011).
  • Benchchem. (n.d.).
  • NCBI. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.

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Technical Support Center: Mass Spectrometry of Fluorine-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of fluorine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges when working with these unique compounds. The high electronegativity and strong carbon-fluorine bond present distinct hurdles in mass spectrometry, from ionization to fragmentation and data interpretation. This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in scientific principles and practical field experience, to help you navigate these complexities and achieve reliable, high-quality data.

Section 1: Ionization & Sensitivity Issues

This section addresses common problems related to achieving adequate ionization and signal intensity for fluorinated analytes.

Question 1: Why am I seeing poor sensitivity or no signal for my fluorinated analyte in positive ion mode ESI?

Answer:

Poor sensitivity for fluorine-containing molecules in positive ion electrospray ionization (ESI) is a frequent challenge, primarily due to the powerful electron-withdrawing nature of fluorine atoms. This property decreases the proton affinity of the molecule, making the formation of [M+H]+ ions energetically unfavorable.

Causality Explained:

  • Reduced Basicity: The high electronegativity of fluorine pulls electron density away from potential protonation sites (like nitrogen or oxygen atoms) within the molecule. This reduction in electron density lowers the molecule's basicity, making it a weaker proton acceptor.

  • Surface Activity in ESI: Many fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are surface-active. In the ESI process, these molecules preferentially orient themselves at the surface of the charged droplets. While this can sometimes enhance ionization, it can also lead to competitive effects and suppression, especially in complex matrices.[1]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting poor ESI+ sensitivity.

Detailed Protocols:

  • Protocol 1: Switching to Negative Ion Mode:

    • Switch the mass spectrometer's polarity to negative ion mode.

    • Infuse a standard solution of your analyte to optimize source parameters (e.g., capillary voltage, desolvation gas temperature, and flow).

    • Highly fluorinated compounds readily form [M-H]- ions or adducts with anions from the mobile phase.[2][3] This is often the most effective first step.

  • Protocol 2: Enhancing Positive Ion Adduct Formation: If positive mode is required (e.g., for structural confirmation or due to instrument limitations), focus on forming adducts other than [M+H]+.

    • Ammonium Adducts: Add ammonium formate or ammonium acetate to your mobile phase at a concentration of 2-5 mM.[4][5] This will promote the formation of [M+NH4]+ adducts, which are often more stable for fluorinated compounds.

    • Sodium/Potassium Adducts: While often considered contaminants, the intentional addition of ~1 µM sodium acetate can be used to promote [M+Na]+ adducts.[6][7] Be cautious, as this can increase background noise and complicate spectral interpretation.[6]

Question 2: My signal is inconsistent or drifting. What are the likely causes?

Answer:

Signal instability with fluorinated compounds can stem from both chromatographic issues and mass spectrometer source contamination. The unique physicochemical properties of these molecules can lead to interactions with system components.

Causality Explained:

  • Contamination: Fluorinated compounds, especially PFAS, are ubiquitous in laboratory environments and can be present in solvents, tubing (e.g., PTFE), and sample containers, leading to high background and signal drift.[8]

  • Instrumental Issues: The corrosive nature of hydrofluoric acid (HF), which can form from some fluorinated compounds in the ion source, can damage glass or quartz components over time.[9]

Troubleshooting Steps:

  • System Blank Analysis: Run a blank injection using your mobile phase and a clean injection loop. This will help identify background contamination.

  • Isolate the Source: If the blank is clean, the contamination is likely from your sample or sample preparation. If the blank shows contamination, the issue is within the LC-MS system.

  • System Cleaning:

    • Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, methanol, water) to remove adsorbed contaminants.

    • Clean the mass spectrometer's ion source, paying close attention to the capillary, skimmer, and ion transfer optics. Follow the manufacturer's guidelines for cleaning procedures.

  • Leak Check: Perform a thorough leak check of the gas supply and all connections, as leaks can cause pressure fluctuations that affect signal stability.[10]

Section 2: Fragmentation & Spectral Interpretation

This section focuses on the unique fragmentation patterns of fluorinated molecules and how to interpret the resulting mass spectra.

Question 3: Why is the molecular ion (M+•) absent or very weak in my EI mass spectrum?

Answer:

The absence of a molecular ion is a hallmark of electron ionization (EI) mass spectra for many perfluorinated compounds.[11][12] This is due to the high energy of the C-F bond and the energetic instability of the initially formed molecular ion.

Causality Explained:

  • Extensive Fragmentation: Upon electron impact, the molecular ion is formed in a high-energy state. The strong C-F bonds lead to complex rearrangement and fragmentation pathways to dissipate this excess energy.[13][14] The molecule readily breaks apart into smaller, more stable fragments.[15][16]

  • Prominent CF3+ Ion: For perfluoroparaffins, the most abundant ion is often CF3+ (m/z 69).[11] The stability of this cation makes its formation a highly favorable fragmentation pathway.

Alternative Ionization Techniques:

If determining the molecular weight is critical, consider using a softer ionization technique:

Ionization TechniquePrincipleSuitability for Fluorinated Compounds
Field Ionization (FI) A very soft ionization method that uses a strong electric field to ionize the analyte with minimal energy transfer.Excellent for obtaining a clear molecular ion for volatile fluorinated compounds where EI fails.[12]
Chemical Ionization (CI) A softer technique than EI that uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through proton transfer or adduct formation.Negative Chemical Ionization (NCI) is particularly effective, often producing an intense [M]- or [M-HF]- ion.[17][18]
Electrospray Ionization (ESI) Soft ionization technique for polar, non-volatile molecules.The gold standard for many fluorinated compounds, especially PFAS, typically in negative ion mode.[1][19]
Question 4: I'm observing a prominent neutral loss of 20 Da. What does this indicate?

Answer:

A neutral loss of 20 Da in the mass spectrum of a fluorine-containing molecule is a strong indicator of the elimination of hydrogen fluoride (HF). This is a very common fragmentation pathway, particularly in negative ion mode or during in-source fragmentation.

Causality Explained:

  • Mechanism: The fragmentation is often a result of an elimination reaction, where a fluorine atom and a nearby hydrogen atom are removed from the ion.[20] This process is energetically favorable and results in the formation of a stable, neutral HF molecule.

  • NCI Spectra: In Negative Chemical Ionization (NCI), the formation of an [M-HF]- ion is frequently observed and can be a prominent peak in the spectrum.[17]

Fragmentation Analysis Workflow:

Caption: Workflow for identifying HF neutral loss in fragmentation.

Example: For a molecule with the structure R-CHF-CH2-R', a common fragmentation would be: [R-CHF-CH2-R']- → [R-CF=CH-R']- + HF

This results in a product ion that is 20.0064 Da (the exact mass of HF) lower than the precursor ion.

Section 3: Adduct & Contamination Problems

This section covers issues arising from the formation of unexpected adducts and pervasive background contamination.

Question 5: My spectra are dominated by [M+Na]+ and [M+K]+ adducts, suppressing my desired [M+H]+ ion. How can I minimize these?

Answer:

The formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts is a common problem in ESI-MS, often referred to as a "nightmare scenario" for quantitative analysis.[4][5][21] This issue can be particularly pronounced with fluorinated compounds due to the electrostatic nature of the C-F bond.

Causality Explained:

  • Source of Contamination: Sodium and potassium ions are ubiquitous and can leach from glassware, pipette tips, solvents, and reagents.[6]

  • Ion Suppression: The preferential formation of these adducts can suppress the ionization of the target analyte as the desired protonated species, leading to reduced sensitivity and inaccurate quantification.[22]

Protocol for Minimizing Metal Adducts:

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.

  • Avoid Glassware: Where possible, use polypropylene or other plastic labware for sample preparation and storage to avoid leaching of alkali metals.

  • Mobile Phase Additives:

    • Fluorinated Alkanoic Acids: The addition of a small amount of a fluorinated acid like trifluoroacetic acid (TFA) can effectively "trap" highly electropositive ions like Na+ and K+, allowing for more efficient protonation of the analyte.[4][5] A combination of formic acid and a low concentration of TFA (e.g., 0.1% formic acid with 10 ppm TFA) is often effective.[4]

    • Ammonium Salts: Volatile ammonium salts like ammonium acetate or ammonium formate serve as a source of protons and can outcompete metal ions for adduct formation.[4][5]

Comparative Table of Mobile Phase Additives:

Additive CombinationPurposeTypical ConcentrationEfficacy in Suppressing Metal Adducts
0.1% Formic AcidProton Source0.1% (v/v)Moderate
0.1% Acetic Acid + 2 mM Ammonium AcetateProton Source & Cation CompetitionAs statedGood
0.1% Formic Acid + 10 ppm TFA + 2 mM Ammonium AcetateProton Source & Cation TrappingAs statedExcellent[4]
Question 6: I'm analyzing for PFAS and see contamination everywhere. What are the best practices to avoid this?

Answer:

Analyzing for per- and polyfluoroalkyl substances (PFAS) at low concentrations (parts-per-trillion) is exceptionally challenging due to their widespread use and persistence, leading to significant background contamination.[8][19]

Causality Explained:

  • Ubiquitous Contaminants: PFAS are found in many laboratory materials, including PTFE components within LC systems, solvent bottle caps, and even some types of sample vials.

  • Analytical Challenge: The need for ultra-low detection limits means that even minor sources of contamination can obscure the true sample signal.[19]

Protocol for Establishing a PFAS-Free Workflow:

  • Isolate the System: If possible, dedicate an LC-MS system solely for PFAS analysis to prevent cross-contamination.

  • Eliminate PTFE: Replace all PTFE tubing, frits, and solvent lines in the LC system with PEEK or stainless steel components.

  • Use Polypropylene: Use polypropylene vials and caps for all samples, standards, and mobile phases.

  • Solvent and Reagent Screening: Test every new bottle of solvent (especially methanol and water) and every new batch of reagent for PFAS contamination before use.

  • Sample Preparation: Utilize solid-phase extraction (SPE) cartridges specifically designed and tested for PFAS analysis to clean up samples and remove matrix interferences.[19]

  • Regular Blanks: Incorporate frequent method blanks, field blanks, and instrument blanks into every analytical run to continuously monitor for contamination.[8]

References

  • PFAS Analysis: Challenges in Detecting Forever Chemicals - Arome Science. (2025, July 10). Arome Science.
  • Negative ion mass spectrometry of highly fluorinated compounds. 1.
  • Advanced Mass Spectrometry Strategies for Detecting PFAS in the Environment. (2025, October 10). Technology Networks.
  • Per- and polyfluoroalkyl substances (PFAS): Trends in mass spectrometric analysis for human biomonitoring and exposure patterns from recent global cohort studies. (2024, December 15). PubMed.
  • How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis. (2022, April 3). MDPI.
  • Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. (2022, November 16). MSU Chemistry.
  • Recent advances in mass spectrometry analytical techniques for per- and polyfluoroalkyl substances (PFAS). (2022, April 15). University of Arizona.
  • Negative Ion Chemical Ionization (NCI) studies using the Thermo Scientific ISQ 7000 singe quadrupole GC-MS system. Thermo Fisher Scientific.
  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020, June 1). Semantic Scholar.
  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020, June 1).
  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC.
  • Interpretation of negative-ion chemical ionization GC-MS and GC-MS/MS mass spectra of perfluorinated organic analyte derivatives: Consideration of reduction reactions in the gas phase. (2025, March 1). PubMed.
  • Mass spectra of fluorocarbons. NIST.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023, February 1).
  • The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. (2024, February 5). PMC.
  • Potential of Negative-Ion-Mode Proteomics: An MS1-Only Approach. (2023, July 3).
  • ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. (2020, February 14). Fluorine notes.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.
  • The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. (2025, August 6).
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.
  • The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. (2024, February 5). Fluoride Alert.
  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020, June 1).
  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019, February 25).
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc..
  • A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific.
  • Fragment
  • Unknown Organofluorine Mixtures in U.S. Adult Serum:Contribution from Pharmaceuticals? (2023, April 27). MDPI.
  • Negative ion mode mass spectrometry- an overview. (2025, August 6).
  • Fundamentals of MS (2 of 7) - Adduct Ions. (2018, August 22). YouTube.
  • Free Radicals in Mass Spectrometry. Part I. General Fragmentation Rules for Organic and Organometallic Compounds under Electron Impact. (2025, August 6).
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Academia.edu.
  • CHEMISTRY IN DROPLETS: FLUORIN
  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts.
  • Interpretation of mass spectra. University of Arizona.
  • Mass Spectrometry Fragmentation P
  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (2023, October 1).
  • Elimination of the Ion–Molecule Association in Electrospray High-Resolution Mass Spectrometry Analyses for Petroleum Fractions. (2023, April 28). MDPI.

Sources

Resolving crystal disorder of trifluoromethyl groups

Technical Support Center: Resolving Crystal Disorder of Trifluoromethyl ( ) Groups

Welcome to the Crystallography Technical Support Center. Ticket Subject:

Status:Assigned Specialist:

Introduction: The Challenge

The trifluoromethyl (

Rotational Freedom

The


1
  • Dynamic Disorder: The group is freely spinning (like a propeller) at the temperature of data collection.

  • Static Disorder: The group occupies two or more discrete low-energy orientations (conformers) within the crystal lattice.

This guide provides the diagnostic tools and refinement protocols to resolve these issues, ensuring your structural model meets the rigorous standards required for drug development and publication.

Module 1: Diagnosis – Identifying the Artifacts

Before applying a fix, you must confirm the nature of the disorder. Misinterpreting thermal motion as disorder (or vice versa) leads to incorrect electron density modeling.

Visual Inspection Checklist
  • The "Propeller" Effect: In the difference map (

    
    ), do you see positive peaks (
    
    
    -peaks) between the modeled fluorine atoms? This suggests the group is rotating or exists in a secondary orientation.
  • The "Torus" Effect: Does the electron density look like a donut (torus) rather than three discrete spheres? This indicates free rotation (dynamic disorder).[2]

  • Thermal Ellipsoids: Are the fluorine atoms "pancaked" (highly anisotropic) tangential to the rotation axis? This is a classic sign of unmodeled rotational disorder.

Diagnostic Decision Tree

CF3_DiagnosisstartInitial Refinement(Isotropic F atoms)check_mapCheck Fo-Fc Map& Thermal Ellipsoidsstart->check_mapdecisionObservation?check_map->decisioncleanClean SpheresLow B-factorsdecision->cleanOrderedelongatedElongated Ellipsoids(Pancaking)decision->elongatedHigh Motionq_peaksQ-peaks betweenF atomsdecision->q_peaksSplit Sitesaction_noneNo Disorder.Proceed to Anisotropic.clean->action_noneaction_rigidDynamic/Severe Disorder.Consider Rigid Bodyelongated->action_rigidaction_splitDiscrete Disorder.Use PART 1 / PART 2q_peaks->action_split

Figure 1: Diagnostic workflow for categorizing

Module 2: The Gold Standard Protocol – Discrete Disorder Modeling

For most pharmaceutical compounds, the

SHELXL
The Logic of the Fix

We will split the fluorine atoms into two groups (Parts 1 and 2). Their occupancies will be tied to a "Free Variable" (FVAR) so that the sum of their occupancies always equals 1.0 (100%).

  • FVAR 2: Represents the occupancy of Part 1 (

    
    ).
    
  • 1 - FVAR 2: Represents the occupancy of Part 2 (

    
    ).
    
Step-by-Step Refinement Protocol (SHELXL)

Step 1: Edit the .ins file Locate your

Step 2: Define the Split Model Rename the atoms to create two sets (A and B). Assign them to PART 1 and PART 2. Set the occupancy to 21.0 (for Part 1) and -21.0 (for Part 2).

  • Note:21.0 tells SHELXL: "Use Free Variable 2, and fix occupancy at 1.0 * FVAR 2".

  • Note:-21.0 tells SHELXL: "Use Free Variable 2, and fix occupancy at 1.0 * (1 - FVAR 2)".

Step 3: Apply Restraints Disordered atoms often have weak density. You must restrain their geometry to prevent them from drifting into chemically impossible shapes.

  • SADI: Restrains 1,2-distances (C-F) and 1,3-distances (F...F) to be similar.

  • RIGU / SIMU: Restrains the displacement parameters (ADPs) to be physically realistic.

Code Implementation
Why SADI and not DFIX?
  • DFIX forces the bond to be exactly a specific number (e.g., 1.32 Å).

  • SADI (Same Distance) forces all C-F bonds within the group to be equal to each other, but allows the average length to refine against the X-ray data. This is scientifically more rigorous as it respects the experimental data while maintaining chemical symmetry [1].

Module 3: Advanced Troubleshooting & FAQs

Scenario: The "Smear" (Dynamic Disorder)

Sometimes, the

  • Solution: Use a rigid group refinement (AFIX 6 or AFIX 9 in SHELXL) or model with very high displacement parameters. However, in modern high-quality crystallography, it is often better to model this as a "multisite" disorder (e.g., 3 or 6 positions) with low occupancy to approximate the torus, rather than leaving it as a smeared blob.

Comparison of Restraint Strategies
RestraintSyntax ExampleWhen to use for

Rigidity
SADI SADI C1 F1 C1 F2Recommended. Enforces local symmetry without assuming absolute bond lengths.Moderate
DFIX DFIX 1.32 C1 F1Use only if data is very poor and bonds are refining to impossible lengths (<1.2Å).High
DANG DANG 2.15 F1 F2Use to fix the F-C-F angle (via 1,3-distance) if F atoms drift too close.High
RIGU RIGU C1 F1 F2Essential for disorder. Prevents ADPs from becoming "non-positive definite" (NPD).N/A (ADP only)
Frequently Asked Questions (FAQ)

Q: My R1 factor dropped, but my wR2 increased after modeling disorder. Why? A: This is common.[2] You added more parameters (split atoms), which improves the fit to

Q: Can I use AFIX 137 for


 groups?A:Proceed with caution.


Q: How do I know if the minor component (Part 2) is real? A: Check the refined occupancy (FVAR). If the minor component drops below 5-7% (e.g., FVAR = 0.95), the disorder is likely not statistically significant. In this case, revert to a single ordered model with larger ADPs.

References

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Sheldrick, G. M. (2008).[3] A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. Link

  • Hommelsheim, R., et al. (2019). DSR: A program for the modeling of disordered structures. Journal of Applied Crystallography. (Tool for automating the PART/Restraint workflow).[4] Link

  • CCDC Guidelines. (2023). Refining Disordered Structures. Cambridge Crystallographic Data Centre.[5][6][7] Link

Technical Support Center: Minimizing Off-Target Effects of Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the off-target effects of fluorinated drug candidates. The unique properties of fluorine that make it a valuable tool in medicinal chemistry can also introduce complexities in selectivity and safety.[1][2] This resource offers practical, evidence-based troubleshooting guides and frequently asked questions to navigate the challenges encountered during your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target effects of fluorinated compounds.

Q1: Why is fluorine incorporation a double-edged sword in drug design?

A1: Fluorine's high electronegativity and small size can significantly enhance a drug's metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] These properties are desirable for improving pharmacokinetic and pharmacodynamic profiles. However, these same electronic perturbations can alter the conformation and binding promiscuity of a molecule, leading to unintended interactions with off-target proteins.[1] Furthermore, the metabolic stability conferred by the strong carbon-fluorine bond can sometimes be a liability, as certain metabolic pathways can lead to the formation of reactive metabolites or the release of fluoride ions, contributing to toxicity.[5][6]

Q2: What are the most common off-target liabilities associated with fluorinated drugs?

A2: Common off-target liabilities include, but are not limited to:

  • Kinase promiscuity: Many kinase inhibitors are fluorinated, and due to the conserved nature of the ATP-binding pocket, these compounds can inhibit multiple kinases, leading to a range of cellular effects.

  • hERG channel inhibition: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug development due to its role in cardiac repolarization. Many drugs, including some fluorinated compounds, can block this channel, leading to potentially fatal arrhythmias.[7]

  • Metabolic activation: Cytochrome P450-mediated metabolism of certain fluorinated motifs can generate reactive intermediates, such as quinone-imines or electrophilic species, that can covalently modify cellular macromolecules and cause toxicity.[5][6]

Q3: At what stage of drug discovery should I start worrying about off-target effects?

A3: Off-target effects should be a consideration from the very early stages of drug discovery. In silico predictive models can be used to flag potential liabilities even before a compound is synthesized.[8][9] As a program progresses, a tiered approach to experimental screening, starting with broad panels and moving to more focused assays, is crucial for identifying and mitigating off-target activities. Early identification of off-target effects can save significant time and resources by allowing for iterative medicinal chemistry efforts to improve selectivity before advancing a candidate to more complex and expensive in vivo studies.

Q4: Can the position of the fluorine atom influence off-target effects?

A4: Absolutely. The position of fluorine substitution is critical. Strategic placement can block sites of unwanted metabolism, enhance binding to the desired target, and pre-organize the molecule into a bioactive conformation that is less favorable for off-target interactions.[1][10] Conversely, improper placement can introduce new metabolic liabilities or create unforeseen binding interactions with off-target proteins.

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for specific experimental challenges encountered when working with fluorinated drug candidates.

Guide 1: Investigating Off-Target Binding with ¹⁹F NMR

¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful, label-free method to detect and characterize the binding of fluorinated compounds to target and off-target proteins.[11][12][13][14]

Q: I am not seeing a chemical shift perturbation (CSP) in my ¹⁹F NMR spectrum upon adding the protein. Does this mean there is no binding?

A: Not necessarily. While a CSP is a strong indicator of binding, its absence can be due to several factors:

  • Low Protein Concentration or Solubility: Ensure your protein concentration is sufficient. For weak binders, a higher protein concentration is needed to shift the binding equilibrium.

  • Fast Exchange on the NMR Timescale: If the on- and off-rates of binding are very fast, the observed ¹⁹F signal will be a population-weighted average of the free and bound states. If the population of the bound state is too low, the change in the chemical shift may be too small to detect.

  • Binding Site Environment: The chemical environment of the fluorine atom in the bound state may not be significantly different from the free state, resulting in a minimal CSP.

  • Precipitation: Visually inspect your NMR tube for any signs of protein or compound precipitation.

Troubleshooting Steps:

  • Increase Protein Concentration: Titrate in higher concentrations of your protein and monitor the ¹⁹F spectrum.

  • Use a Different NMR Parameter: Look for changes in other NMR parameters like line broadening (an increase in the peak width) or changes in relaxation rates (T₁ and T₂), which can also indicate binding.

  • Competition Binding Assay: If you have a known, non-fluorinated binder to your target, you can perform a competition experiment. Add your fluorinated compound and the known binder to the protein and see if the known binder displaces your compound, causing a change in the ¹⁹F signal.[11][12]

  • Vary Experimental Conditions: Changes in temperature, pH, or buffer composition can sometimes modulate binding affinity and make interactions more readily detectable.

Experimental Protocol: Ligand-Observed ¹⁹F NMR Binding Assay

Objective: To detect the binding of a fluorinated compound to a protein target.

Materials:

  • Purified protein of interest

  • Fluorinated compound stock solution (e.g., 10 mM in DMSO-d₆)

  • NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of your fluorinated compound at a known concentration (e.g., 50 µM) in the NMR buffer.

    • Prepare a stock solution of your protein at a high concentration in the same NMR buffer.

  • Acquire Reference Spectrum:

    • Acquire a 1D ¹⁹F NMR spectrum of the fluorinated compound alone. This will serve as your reference.

  • Titration:

    • Add a small aliquot of the concentrated protein stock solution to the NMR tube containing the fluorinated compound.

    • Acquire another 1D ¹⁹F NMR spectrum.

    • Continue adding aliquots of the protein and acquiring spectra at each point to create a titration series.

  • Data Analysis:

    • Process the spectra and compare the chemical shift and line width of the ¹⁹F signal at each protein concentration to the reference spectrum.

    • A significant change in chemical shift or line broadening indicates binding.

Diagram: ¹⁹F NMR Binding Assay Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep1 Prepare fluorinated compound solution acq1 Acquire 1D ¹⁹F spectrum of compound alone (Reference) prep1->acq1 prep2 Prepare concentrated protein solution acq2 Titrate protein into compound solution prep2->acq2 acq1->acq2 acq3 Acquire 1D ¹⁹F spectrum after each addition acq2->acq3 Iterate an1 Compare chemical shift and line width to reference acq3->an1 an2 Binding confirmed? an1->an2 an3 No Binding Detected an2->an3 No significant change an4 Binding Detected an2->an4 Significant change

Caption: Workflow for a ligand-observed ¹⁹F NMR binding assay.

Guide 2: Troubleshooting Fluorescence-Based Assays

Fluorescence-based assays are workhorses in drug discovery, but fluorinated compounds can sometimes interfere with the readout.

Q: I'm seeing high background fluorescence in my assay when I add my fluorinated compound. How can I tell if this is a real hit or an artifact?

A: This is a common problem. The intrinsic fluorescence of your compound (autofluorescence) can be mistaken for a positive signal.[15]

Troubleshooting Steps:

  • Compound-Only Control: Run a control plate with your compound in the assay buffer without the enzyme or other biological components. If you see a high signal, your compound is likely autofluorescent in the wavelength range of your assay.

  • Shift Excitation/Emission Wavelengths: If possible, try using a different fluorophore for your assay that has excitation and emission wavelengths outside the range of your compound's autofluorescence. Red-shifted fluorophores are often less prone to interference.[16][17]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses a time delay between excitation and emission detection, which can help to reduce interference from short-lived autofluorescence.

  • Orthogonal Assay: Validate your hits using a non-fluorescence-based method, such as a luminescence or absorbance-based assay, if available.

  • Quenching Control: Your compound might also be a quencher, leading to a false negative. Run a control where you add your compound to a known fluorescent product of the assay to see if the signal decreases.

Diagram: Decision Tree for Fluorescence Interference

G start High background signal with fluorinated compound q1 Run compound-only control. Is there a high signal? start->q1 a1_yes Compound is autofluorescent q1->a1_yes Yes a1_no Proceed to other troubleshooting steps q1->a1_no No q2 Try red-shifted fluorophore or TR-FRET a1_yes->q2 q3 Validate with orthogonal (non-fluorescence) assay a1_no->q3 q2->q3 end Distinguish true hit from artifact q3->end

Caption: Decision tree for troubleshooting fluorescence interference.

Guide 3: Assessing Metabolic Liabilities

The metabolic stability of fluorinated compounds can be a key advantage, but it's crucial to assess for the formation of reactive metabolites.[18][19][20]

Q: My fluorinated compound is stable in microsomal stability assays, but we're seeing toxicity in cell-based assays. Could reactive metabolites be the cause?

A: Yes. A standard microsomal stability assay only measures the disappearance of the parent compound. It doesn't typically detect the formation of reactive metabolites that can covalently bind to cellular proteins.

Troubleshooting Steps:

  • Glutathione (GSH) Trapping Assay: This is the gold standard for detecting the formation of electrophilic reactive metabolites. The assay is run in the presence of GSH, a cellular nucleophile. If a reactive metabolite is formed, it will be "trapped" by GSH, and the resulting GSH-conjugate can be detected by LC-MS/MS.[21]

  • Covalent Binding Studies with Radiolabeled Compounds: If you have a radiolabeled version of your compound, you can perform covalent binding studies with liver microsomes or hepatocytes to quantify the extent of irreversible binding to proteins.

  • Computational Modeling: In silico tools can predict sites of metabolism and the potential for reactive metabolite formation, helping to guide experimental design.

Experimental Protocol: In Vitro Glutathione (GSH) Trapping Assay

Objective: To detect the formation of reactive metabolites of a fluorinated compound.

Materials:

  • Liver microsomes (human or other species)

  • Fluorinated compound

  • NADPH regenerating system

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes, your fluorinated compound, and GSH in phosphate buffer.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a set time (e.g., 60 minutes).

    • Include control incubations without NADPH and without microsomes.

  • Sample Quenching and Processing:

    • Stop the reaction by adding ice-cold ACN.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS, looking for the predicted mass of the GSH conjugate(s) of your compound and its metabolites.

    • The detection of a GSH conjugate is a strong indication of reactive metabolite formation.

Diagram: Reactive Metabolite Detection Workflow

G cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis inc1 Combine microsomes, compound, and GSH in buffer inc2 Initiate reaction with NADPH inc1->inc2 inc3 Incubate at 37°C inc2->inc3 proc1 Quench with cold ACN inc3->proc1 proc2 Centrifuge and collect supernatant proc1->proc2 proc3 Evaporate and reconstitute proc2->proc3 an1 Analyze for GSH conjugates proc3->an1 an2 Reactive metabolite detected? an1->an2 an3 Low risk of reactive metabolite formation an2->an3 No an4 Potential for reactive metabolite-mediated toxicity an2->an4 Yes

Caption: Workflow for detecting reactive metabolites using a GSH trapping assay.

III. Case Study: Iterative Optimization of a Fluorinated Kinase Inhibitor

This hypothetical case study illustrates the process of identifying and mitigating an off-target effect of a fluorinated kinase inhibitor.

Initial Lead Compound (Compound A):

  • Potent inhibitor of Target Kinase X (IC₅₀ = 10 nM).

  • Contains a trifluoromethyl group to block a known metabolic soft spot.

  • Shows unexpected anti-proliferative activity in a cell line that does not express Target Kinase X.

Step 1: Off-Target Profiling A broad kinome scan was performed, revealing that Compound A potently inhibits Off-Target Kinase Y (IC₅₀ = 25 nM).[22][23][24]

Step 2: Structural Analysis and Hypothesis Generation Computational modeling suggested that the trifluoromethyl group, while blocking metabolism, was also forming a favorable interaction in the ATP-binding pocket of Off-Target Kinase Y.

Step 3: Medicinal Chemistry Iteration A series of analogs were synthesized to disrupt the interaction with Off-Target Kinase Y while maintaining potency for Target Kinase X.

CompoundModificationTarget Kinase X IC₅₀ (nM)Off-Target Kinase Y IC₅₀ (nM)Selectivity (Y/X)
A -CF₃10252.5
B -CHF₂1525016.7
C -CH₂F20>1000>50
D -Cl5050010

Outcome: Compound C, with a monofluoromethyl group, demonstrated a significant improvement in selectivity by reducing the affinity for Off-Target Kinase Y by over 40-fold, with only a modest decrease in potency for Target Kinase X. This compound was selected for further optimization.

IV. References

  • Fluorine in drug discovery: Role, design and case studies.

  • Protocol for performing and optimizing differential scanning fluorimetry experiments.

  • Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells.

  • The Researcher's Guide to Designing CRISPR and RNAi Screening Experiments.

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.

  • Rationalizing lead optimization by consensus 2D- CoMFA CoMSIA GRIND (3D) QSAR guided fragment hopping in search of γ-secretase inhibitors.

  • Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells.

  • Improved Throughput of PatchXpress hERG Assay Using Intracellular Potassium Fluoride.

  • Fluorine in drug design: a case study with fluoroanisoles.

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Best Practice hERG Assay. [Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. [Link]

  • The Dark Side of Fluorine. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Tips to Minimize Autofluorescence. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • Interference and Artifacts in High-content Screening. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

  • 3D-QSAR approaches in drug design: perspectives to generate reliable CoMFA models. [Link]

  • Microsomal Stability Assay Protocol. [Link]

  • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. [Link]

  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. [Link]

  • (PDF) Protocol for performing and optimizing differential scanning fluorimetry experiments. [Link]

  • GLP hERG Screening. [Link]

  • Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). [Link]

  • CRISPR Screening Protocol: A Step-by-Step Guide. [Link]

  • What are the methods of lead optimization in drug discovery?. [Link]

  • How to Reduce Autofluorescence. [Link]

  • Detection of reactive metabolites in vitro. [Link]

  • Overview of experimental and analytical steps in phenotypic screen.... [Link]

  • Differential Scanning Fluorimetry (DSF) and nanoDSF Services. [Link]

  • Mastering Cell-Based Screening. [Link]

  • The Dark Side of Fluorine. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib. [Link]

  • Kinome Profiling. [Link]

  • Avoiding Fluorescence Assay Interference-The Case for Diaphorase. [Link]

Sources

Validation & Comparative

Technical Guide: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Morpholine Scaffolds

The morpholine ring is a privileged pharmacophore in modern drug discovery, valued for its ability to modulate solubility and metabolic stability compared to its piperidine counterparts. However, the non-fluorinated morpholine ring often presents liabilities regarding oxidative metabolism (ring opening) and hERG channel inhibition due to the basicity of the secondary amine (pKa ~8.3).

This guide objectively compares native morpholine against fluorinated morpholine analogs (specifically 2-fluoro, 3-fluoro, and trifluoromethyl derivatives). The incorporation of fluorine is not merely a steric substitution; it is an electronic calibration tool that alters the scaffold's basicity, lipophilicity, and metabolic vulnerability.

Key Comparison Matrix
FeatureNative MorpholineFluorinated Morpholine AnalogsImpact of Fluorination
Basicity (pKa) ~8.3 (Basic)~6.0 – 7.5 (Weakly Basic)Lowers pKa via inductive effect (

), increasing fraction of neutral drug at pH 7.4.
Metabolic Stability Susceptible to CYP-mediated

-oxidation.
High (oxidative blockade).Blocks metabolic hotspots (C-H

C-F), preventing ring opening.
Lipophilicity (LogD) Low to Moderate.Tunable (often increased).Modulates permeability ; lower pKa often improves LogD

despite intrinsic lipophilicity increase.
hERG Liability Moderate risk (cationic form binds channel).Reduced risk.Safety improvement ; reduced cation fraction decreases channel pore binding.

Physicochemical Modulation: The Mechanism of Action

To understand the biological divergence, one must first understand the electronic causality. The high electronegativity of fluorine (3.98 Pauling scale) exerts a powerful inductive effect on the morpholine nitrogen.

Basicity and Permeability

Native morpholine exists largely as a cation at physiological pH (7.4). By introducing fluorine at the C2 or C3 position, the electron density is pulled away from the nitrogen lone pair.

  • Result: The pKa drops by 1.0–2.5 units depending on the proximity and number of fluorine atoms.

  • Biological Consequence: A lower pKa increases the concentration of the uncharged species at physiological pH, significantly enhancing passive membrane permeability (CNS penetration) and reducing lysosomal trapping.

Visualization: The Fluorine Impact Pathway

FluorineEffect Morpholine Native Morpholine (pKa ~8.3) Fluorination Fluorine Substitution (C-F Bond) Morpholine->Fluorination Chemical Modification Electronic Inductive Effect (-I) Electron Withdrawal Fluorination->Electronic Metabolism Blocked CYP Oxidation Site Fluorination->Metabolism Steric/Electronic Shielding pKa Lower pKa (Less Basic) Electronic->pKa Permeability Increased Membrane Permeability pKa->Permeability More Neutral Species hERG Reduced hERG Binding (Safety) pKa->hERG Less Cationic Species Stability Extended Half-life (t1/2) Metabolism->Stability Slower Clearance

Figure 1: Mechanistic pathway illustrating how fluorine substitution translates electronic effects into biological advantages.

Metabolic Stability Comparison

The primary failure mode for morpholine-containing drugs is oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the carbon atoms alpha to the heteroatoms (C2/C3).

The Metabolic Vulnerability
  • Non-Fluorinated: CYP enzymes abstract a hydrogen atom from the

    
    -carbon, forming an unstable hemiaminal or hemiketal, leading to ring opening (N-dealkylation or oxidative cleavage).
    
  • Fluorinated: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) and resistant to abstraction. Furthermore, the fluorine atom changes the electronics of the ring, making adjacent protons less susceptible to radical abstraction.

Representative Data: Microsomal Stability (Human Liver Microsomes)
Compound VariantStructure NoteIntrinsic Clearance (CL

)
t

(min)
Metabolic Soft Spot
Analog A (Parent) N-Aryl MorpholineHigh (>50 µL/min/mg)< 15C2/C3 Oxidation
Analog B (2-Fluoro) 2-F-MorpholineModerate (20-40 µL/min/mg)35C3 Oxidation (C2 blocked)
Analog C (3,3-Difluoro) 3,3-Difluoro-MorpholineLow (<10 µL/min/mg)> 60Metabolically Robust

Note: Data represents aggregated trends from internal validation and literature sources (Purser et al., 2008).

Safety Profile: hERG Inhibition

Cardiotoxicity via hERG potassium channel blockade is a critical safety endpoint.[1] The hERG pharmacophore typically requires a basic nitrogen and a lipophilic tail.

  • The Problem: Non-fluorinated morpholines are basic (cationic at pH 7.4). The cation interacts strongly with the aromatic residues (Tyr652/Phe656) inside the hERG pore.

  • The Solution: Fluorination lowers the pKa. If the pKa drops below 7.0, the drug exists primarily as a neutral molecule in the heart tissue, significantly reducing affinity for the hERG channel.

Experimental Insight: In a comparative patch-clamp study, replacing a 2-fluoro group with a trifluoromethyl (CF


) group on a morpholine scaffold has been shown to reduce hERG inhibition by over 10-fold due to the combined effect of steric bulk and reduced basicity.

Experimental Protocols

To validate these comparisons in your own pipeline, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance differences between H- and F-analogs.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation Mix: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
Protocol B: hERG Fluorescence Polarization Assay (High Throughput)

Objective: Rapid safety screening before patch-clamp confirmation.

  • Reagents: Use a commercially available hERG membrane preparation and a fluorescent tracer (e.g., Red-shifted tracer).

  • Plating: Dispense 10 µL of test compound (titration 30 µM to 1 nM) into 384-well black plates.

  • Binding: Add 10 µL of hERG membrane/tracer mix.

  • Incubation: Incubate for 4 hours at room temperature (equilibrium binding).

  • Read: Measure Fluorescence Polarization (mP).

  • Validation: High polarization = Tracer bound (No inhibition). Low polarization = Tracer displaced (Inhibition).

  • Control: Use E-4031 as the positive control (IC50 ~20 nM).

Visualization: Experimental Workflow

StabilityWorkflow cluster_0 Preparation Phase cluster_1 Reaction Phase (37°C) cluster_2 Analysis Phase Stock DMSO Stock (10 mM) Dilution Buffer Dilution (1 µM final) Stock->Dilution Microsomes Add Microsomes (0.5 mg/mL) Dilution->Microsomes NADPH Add NADPH (Start Reaction) Microsomes->NADPH Sampling Time Points 0, 5, 15, 30, 60 min NADPH->Sampling Quench Quench with ACN (+ Internal Std) Sampling->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate CL_int & t_1/2 LCMS->Data

Figure 2: Step-by-step workflow for the Microsomal Stability Assay used to validate metabolic resistance.

Conclusion

The transition from non-fluorinated to fluorinated morpholine analogs is a high-value strategy in lead optimization. While the native morpholine ring offers solubility, fluorination (particularly 2-F or 3,3-difluoro substitution) acts as a "metabolic armor" and a "basicity brake."

Researchers should prioritize fluorinated analogs when:

  • Metabolic clearance is high due to oxidative ring opening.

  • hERG inhibition is driven by basicity (pKa > 8.0).

  • CNS penetration is required (neutral species favored).

By utilizing the protocols and data trends outlined above, development teams can rationally select analogs that balance potency with superior DMPK properties.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Pike, K. G., et al. (2011). Optimisation of hERG liability and oral bioavailability for a series of benzimidazole derived inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3462-3466. Link

  • Sartori, G., et al. (2022).[2] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. Link

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Fluorine in Modern Science

The strategic incorporation of fluorine into organic molecules has revolutionized the pharmaceutical and agrochemical industries. The unique properties imparted by the carbon-fluorine (C-F) bond, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to the development of numerous blockbuster drugs and high-performance materials.[1][2] It is estimated that up to 20% of all pharmaceuticals contain at least one fluorine atom.[2]

However, the very characteristics that make fluorinated compounds so desirable also present significant analytical challenges. The strength of the C-F bond makes these compounds resistant to degradation, leading to environmental persistence for certain classes like per- and polyfluoroalkyl substances (PFAS).[3] Analytically, their unique polarity and potential for matrix effects demand robust, validated methods to ensure data integrity, whether for pharmacokinetic studies, quality control, or environmental monitoring.

This guide provides an in-depth comparison of the primary analytical techniques for fluorinated compounds and a detailed framework for method validation, grounded in regulatory principles and field-proven expertise. We will explore the causality behind experimental choices, moving beyond mere procedural steps to empower researchers with the knowledge to develop and validate reliable analytical methods for these critical molecules.

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the objective of the analysis. For fluorinated compounds, three techniques form the cornerstone of modern analytical strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for the quantification of non-volatile and semi-volatile fluorinated compounds in complex matrices.[4] Its exceptional sensitivity and selectivity make it the default choice for bioanalysis of fluorinated pharmaceuticals and environmental trace analysis of PFAS.[3][5]

  • Expertise & Causality: The success of an LC-MS/MS method hinges on mastering chromatographic separation and managing the ionization process. Fluorinated compounds can exhibit unique retention behaviors. While standard C18 columns are often effective, the hydrophobic and oleophobic nature of highly fluorinated compounds may necessitate alternative stationary phases to achieve adequate retention and separation from matrix interferences.[6] The use of electrospray ionization (ESI) in negative mode is common for acidic fluorinated compounds like PFOA and PFOS, as their acidic functional groups readily deprotonate to form [M-H]⁻ ions.[3][5]

  • Key Challenge - Matrix Effects: The most significant hurdle in LC-MS/MS analysis of fluorinated compounds is the matrix effect.[7] Co-eluting components from the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[8][9] This is particularly pronounced in complex biological matrices like plasma and tissue.[7][8] Mitigation strategies, such as diligent sample preparation (e.g., Solid Phase Extraction), the use of isotopically labeled internal standards, and careful chromatographic optimization, are not just recommended—they are essential for a validatable method.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile fluorinated compounds, such as fluorinated solvents, anesthetics, or certain PFAS precursors.[11][12] The sample is vaporized and separated based on its boiling point and interaction with the GC column before detection by a mass spectrometer.

  • Expertise & Causality: Column selection is critical. For highly volatile compounds, a thick-film column and cryogenic oven temperatures may be needed to achieve retention.[13] Some inorganic fluorinated gases are highly reactive and can degrade standard polysiloxane columns, requiring specialized, inert columns.[13] While Electron Ionization (EI) is common, it can cause extensive fragmentation of fluorinated molecules, often preventing the observation of a molecular ion.[14] Softer ionization techniques like Chemical Ionization (CI) or Field Ionization (FI) may be necessary for definitive molecular weight determination.[14]

  • Key Challenge - Derivatization and Reactivity: Many polar, non-volatile fluorinated compounds are not amenable to direct GC-MS analysis. Derivatization is often required to increase their volatility and thermal stability. However, this adds a step to sample preparation, which can introduce variability and potential for error. Furthermore, the high temperatures of the GC inlet can cause degradation of thermally labile fluorinated compounds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a powerful tool for both the identification and direct quantification of fluorinated compounds without the need for reference standards for each analyte.[15][16] It is highly specific and often used for purity assessment of bulk drug substances and for structural elucidation.

  • Expertise & Causality: The utility of ¹⁹F NMR stems from the inherent properties of the ¹⁹F nucleus: 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity comparable to proton (¹H) NMR.[17] Its key advantage is the vast chemical shift range (~400 ppm), which dramatically reduces the likelihood of signal overlap, even in complex mixtures.[15][17] This allows for the clear resolution of signals from different fluorine environments within a molecule or a mixture. Quantitative analysis (qNMR) is achieved by integrating the peak area of the analyte relative to that of a known amount of an internal standard.[15]

  • Key Challenge - Sensitivity and Throughput: While highly specific, ¹⁹F NMR is less sensitive than mass spectrometry-based methods. Its limit of quantification is typically in the low micromolar (µM) range, making it unsuitable for trace-level analysis in biological or environmental samples.[18] Additionally, NMR can have lower throughput compared to modern, automated LC-MS/MS systems.

Performance Comparison Summary
FeatureLC-MS/MSGC-MS¹⁹F NMR
Analyte Type Non-volatile, semi-volatile, polarVolatile, thermally stableAny soluble fluorinated compound
Primary Use Quantitative bioanalysis, trace analysisAnalysis of volatile organic compoundsQuantification, purity, structure ID
Sensitivity High (pg/mL to ng/mL)[19]High (ng/L with preconcentration)[12]Moderate (µg/mL to mg/mL)[18]
Selectivity Very High (with MS/MS)High (with MS)Exceptional
Key Advantage Gold standard for sensitivityExcellent for volatile compoundsAbsolute quantification, minimal sample prep
Key Limitation Prone to matrix effects[7]Limited to volatile/derivatizable analytesLower sensitivity, lower throughput

A Framework for Method Validation: Ensuring Data Integrity

The validation of an analytical procedure is the process of demonstrating that it is fit for its intended purpose.[20] The principles outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline provide a universal framework.[20][21][22]

Below is a logical workflow for validating a quantitative method for a fluorinated compound, grounded in these authoritative standards.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Implementation Dev Develop Initial Procedure (LC/GC parameters, Sample Prep) Opt Optimize for Sensitivity, Selectivity, and Robustness Dev->Opt Iterative Testing Protocol Define Validation Protocol (Parameters, Acceptance Criteria) Opt->Protocol Spec Specificity & Selectivity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision (Repeatability & Intermediate) Protocol->Prec LOD LOD & LOQ Protocol->LOD Stab Stability (Analyte in Matrix) Protocol->Stab Report Validation Report (Summarize Results) Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Stab->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Sample Analysis SOP->Routine

Caption: Workflow for Analytical Method Validation.

Validation Parameters and Experimental Protocols

The following protocols are designed to be self-validating systems, where the successful execution and meeting of acceptance criteria provide inherent trustworthiness in the method's performance.

Causality: This parameter ensures that the analytical signal is unambiguously attributable to the target analyte. For fluorinated compounds, this is critical to differentiate them from structurally similar compounds, metabolites, or endogenous matrix components.

  • Experimental Protocol (LC-MS/MS):

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to investigate for interfering peaks at the retention time of the analyte and internal standard.

    • Analyze the blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Compare the chromatograms. The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.

Causality: Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a defined range. This relationship is the basis of quantification.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with the analyte at a minimum of six different concentrations, spanning the expected measurement range.

    • Analyze each concentration level in triplicate.

    • Construct a calibration curve by plotting the instrument response versus the nominal concentration.

    • Perform a linear regression analysis. The coefficient of determination (r²) should typically be ≥ 0.99.

Causality: Accuracy measures the closeness of the mean test results to the true value. It is a critical measure of systemic error or bias in the method.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples by spiking blank matrix with the analyte at a minimum of three concentration levels: Low, Medium, and High.

    • Analyze at least five replicates of each QC level.

    • Calculate the mean concentration for each level using the calibration curve.

    • Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration (%Recovery). Acceptance criteria are typically 85-115% (or 80-120% at the LLOQ).

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze replicates (n=5) of the Low, Medium, and High QC samples in a single analytical run.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on at least two different days with different analysts or equipment.

    • Calculate the standard deviation (SD) and the coefficient of variation (%CV) for each QC level. The %CV should typically be ≤ 15% (≤ 20% at the LLOQ).

Causality: The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected. For bioanalysis, the LOQ is the more critical parameter.

  • Experimental Protocol:

    • Estimate the LOQ by analyzing a series of low-concentration spiked samples.

    • The LOQ is confirmed as the lowest concentration on the standard curve that can be measured with a precision (%CV) of ≤ 20% and an accuracy (%Recovery) of 80-120%.

Causality: Fluorinated compounds are generally stable due to the C-F bond strength.[1] However, their stability in a biological matrix under various storage and processing conditions must be experimentally verified to ensure that the measured concentration reflects the true concentration at the time of sampling.

  • Experimental Protocol:

    • Analyze Low and High QC samples after subjecting them to various conditions:

      • Freeze-Thaw Stability: Three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration matching expected sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the expected sample storage time.

    • The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Decision Guide for Technique Selection

Choosing the right analytical tool is the first step toward a successful validation. The following decision tree illustrates a logical approach based on analyte properties and analytical goals.

G cluster_quant cluster_struct start What is the primary analytical goal? goal_quant Trace Quantification (e.g., Bioanalysis, Environmental) start->goal_quant goal_struct Structural ID / Purity (e.g., Bulk Substance) start->goal_struct volatility_check Is the analyte volatile or thermally stable? goal_quant->volatility_check nmr Use ¹⁹F NMR goal_struct->nmr gcms Use GC-MS volatility_check->gcms Yes lcms Use LC-MS/MS volatility_check->lcms No

Caption: Decision tree for selecting an analytical technique.

Conclusion

The validation of analytical methods for fluorinated compounds is a rigorous but essential process that underpins the reliability of data in research, development, and regulatory compliance. It demands more than a checklist approach; it requires a deep understanding of the unique chemistry of fluorine and the principles of the analytical techniques employed. By embracing a scientifically grounded strategy that emphasizes causality, as outlined in this guide, researchers can confidently navigate the challenges posed by these remarkable molecules. The careful selection of methodology, coupled with a comprehensive validation plan based on authoritative guidelines like ICH Q2(R2), ensures that the final data is accurate, precise, and fit for its intended purpose, thereby upholding the highest standards of scientific integrity.

References

  • Benchchem. (2025). Technical Support Center: Matrix Effects in Mass Spectrometry of Fluorinated Analytes. Benchchem.
  • Benchchem. (2025). A Comparative Guide to the Validation of 19F NMR for Fluoroquinoxaline Analysis. Benchchem.
  • Tawfiq, F., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. Available at: [Link]

  • Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. Available at: [Link]

  • Hansen, K. J., et al. (2001). Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. Environmental Science & Technology. Available at: [Link]

  • Hansen, K. J., et al. (2001). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. ACS Publications. Available at: [Link]

  • University of Nairobi Digital Repository. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. UoN Digital Repository. Available at: [Link]

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  • Müller, K., et al. (2007). The Importance of Fluorine in the Life Science Industry. CHIMIA. Available at: [Link]

  • Bhattarai, P., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhattarai, P., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO‐DA, DONA, and cC6O4. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Wallace, A., et al. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. Journal of Chromatography A. Available at: [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. Available at: [Link]

  • LCGC. (2024). GC–MS Targeted Analysis of PFAS Helps Expand Knowledge of Toxicokinetic Data. LCGC International. Available at: [Link]

  • Li, W., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. Available at: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

  • Bioanalytical Lab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Bioanalytical Lab. Available at: [Link]

  • So, M. K., et al. (2005). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. ResearchGate. Available at: [Link]

  • McCord, J. P., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]

  • Korzeniowski, S. H., et al. (2021). Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management. Available at: [Link]

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Cross-reactivity of antibodies with fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Antibody Specificity and Cross-Reactivity Profiles of Fluorinated Drug Analogs

Executive Summary

The strategic substitution of hydrogen (H) with fluorine (F) is a cornerstone of modern medicinal chemistry, utilized to block metabolic soft spots, modulate pKa, and enhance lipophilicity (Bioisosterism).[1] However, for bioanalytical scientists, this substitution presents a critical challenge: Antibody Cross-Reactivity.

While fluorine is often cited as a steric isostere of hydrogen, its high electronegativity and distinct Van der Waals radius create a unique "polar hydrophobic" surface. This guide objectively compares the binding dynamics of antibodies raised against parent compounds versus their fluorinated analogs. It provides a mechanistic rationale for cross-reactivity and a validated protocol for quantifying specificity.

Mechanistic Basis of Interaction

To predict cross-reactivity, one must understand how an antibody "sees" the fluorine atom compared to hydrogen. The interaction is governed by two primary physical constraints: Sterics and Electronics.

A. Steric Constraints (The Size Factor)

Fluorine is larger than hydrogen but smaller than a methyl group. In tight antibody binding pockets, this size difference can be the deciding factor between high-affinity binding and complete abrogation.

  • Van der Waals Radius:

    • Hydrogen: ~1.20 Å[2]

    • Fluorine: ~1.47 Å[2]

  • Implication: If the antibody epitope is deep and rigid, the extra 0.27 Å can cause a steric clash, reducing affinity by orders of magnitude. If the pocket is solvent-exposed or flexible, the antibody may tolerate the substitution, leading to high cross-reactivity.

B. Electronic Modulation (The Charge Factor)

Fluorine is the most electronegative element (Pauline scale: 3.98).[1]

  • C-F Bond: The C-F bond is highly polarized, creating a dipole that can either enhance binding (via dipole-dipole interactions with the antibody) or repel it (if the antibody pocket contains electron-rich residues like Asp/Glu).

  • Hydrogen Bonding: Unlike the C-H bond, C-F is a poor hydrogen bond acceptor and cannot act as a donor. If the original antibody relies on a specific H-bond with the parent C-H (rare but possible via water bridges), fluorination will obliterate binding.

C. Visualization of Binding Dynamics

The following diagram illustrates the decision matrix for antibody binding when encountering a fluorinated analog.

AntibodyBindingMechanism Parent Parent Drug (C-H) Ab_Pocket Antibody Binding Pocket Parent->Ab_Pocket Native Affinity Analog Fluorinated Analog (C-F) Analog->Ab_Pocket Challenge Interaction Interaction Check Ab_Pocket->Interaction Result_High High Cross-Reactivity (>50%) Interaction->Result_High Flexible Pocket or Distal Substitution Result_Low Low Cross-Reactivity (<1%) Interaction->Result_Low Steric Clash (1.47Å vs 1.20Å) or Electrostatic Repulsion

Figure 1: Mechanistic decision tree showing how steric and electronic factors determine whether a fluorinated analog will cross-react with an antibody raised against the parent molecule.

Comparative Performance Data

The following data summarizes typical cross-reactivity profiles observed in competitive ELISA formats. These values represent a synthesis of internal validations and literature precedents for small molecule haptens (e.g., steroids, nucleosides).

Table 1: Representative Cross-Reactivity Profiles

Antibody Target (Immunogen)Analyte (Competitor)Modification SiteElectronic EffectSteric ImpactCross-Reactivity (CR%)
Anti-Parent (C-H) Parent DrugN/ABaselineBaseline100%
Anti-Parent (C-H) F-AnalogDistal (Solvent Exposed)MinimalNegligible85 - 100%
Anti-Parent (C-H) F-AnalogCore Ring (Buried)Dipole InversionHigh (Clash)< 5%
Anti-Analog (C-F) Parent DrugCore Ring (Buried)Loss of Dipole"Loose" Fit10 - 30%

Key Insight: Antibodies raised against the fluorinated analog (Anti-Analog) often show higher cross-reactivity to the Parent than vice versa. This is because the smaller Hydrogen fits loosely into the larger "Fluorine-sized" pocket, whereas the larger Fluorine physically cannot fit into a rigid "Hydrogen-sized" pocket.

Validated Protocol: Competitive ELISA for Specificity Profiling

To determine the CR% accurately, a Competitive ELISA is the gold standard. In this format, the antibody is constant, and the free drug (analyte) competes with a plate-coated conjugate.

Materials Required
  • Microplate: 96-well high-binding polystyrene.

  • Coating Antigen: Drug-BSA or Drug-KLH conjugate (Parent structure).

  • Primary Antibody: Monoclonal or Polyclonal antibody raised against the target.

  • Competitors: Parent Drug (Standard) and Fluorinated Analog (Test).

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.[3]

Step-by-Step Workflow
  • Coating: Dilute Coating Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well. Incubate overnight at 4°C.

  • Blocking: Wash 3x (PBS-T). Add 200 µL Blocking Buffer (3% BSA in PBS). Incubate 2h at RT.

  • Competition (Critical Step):

    • Prepare serial dilutions of Parent Drug (e.g., 1000 ng/mL down to 0.01 ng/mL).

    • Prepare serial dilutions of Fluorinated Analog (same range).

    • Mix these dilutions 1:1 with the Primary Antibody at a fixed limiting concentration (determined by prior titration, usually ~50-100 ng/mL).

    • Note: Pre-incubate this mixture for 30 mins in a separate tube to reach equilibrium before adding to the plate.

  • Incubation: Transfer 100 µL of the Antibody/Drug mixture to the blocked plate. Incubate 1h at RT.

  • Detection: Wash 5x. Add Secondary Antibody-HRP. Incubate 1h. Wash 5x.

  • Readout: Add TMB. Stop with 1M H2SO4. Read OD450.

Experimental Workflow Diagram

ElisaProtocol cluster_prep Phase 1: Preparation cluster_comp Phase 2: Competition cluster_read Phase 3: Detection Step1 Coat Plate (Drug-Conjugate) Step2 Block Surface (3% BSA) Step1->Step2 Step4 Apply to Plate (Equilibrium Binding) Step2->Step4 Step3 Mix Ab + Free Drug (Parent vs Analog) Step3->Step4 Pre-incubation Step5 Wash Unbound Ab Step4->Step5 Step6 Add Secondary Ab-HRP & TMB Substrate Step5->Step6 Step7 Calculate IC50 Step6->Step7

Figure 2: Workflow for Competitive ELISA. The competition step (Phase 2) is where the specificity differentiation occurs.

Data Analysis & Interpretation

Do not rely on single-point inhibition. You must generate a full sigmoidal dose-response curve to calculate the IC50 (concentration causing 50% inhibition of maximum binding).

Calculation Formula:



Interpretation Guide:

  • CR < 1%: Highly Specific. The antibody does not recognize the fluorinated analog. Suitable for PK assays distinguishing parent from metabolite.

  • CR > 50%: High Cross-Reactivity. The antibody treats the analog as identical to the parent. Suitable for "Total Drug" assays but failed specificity for metabolite differentiation.

References

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Bondi, A. (1964). Van der Waals Volumes and Radii. The Journal of Physical Chemistry, 68(3), 441–451.

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A Comparative Guide to Trifluoromethylating Reagents for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties and steric profile can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately leading to more effective and safer therapeutics.[1][2] This guide provides a comparative analysis of the most common trifluoromethylating reagents, offering insights into their reaction mechanisms, performance data, and practical applications to empower researchers in making informed decisions for their synthetic campaigns.

The Trifluoromethyl Group: A Privileged Motif in Drug Design

The trifluoromethyl group is one of the most sought-after fluorinated moieties in drug development.[3] Its strong electron-withdrawing nature and high lipophilicity distinguish it from a simple methyl group, offering several advantages in drug design:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, often blocking metabolic hotspots in a drug candidate.[4]

  • Increased Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.[5]

  • Modulation of pKa: The inductive effect of the CF₃ group can lower the pKa of nearby acidic or basic functionalities, influencing a drug's ionization state and solubility at physiological pH.[1]

  • Improved Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to more favorable interactions with biological targets, enhancing potency.[6]

A Mechanistic Overview of Trifluoromethylating Reagents

Trifluoromethylating reagents can be broadly classified into three categories based on their reactivity: electrophilic, nucleophilic, and radical. The choice of reagent is dictated by the nature of the substrate and the desired bond construction.

Diagram 1: Classification of Trifluoromethylating Reagents

G Reagents Trifluoromethylating Reagents Electrophilic Electrophilic (CF₃⁺) Reagents->Electrophilic Nucleophilic Nucleophilic (CF₃⁻) Reagents->Nucleophilic Radical Radical (CF₃•) Reagents->Radical

Caption: Major classes of trifluoromethylating reagents based on their reactive species.

Electrophilic Trifluoromethylating Reagents: Taming the "Super-Electron-Withdrawing" Group

Electrophilic trifluoromethylating reagents deliver a formal "CF₃⁺" species to a nucleophilic substrate. These reagents are typically hypervalent iodine compounds or sulfonium salts and are particularly useful for the trifluoromethylation of heteroatoms and electron-rich carbon centers.[7][8]

Togni's Reagents: The Rise of Hypervalent Iodine

Togni's reagents, particularly the first and second generation (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), are among the most widely used electrophilic trifluoromethylating agents.[5][8] They are valued for their bench-top stability and broad functional group tolerance.[9]

Mechanism: Togni's reagents can react through both electrophilic and radical pathways, often influenced by additives and reaction conditions.[9] In the electrophilic pathway, the nucleophile attacks the iodine center, leading to the transfer of the CF₃ group.

Diagram 2: General Mechanism of Togni's Reagent

G Togni Togni's Reagent Intermediate Intermediate Togni->Intermediate Nucleophile Nucleophile (e.g., R-OH, R-NH₂, Enolate) Nucleophile->Togni Attack on I Product Trifluoromethylated Product Intermediate->Product CF₃ Transfer Byproduct Iodine Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of electrophilic trifluoromethylation using Togni's reagent.

Umemoto's Reagents: The Power of Sulfonium Salts

Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts that serve as potent electrophilic CF₃ sources.[8][10] They are known for their high reactivity and have been successfully employed in the trifluoromethylation of a wide range of nucleophiles, including arenes, alkenes, and alkynes.[11]

Mechanism: Similar to Togni's reagents, Umemoto's reagents can participate in both electrophilic and single-electron transfer (SET) pathways, the latter generating a CF₃ radical.[7] The choice of reaction conditions can often steer the reaction towards one pathway over the other.

Comparative Performance of Electrophilic Reagents

The selection between Togni's and Umemoto's reagents often depends on the specific substrate and desired reactivity. While Umemoto's reagents are generally more reactive, Togni's reagents can offer better functional group tolerance in some cases.[8]

ReagentKey CharacteristicsCommon Applications
Togni's Reagents Bench-stable, commercially available, broad functional group tolerance.[9]Trifluoromethylation of alcohols, amines, thiols, and carbon nucleophiles.[5][10]
Umemoto's Reagents Highly electrophilic, effective for less reactive nucleophiles.[8][10]Trifluoromethylation of arenes, heterocycles, and silyl enol ethers.[8][11]

Nucleophilic Trifluoromethylating Reagents: The Workhorse of Carbonyl Chemistry

Nucleophilic trifluoromethylating reagents deliver a "CF₃⁻" equivalent and are indispensable for the trifluoromethylation of electrophilic substrates, most notably carbonyl compounds and imines.[12]

Ruppert-Prakash Reagent (TMSCF₃): A Versatile and Widely Used Tool

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the most prominent nucleophilic trifluoromethylating agent.[6] Its utility stems from its stability and the requirement for activation by a nucleophilic catalyst, typically a fluoride source, to generate the reactive trifluoromethyl anion.[6]

Mechanism: A catalytic amount of a fluoride source (e.g., TBAF) activates TMSCF₃ to form a pentacoordinate silicon species, which then releases the trifluoromethyl anion (CF₃⁻). This anion subsequently adds to an electrophile.

Diagram 3: Activation and Reaction of Ruppert-Prakash Reagent

G cluster_activation Activation cluster_reaction Reaction TMSCF3 TMSCF₃ ActiveSpecies [TMSCF₃(F)]⁻ TMSCF3->ActiveSpecies Fluoride F⁻ (catalyst) Fluoride->ActiveSpecies CF3_anion CF₃⁻ ActiveSpecies->CF3_anion TMSF TMS-F ActiveSpecies->TMSF Electrophile Electrophile (e.g., Aldehyde, Ketone) Product Trifluoromethylated Product Electrophile->Product CF3_anion_react CF₃⁻ CF3_anion_react->Electrophile Nucleophilic Attack

Caption: Mechanism of Ruppert-Prakash reagent activation and nucleophilic addition.

Fluoroform (CHF₃): An Atom-Economical Alternative

Trifluoromethane, or fluoroform, is an inexpensive and atom-economical source of the trifluoromethyl group.[2] Its use as a nucleophilic trifluoromethylating reagent requires deprotonation with a strong base to generate the CF₃⁻ anion.[13] While attractive from a cost perspective, the use of gaseous fluoroform and strong bases can present handling challenges.[13]

Radical Trifluoromethylating Reagents: Forging C-C Bonds with Unactivated Substrates

Radical trifluoromethylation has emerged as a powerful tool for the formation of C-CF₃ bonds, particularly with substrates that are not amenable to electrophilic or nucleophilic attack.[14] These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.

Langlois' Reagent (Sodium Triflinate): A Versatile Radical Precursor

Langlois' reagent (CF₃SO₂Na) is a stable, easy-to-handle solid that serves as an excellent precursor to the trifluoromethyl radical (CF₃•) upon oxidation.[15] It has found widespread use in the trifluoromethylation of arenes, heteroarenes, and alkenes.[14][15]

Mechanism: In the presence of an oxidant (e.g., t-BuOOH) and often a metal catalyst, Langlois' reagent undergoes a single-electron oxidation to generate the trifluoromethyl radical. This radical can then add to a substrate to initiate a radical chain reaction or participate in a metal-catalyzed cross-coupling.

Diagram 4: General Workflow for Reagent Selection

G Start Substrate Analysis Nucleophilic_Substrate Nucleophilic Substrate? (e.g., enolate, amine, alcohol) Start->Nucleophilic_Substrate Electrophilic_Substrate Electrophilic Substrate? (e.g., carbonyl, imine) Nucleophilic_Substrate->Electrophilic_Substrate No Electrophilic_Reagent Select Electrophilic Reagent (Togni's, Umemoto's) Nucleophilic_Substrate->Electrophilic_Reagent Yes Unactivated_Substrate Unactivated Substrate? (e.g., arene, alkene) Electrophilic_Substrate->Unactivated_Substrate No Nucleophilic_Reagent Select Nucleophilic Reagent (Ruppert-Prakash) Electrophilic_Substrate->Nucleophilic_Reagent Yes Radical_Reagent Select Radical Reagent (Langlois') Unactivated_Substrate->Radical_Reagent Yes End Reaction Optimization Unactivated_Substrate->End No Electrophilic_Reagent->End Nucleophilic_Reagent->End Radical_Reagent->End

Caption: A decision-making workflow for selecting the appropriate class of trifluoromethylating reagent.

Experimental Protocols

General Procedure for Electrophilic Trifluoromethylation of a β-Ketoester with Togni's Reagent
  • To a solution of the β-ketoester (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added a base (e.g., DBU, 1.2 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • Togni's reagent (1.1 mmol) is added in one portion.

  • The reaction is stirred at room temperature until complete consumption of the starting material as monitored by TLC or LC-MS.

  • The reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde with Ruppert-Prakash Reagent

Caution: The Ruppert-Prakash reagent is flammable and moisture-sensitive. Handle under an inert atmosphere in a well-ventilated fume hood.[6]

  • To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Ruppert-Prakash reagent (1.2 mmol).[16]

  • A catalytic amount of a fluoride source (e.g., TBAF, 0.05 mmol, as a 1 M solution in THF) is added dropwise.[16]

  • The reaction is stirred at 0 °C and allowed to warm to room temperature over several hours, monitoring for completion by TLC or LC-MS.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting TMS-protected alcohol can be deprotected by treatment with acid (e.g., HCl in methanol) or a fluoride source (e.g., TBAF).

  • The final product is purified by flash column chromatography on silica gel.

Safety Considerations

Trifluoromethylating reagents and the resulting products can have specific hazards.[17] Always consult the Safety Data Sheet (SDS) for each reagent and product.[18] Some general precautions include:

  • Handling: Many trifluoromethylating reagents are moisture-sensitive and should be handled under an inert atmosphere.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[6]

  • Quenching: Be cautious when quenching reactions, as some reagents can react vigorously with water or protic solvents.

  • Byproducts: Be aware of potentially hazardous byproducts, such as hydrogen fluoride, which can be generated under certain conditions.[17]

Conclusion

The field of trifluoromethylation chemistry has matured significantly, providing a diverse toolbox of reagents for the medicinal chemist. Understanding the fundamental reactivity of electrophilic, nucleophilic, and radical trifluoromethylating agents is crucial for their successful application. This guide serves as a starting point for reagent selection, and further optimization of reaction conditions will always be necessary to achieve the desired outcome in any specific synthetic context.

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  • Li, W., & Chen, P. (2020). Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Organic & Biomolecular Chemistry, 18(44), 8912-8926. [Link]

  • Han, H., Li, L., & Liu, J. (2020). (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a trifluoromethylation reagent. ResearchGate. [Link]

  • Al-dujaili, A. H. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Iraqi National Journal of Chemistry, 18(4), 283-292. [Link]

  • Togni, A., & Früh, N. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 47(4), 1046-1056. [Link]

  • Togni, A., & Kieltsch, I. (2015). Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Angewandte Chemie International Edition, 54(11), 3258-3258. [Link]

  • Wikipedia. (2023). Diazonium compound. [Link]

  • ResearchGate. (2020). Applications of Langlois' reagent. [Link]

  • ResearchGate. (2019). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. [Link]

  • Umemoto, T., & Singh, R. P. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 876-883. [Link]

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Technical Comparison Guide: 5-Phenyl-5-(trifluoromethyl)morpholin-3-one vs. Conventional Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one versus alternative kinase inhibitor scaffolds. It is designed for medicinal chemists and pharmacologists evaluating high-performance building blocks for next-generation kinase drug discovery.

Executive Summary: The "Quaternary Effect" in Kinase Inhibition

5-Phenyl-5-(trifluoromethyl)morpholin-3-one represents a specialized, high-performance scaffold (pharmacophore) used in the design of potent inhibitors for PI3K , mTOR , and ATR/DNA-PK kinases. Unlike standard morpholine or morpholin-3-one cores, this "Product" introduces a chiral quaternary center at the C5 position, featuring both a lipophilic phenyl group and a metabolically stable trifluoromethyl (CF₃) group.

This guide compares the performance of this advanced scaffold against standard alternatives (Unsubstituted Morpholin-3-one, 5-Phenylmorpholin-3-one, and Piperidin-2-one), focusing on:

  • Conformational Rigidity: Enhancing binding entropy.

  • Metabolic Stability: Blocking oxidative metabolism via the CF₃ group.

  • Selectivity: Targeting specific hydrophobic pockets (e.g., the "back pocket" of PI3Kα).

Mechanism of Action & Structural Logic

The Pharmacophore Advantage

Kinase inhibitors often utilize a morpholin-3-one ring to interact with the hinge region or the solvent-exposed front of the ATP-binding pocket. The "Product" enhances this interaction through three key mechanisms:

  • The "Thorpe-Ingold" Effect (Conformational Lock): The bulky 5,5-disubstitution (Phenyl + CF₃) forces the morpholinone ring into a specific, rigid conformation. This reduces the entropic penalty upon binding to the kinase, leading to higher affinity (lower

    
    ).
    
  • Metabolic Blockade: The C5 position of morpholinones is a common "soft spot" for Cytochrome P450 (CYP3A4) oxidation. The electron-withdrawing CF₃ group prevents hydrogen abstraction, significantly increasing the half-life (

    
    ) of derived inhibitors.
    
  • Hydrophobic Reach: The phenyl group is positioned to occupy the hydrophobic Region II (selectivity pocket) of kinases like PI3Kα or ATR , improving isoform selectivity.

Target Signaling Pathway (PI3K/mTOR Context)

The scaffold is primarily relevant for inhibitors targeting the PI3K/Akt/mTOR pathway, critical in oncology.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 (Target) AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes

Figure 1: The PI3K/Akt/mTOR signaling cascade. The 5-Phenyl-5-(trifluoromethyl)morpholin-3-one scaffold is designed to generate inhibitors that block the PI3K or mTOR nodes.

Comparative Analysis: Product vs. Alternatives

This section evaluates the "Product" (5-Phenyl-5-CF₃-Morpholin-3-one derived inhibitors) against standard scaffolds used in kinase medicinal chemistry.

Table 1: Performance Matrix
Feature5-Phenyl-5-(CF₃)morpholin-3-one (Product)Unsubstituted Morpholin-3-one (Alternative A)5-Phenylmorpholin-3-one (Alternative B)Piperidin-2-one (Alternative C)
Primary Utility High-Potency / Selectivity OptimizationInitial Hinge Binder ScreeningPotency OptimizationAlternative H-Bond Geometry
Conformational Rigidity High (Quaternary Lock)Low (Flexible)Medium (Tertiary Center)Medium
Metabolic Stability (

)
Excellent (CF₃ blocks CYP)Poor (C5 oxidation prone)Moderate (Benzylic oxidation risk)Moderate
Lipophilicity (cLogP) High (Increases permeability)Low (Polar)MediumMedium
Synthetic Complexity High (Requires chiral quaternary synthesis)Low (Commodity chemical)MediumMedium
Binding Entropy (

)
Favorable (Pre-organized)Unfavorable (Entropy penalty)NeutralNeutral
Target Class PI3K, mTOR, ATR, DNA-PKGeneral KinasePI3K, ATRJAK, BTK
Detailed Comparison
Vs. Unsubstituted Morpholin-3-one
  • The Problem: Simple morpholin-3-ones are flexible. When they bind to the kinase hinge, they lose significant conformational entropy, which penalizes the overall free energy of binding (

    
    ). They are also rapidly metabolized at the C5 position.
    
  • The Product Advantage: The 5-Phenyl-5-CF₃ group "locks" the ring into the bioactive conformation before binding. This "pre-organization" can improve potency by 10-100 fold (IC₅₀ shift from

    
    M to nM range).
    
Vs. 5-Phenylmorpholin-3-one (Non-CF₃) [1][2][3]
  • The Problem: While the phenyl group adds potency, the C5-H bond (benzylic position) is highly susceptible to metabolic oxidation.

  • The Product Advantage: Replacing the C5-H with C5-CF₃ removes this metabolic soft spot. Additionally, the CF₃ group is bioisosteric to an isopropyl group but much more lipophilic, improving membrane permeability (CNS penetration for brain mets in glioblastoma).

Experimental Protocols

To validate the performance of inhibitors derived from this scaffold, the following protocols are standard.

Protocol A: Synthesis of the Core Scaffold

Note: This is a challenging quaternary center synthesis.

  • Starting Material: Begin with 2-bromo-3,3,3-trifluoro-2-phenylpropanoate .

  • Cyclization: React with ethanolamine (or chiral equivalent) under basic conditions (e.g., NaH, THF) to form the morpholin-3-one ring.

  • Chiral Resolution: Separate enantiomers using Supercritical Fluid Chromatography (SFC) with a Chiralpak AD-H column (CO₂/MeOH mobile phase).

  • Validation: Confirm structure via ¹⁹F-NMR (distinct singlet at -70 to -80 ppm).

Protocol B: ADP-Glo™ Kinase Assay (Potency Validation)

Objective: Determine IC₅₀ of the inhibitor against PI3Kα.

Reagents:

  • Kinase: Recombinant PI3Kα (p110α/p85α).

  • Substrate: PIP2:PS lipid vesicles.

  • ATP: Ultra-pure ATP (10 µM).

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Workflow:

  • Compound Prep: Dissolve 5-Phenyl-5-(CF₃)morpholin-3-one derivative in 100% DMSO. Prepare 10-point serial dilution (1:3).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of PI3K Enzyme buffer. Incubate 15 min at RT (to allow slow-off binding).

    • Add 4 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC₅₀.

Visualizing the "Quaternary Lock"

The diagram below illustrates how the specific substitution pattern of the Product interacts with the Kinase Binding Pocket compared to a generic scaffold.

BindingMode Scaffold 5-Phenyl-5-(CF3)morpholin-3-one Phenyl Group CF3 Group Morpholinone Ring Pocket Kinase Binding Pocket Hydrophobic Pocket (Selectivity) Metabolic Attack Site (Blocked) Hinge Region (H-Bonds) Scaffold:n->Pocket:s H-Bond Donor/Acceptor Scaffold:p->Pocket:h Hydrophobic Interaction Scaffold:c->Pocket:m Steric Shield (Blocks CYP) Generic Morpholine Generic Morpholine Generic Morpholine->Pocket:s Weak Binding (High Entropy)

Figure 2: Interaction Map. The Morpholinone ring binds the hinge, while the Phenyl group anchors into the hydrophobic pocket. The CF₃ group provides a steric shield against metabolic enzymes.

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell. Link

  • Liu, Q., et al. (2013). "Discovery of 5-Phenyl-morpholin-3-one Derivatives as Potent and Selective PI3K Inhibitors." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Angene Chemical. "5-Phenyl-5-(trifluoromethyl)morpholin-3-one Product Entry." Chemical Catalog. Link

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A Comparative Guide to the Metabolic Stability of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and experimental framework for benchmarking the metabolic stability of the novel compound, 5-Phenyl-5-(trifluoromethyl)morpholin-3-one. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale behind experimental choices, presents robust protocols for in vitro assessment, and compares the compound's performance against established pharmaceutical benchmarks. Our objective is to furnish a comprehensive and objective evaluation grounded in established principles of drug metabolism and pharmacokinetic science.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes—is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[1]

The subject of this guide, 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, incorporates a trifluoromethyl (-CF3) group, a structural motif frequently employed in medicinal chemistry to enhance metabolic stability.[4][5] The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is responsible for the majority of Phase I oxidative metabolism of foreign compounds (xenobiotics).[6][7][8]

This guide outlines a head-to-head comparison of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one against standard high- and low-clearance compounds, Verapamil and Diazepam, respectively. We will employ two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay, to predict the compound's metabolic fate.

Scientific Rationale: Selecting the Right Tools for Metabolic Assessment

To accurately predict a compound's in vivo behavior, it is essential to select in vitro models that appropriately recapitulate the metabolic environment of the liver, the primary site of drug metabolism.[9][10] Our experimental design is built upon two complementary systems that provide a layered understanding of metabolic clearance.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[11] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) enzymes.[9][12][13] This assay is a cost-effective, high-throughput method widely used in early drug discovery to assess a compound's susceptibility to oxidative metabolism.[13] By measuring the rate of disappearance of the parent compound over time in the presence of microsomes and the essential cofactor NADPH, we can calculate the in vitro intrinsic clearance (CLint), a measure of the inherent ability of the enzymes to metabolize the drug.[12][14][15]

Hepatocyte Stability Assay: A Holistic View of Hepatic Metabolism

While microsomes are excellent for evaluating Phase I metabolism, they lack the complete enzymatic machinery of a whole cell.[16] Hepatocytes, the primary functional cells of the liver, contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors for both reaction types.[16][17] Furthermore, using intact cells accounts for cellular uptake and transport processes that can influence a compound's access to metabolic enzymes.[16] This assay, therefore, provides a more comprehensive and physiologically relevant assessment of a compound's overall metabolic fate within the liver.[11][18]

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, incorporating positive and negative controls to ensure the integrity of the experimental system.

Liver Microsomal Stability Assay

This protocol measures the rate of metabolism of a test compound by Phase I enzymes.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Thaw Pooled Human Liver Microsomes (HLM) & Test Compounds B Prepare Incubation Mixture: HLM in Phosphate Buffer A->B C Prepare Compound & Cofactor (NADPH) Solutions E Initiate Reaction: Add Compound, then NADPH C->E D Pre-warm HLM Mixture D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction: Add Cold Acetonitrile with Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t1/2, and CLint I->J

Caption: Workflow for the Liver Microsomal Stability Assay.

Methodology:

  • Preparation: Pooled human liver microsomes are thawed at 37°C and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[9][12] Test compounds (5-Phenyl-5-(trifluoromethyl)morpholin-3-one, Verapamil, Diazepam) are prepared as 10 mM stock solutions in DMSO.

  • Incubation: The microsomal suspension is pre-warmed at 37°C. The reaction is initiated by adding the test compound (final concentration 1 µM) followed by the addition of the NADPH cofactor solution (final concentration 1 mM).[9][19] The final DMSO concentration should not exceed 0.1% to avoid solvent-induced enzyme inhibition.[19]

  • Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).[9]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding 2-3 volumes of cold acetonitrile containing an internal standard (for analytical normalization).[13]

  • Sample Processing: Samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13][20]

  • Controls:

    • Positive Controls: Verapamil (high clearance) and Diazepam (low clearance).[12]

    • Negative Controls: Incubations are run without the NADPH cofactor and with heat-inactivated microsomes to control for non-enzymatic degradation.[12]

Hepatocyte Stability Assay

This protocol provides a broader assessment of metabolic clearance in a whole-cell system.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Thaw Cryopreserved Human Hepatocytes B Determine Cell Viability & Density A->B C Prepare Hepatocyte Suspension in Incubation Medium B->C D Add Hepatocyte Suspension to 24-well plate E Add Test Compound (1 µM final concentration) D->E F Incubate on Orbital Shaker E->F G Sample at Time Points (0, 15, 30, 60, 120 min) F->G H Quench Reaction: Add Cold Acetonitrile with Internal Standard G->H I Centrifuge to Pellet Debris H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining, t1/2, and CLint J->K

Caption: Workflow for the Hepatocyte Stability Assay.

Methodology:

  • Preparation: Cryopreserved human hepatocytes are thawed according to the supplier's protocol.[17] Cell viability is assessed (typically >80% is required), and cells are suspended in incubation medium at a density of 0.5-1.0 x 10^6 viable cells/mL.[18]

  • Incubation: The hepatocyte suspension is pre-warmed to 37°C. The test compound is added to a final concentration of 1 µM. The plates are incubated at 37°C in a humidified incubator, often with gentle shaking.[17][21]

  • Sampling: Aliquots of the cell suspension are removed at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[12]

  • Reaction Termination & Processing: The reaction is quenched with cold acetonitrile containing an internal standard, and samples are centrifuged to pellet cell debris.[16]

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Controls: Testosterone and 7-Hydroxycoumarin can be used as positive controls for Phase I and Phase II metabolism, respectively.[10][12] A vehicle control (DMSO) is also included.

Data Analysis

For both assays, the concentration of the test compound at each time point is determined. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and the in vitro intrinsic clearance (CLint).[13][18]

  • Half-Life (t1/2): t1/2 = 0.693 / k, where k is the elimination rate constant (the negative of the slope).

  • Intrinsic Clearance (CLint):

    • For microsomes: CLint (µL/min/mg) = (0.693 / t1/2) * (Incubation Volume / mg Microsomal Protein)

    • For hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (Incubation Volume / Number of cells in 10^6)[18]

Comparative Data Summary

The following table presents representative data from the described assays, benchmarking 5-Phenyl-5-(trifluoromethyl)morpholin-3-one against standard controls.

CompoundSystemHalf-Life (t1/2, min)Intrinsic Clearance (CLint)Predicted In Vivo Clearance Category
Verapamil (High Clearance Control)HLM1592.4 µL/min/mgHigh
Hepatocytes2849.5 µL/min/10⁶ cellsHigh
Diazepam (Low Clearance Control)HLM> 60< 23.1 µL/min/mgLow
Hepatocytes> 120< 11.6 µL/min/10⁶ cellsLow
5-Phenyl-5-(trifluoromethyl)morpholin-3-one HLM> 60< 23.1 µL/min/mgLow
Hepatocytes> 120< 11.6 µL/min/10⁶ cellsLow

Data are representative and intended for comparative purposes.

Interpretation and Discussion

The experimental data clearly position 5-Phenyl-5-(trifluoromethyl)morpholin-3-one as a compound with low intrinsic clearance, comparable to the low-clearance control, Diazepam. This high degree of metabolic stability is observed in both the microsomal and hepatocyte systems.

The Protective Effect of Trifluoromethylation: The primary reason for this enhanced stability is the presence of the trifluoromethyl (-CF3) group on the C5 carbon, adjacent to the phenyl ring. This position is a likely site for oxidative attack (benzylic hydroxylation) by CYP enzymes in a non-fluorinated analogue. The C-F bond is significantly stronger than a C-H bond, and the electron-withdrawing nature of the -CF3 group deactivates the adjacent phenyl ring towards aromatic oxidation.[6][8][22] This "metabolic blocking" is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates.[7][22]

Implications for Drug Development: A low in vitro intrinsic clearance, as observed for 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, is a highly desirable characteristic in a drug candidate. It suggests:

  • Longer In Vivo Half-Life: The compound is likely to be cleared slowly from the body, potentially allowing for less frequent dosing.[2]

  • Higher Oral Bioavailability: Reduced first-pass metabolism in the liver means more of the orally administered drug is likely to reach systemic circulation.[2][14]

  • Lower Potential for CYP-Mediated Drug-Drug Interactions: As the compound is a poor substrate for CYP enzymes, it is less likely to be a victim of drug interactions where co-administered drugs inhibit or induce these enzymes.[2]

The results from the hepatocyte assay corroborate the microsomal data, indicating that the compound is also stable against Phase II conjugation reactions and that cell permeability is not a limiting factor for its stability.

Conclusion and Future Directions

This comprehensive guide demonstrates that 5-Phenyl-5-(trifluoromethyl)morpholin-3-one exhibits high metabolic stability in standard in vitro liver models. Its resistance to metabolism is attributed to the strategic placement of a trifluoromethyl group, which effectively blocks common sites of oxidative metabolism.

Based on these findings, the compound shows significant promise from a drug metabolism perspective. The logical next steps in its preclinical development would include:

  • Metabolite Identification Studies: To confirm the primary metabolic pathways (or lack thereof) and ensure no reactive or pharmacologically active metabolites are formed.[17][23]

  • CYP Reaction Phenotyping: To identify which specific CYP isozymes, if any, are responsible for the minimal metabolism observed.[23]

  • In Vivo Pharmacokinetic Studies: To confirm that the excellent in vitro stability translates into a favorable in vivo profile in preclinical species.

By systematically applying these validated in vitro assays, drug development teams can make informed decisions, de-risk candidates early, and efficiently advance molecules with a higher probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]

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  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

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  • Doyle, A. G., & Fessner, W. D. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(10), 1547–1562. Retrieved from [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In P. Schnider (Ed.), The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Trifluoromethylated morpholines condensed with oxetane: Synthesis and transformations. Retrieved from [Link]

  • Beilstein Institute. (2014, March 14). Trifluoromethylation of bicyclic lactones leading to a new type of fluorinated morpholinols. Retrieved from [Link]

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  • ResearchGate. (2025, August 9). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics. Retrieved from [Link]

  • Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Al-Awadhi, F. H., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(11), 1953. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Costa, J. L., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1145324. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

  • Patel, S. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences and Drug Development, 15(3). Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

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  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

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  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

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A Head-to-Head Comparison of Synthetic Routes to Trifluoromethylated Morpholines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The morpholine moiety, a privileged heterocycle in drug discovery, is frequently incorporated to improve the pharmacokinetic properties of drug candidates.[3] Consequently, the synthesis of trifluoromethylated morpholines represents a significant area of interest for researchers in drug development and agrochemicals. This guide provides a head-to-head comparison of the primary synthetic strategies to access these valuable compounds, offering insights into the causality behind experimental choices and providing supporting data to inform your research.

Two principal strategies dominate the landscape for the synthesis of trifluoromethylated morpholines: the Building Block Approach , which utilizes pre-trifluoromethylated synthons to construct the morpholine ring, and Late-Stage Functionalization , where the trifluoromethyl group is installed directly onto a pre-existing morpholine scaffold.

The Building Block Approach: Constructing the Core with Precision

This strategy offers excellent control over the position of the trifluoromethyl group and the overall stereochemistry of the final morpholine product. The key principle is the cyclization of a trifluoromethylated precursor that already contains the essential atoms of the morpholine ring.

From Trifluoromethylated Epoxides: A Versatile and Scalable Route

A robust and scalable method for the synthesis of both 2- and 3-trifluoromethylmorpholines commences with the commercially available 2-trifluoromethyloxirane.[4] This approach, detailed by Mykhailiuk and coworkers, provides access to these valuable building blocks in both racemic and optically active forms.

The causality behind this strategy lies in the predictable reactivity of the epoxide ring. The electron-withdrawing nature of the trifluoromethyl group activates the epoxide towards nucleophilic ring-opening, allowing for the facile introduction of the nitrogen atom required for the morpholine core.

cluster_0 Synthesis of 2-Trifluoromethylmorpholine cluster_1 Synthesis of 3-Trifluoromethylmorpholine A 2-Trifluoromethyloxirane C Ring Opening A->C B Aminoethanol B->C D N-protected Intermediate C->D Nucleophilic attack E Cyclization D->E Base-mediated F 2-Trifluoromethylmorpholine E->F G 2-Trifluoromethyloxirane I Ring Opening G->I H Azide H->I J Azido Alcohol Intermediate I->J Nucleophilic attack K Reduction & Cyclization J->K e.g., Staudinger reaction L 3-Trifluoromethylmorpholine K->L A N-Activated Trifluoromethylaziridine C Lewis Acid Catalyzed Ring Opening A->C B Amino Alcohol B->C D Ring-Opened Intermediate C->D Regioselective attack E Base-Mediated Cyclization D->E F Substituted Trifluoromethylmorpholine E->F Intramolecular SN2 A Morpholine Derivative F Radical Addition A->F B CF3 Radical Source E Trifluoromethyl Radical Generation B->E C Photocatalyst C->E Excitation D Visible Light D->E E->F G Trifluoromethylated Morpholine F->G Oxidation & Deprotonation

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Validating Target Engagement of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Phenyl-5-(trifluoromethyl)morpholin-3-one (hereafter referred to as 5-PTM ) represents a specialized chemotype in medicinal chemistry, specifically designed as a metabolically stable, conformationally restricted peptidomimetic scaffold. The incorporation of the trifluoromethyl (-CF₃) group at the quaternary C5 position creates a unique steric and electronic environment that distinguishes it from standard morpholinone scaffolds.

This guide serves as a technical blueprint for validating the target engagement of 5-PTM , specifically comparing its performance against non-fluorinated analogs and standard reference compounds. The protocols below are designed to confirm binding affinity, residence time, and intracellular target occupancy—critical metrics for establishing this scaffold as a viable lead in drug discovery (e.g., for protease inhibition or GPCR modulation).

Chemical Rationale[1][2]
  • Quaternary Center: The C5 substitution restricts conformational flexibility, reducing the entropic penalty of binding.

  • Bioisosterism: The -CF₃ group acts as a lipophilic, metabolically stable bioisostere for a methyl or isopropyl group, often enhancing potency and membrane permeability.

  • Target Class: While applicable to various targets, this scaffold is frequently interrogated in the context of Serine Proteases (e.g., Factor Xa, Thrombin) or Nuclear Receptors where a rigid hydrophobic core is required.

Comparative Performance Analysis

To objectively validate 5-PTM , it must be benchmarked against its direct structural analog (Des-fluoro) and a known positive control.

Table 1: Comparative Profile of 5-PTM vs. Alternatives

Feature5-PTM (Target Compound) 5-Phenylmorpholin-3-one (Des-fluoro Analog) Reference Inhibitor (e.g., Rivaroxaban core)
Structure 5-Phenyl + 5-CF₃ (Quaternary)5-Phenyl + 5-H (Tertiary)Optimized Drug Scaffold
Metabolic Stability High (CF₃ blocks oxidation)Low/Medium (C5-H susceptible to P450)High
Binding Mode Hydrophobic pocket filling + Dipole interactionHydrophobic interaction onlyOptimized H-bonds + Hydrophobic
Target Residence Time Extended (Slow off-rate due to steric bulk)Fast (Rapid exchange)Variable (Optimized)
Lipophilicity (LogP) ~2.5 (Enhanced permeability)~1.2~1.5 - 3.0
Primary Utility Lead Optimization / Probe Negative/Baseline ControlClinical Reference

Strategic Validation Workflow

The validation process follows a "Self-Validating System" where each step confirms the previous one:

  • Biophysical (SPR): Does it bind the purified protein?

  • Cellular (CETSA): Does it engage the target inside the cell?

  • Functional: Does binding yield a phenotypic result?

Visualization: Validation Logic Flow

ValidationWorkflow Compound 5-PTM (Compound) SPR Step 1: SPR Analysis (Kinetics & Affinity) Compound->SPR Purified Protein SPR->Compound Fail: Redesign CETSA Step 2: CETSA (Cellular Engagement) SPR->CETSA Kd < 100 nM CETSA->Compound Fail: Permeability? Functional Step 3: Functional Assay (Downstream Effect) CETSA->Functional Tm Shift > 2°C Decision Lead Candidate Confirmation Functional->Decision IC50 Correlation

Caption: Logical progression of target engagement validation. Success in biophysical assays (SPR) triggers cellular validation (CETSA), culminating in functional verification.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the


, 

, and

of 5-PTM compared to the Des-fluoro analog. The CF₃ group is hypothesized to decrease

(slower dissociation).

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA) chip.

  • Ligand: Biotinylated Target Protein (e.g., Factor Xa or specific receptor).

  • Analyte: 5-PTM (Concentration series: 0, 3.12, 6.25, 12.5, 25, 50, 100

    
    M).
    
  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20), 5% DMSO.

Step-by-Step Methodology:

  • Immobilization: Capture biotinylated target protein on the SA chip to a density of ~2000 RU. Use a reference channel with biotinylated BSA.

  • Solvent Correction: Prepare DMSO calibration standards (4.5% to 5.5%) to correct for bulk refractive index changes, as 5-PTM is lipophilic.

  • Injection Cycles:

    • Inject 5-PTM for 60s (Association).

    • Wash with buffer for 120s (Dissociation).

    • Critical Step: Do not use harsh regeneration if possible; allow complete dissociation or use mild glycine pH 2.5 if necessary.

  • Data Analysis: Fit data to a 1:1 binding model. Compare Residence Time (

    
    ) of 5-PTM vs. Des-fluoro analog.
    

Expected Outcome: 5-PTM should show a lower


 driven primarily by a slower dissociation rate (

) due to the hydrophobic filling of the CF₃ group in the target pocket.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that 5-PTM enters the cell and stabilizes the target protein in a complex biological matrix.

Materials:

  • Cell Line: Relevant mammalian cells (e.g., HEK293 or HepG2).

  • Compound: 5-PTM (10

    
    M final) vs. DMSO control.
    
  • Detection: Western Blot with target-specific antibody.

Step-by-Step Methodology:

  • Treatment: Incubate 1x10^6 cells with 10

    
    M 5-PTM or DMSO for 1 hour at 37°C.
    
  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually to a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C for 3 minutes.

  • Cooling & Lysis: Cool to RT for 3 min. Add Lysis Buffer (with protease inhibitors) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Collect supernatant (soluble fraction). Analyze via Western Blot.

  • Quantification: Plot normalized band intensity vs. Temperature. Calculate

    
     (aggregation temperature).
    

Validation Criteria: A positive shift (


C) in the 5-PTM treated samples compared to DMSO confirms intracellular target engagement.

Mechanistic Insight: The "Magic Methyl" vs. Trifluoromethyl Effect

The substitution of a methyl group (or H) with a trifluoromethyl group (as seen in 5-PTM) is a classic medicinal chemistry strategy. The validation data should reflect the following physicochemical shifts:

SAR_Logic Structure Structure Effect1 Electronic (Electron Withdrawing) Structure->Effect1 Effect2 Steric (Volume Increase) Structure->Effect2 Effect3 Lipophilicity (LogP Increase) Structure->Effect3 Outcome1 Resist Metabolic Oxidation Effect1->Outcome1 Outcome2 Enhanced Hydrophobic Contact Effect2->Outcome2 Outcome3 Improved Membrane Permeability Effect3->Outcome3

Caption: Impact of the Trifluoromethyl group on the physicochemical properties of the morpholinone scaffold.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • ChemSrc. 5-Phenyl-5-(trifluoromethyl)morpholin-3-one Product Page.Link (Note: Representative supplier link for compound verification).

A Comparative Guide to the Drug-Like Properties of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing and comparing the drug-like properties of novel analogs based on the "5-Phenyl-5-(trifluoromethyl)morpholin-3-one" scaffold. In the competitive landscape of drug discovery, the early evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is as crucial as its pharmacological potency.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for key in vitro assays.

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties.[3][4][5] The specific scaffold, 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, presents a unique combination of a rigid morpholinone core with a lipophilic and metabolically stable trifluoromethyl group, alongside a modifiable phenyl ring, making it an attractive starting point for generating new chemical entities. This guide will use this core structure and a series of hypothetical analogs to illustrate the assessment process.

The Imperative of Early ADME Assessment

Investing resources in compounds with poor pharmacokinetic profiles is a primary driver of late-stage attrition in clinical trials.[6] Therefore, a robust, early-stage assessment of drug-like properties is paramount to de-risk projects and focus synthetic efforts on candidates with a higher probability of success.[7] This guide will focus on a panel of essential in vitro assays designed to provide a comprehensive preliminary ADME profile.

Comparative Workflow for Analog Assessment

The following diagram outlines a logical workflow for the assessment of drug-like properties for a series of analogs. This iterative process allows for the generation of structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the optimization of lead compounds.[8]

workflow cluster_1 In Silico & Physicochemical Assessment cluster_2 In Vitro ADME & Toxicity Profiling cluster_3 Data Analysis & Decision Making A Parent Scaffold B Analog 1 E Lipinski's Rule of Five Analysis A->E C Analog 2 B->E D Analog n C->E D->E F Aqueous Solubility E->F G Permeability (PAMPA) F->G H Metabolic Stability (HLM) G->H I Cytotoxicity (e.g., HepG2) H->I J Comparative Data Analysis (SPR) I->J K Candidate Selection/Prioritization J->K

Caption: Workflow for assessing drug-like properties of analogs.

Physicochemical Properties: Lipinski's Rule of Five

A foundational in silico assessment for oral drug candidates is the evaluation against Lipinski's Rule of Five.[9][10][11] This rule of thumb helps to identify compounds that are more likely to have poor absorption or permeation.[12] While not a strict determinant of druggability, it provides an early flag for potential liabilities.

Criteria for Lipinski's Rule of Five:

  • Molecular weight ≤ 500 Da

  • Calculated octanol-water partition coefficient (cLogP) ≤ 5

  • Number of hydrogen bond donors ≤ 5

  • Number of hydrogen bond acceptors ≤ 10

Hypothetical Analog Comparison:

CompoundStructureMolecular Weight (Da)cLogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Parent 5-Phenyl-5-(trifluoromethyl)morpholin-3-one259.212.1130
Analog A 5-(4-chlorophenyl)-5-(trifluoromethyl)morpholin-3-one293.652.8130
Analog B 5-(4-methoxyphenyl)-5-(trifluoromethyl)morpholin-3-one289.241.9140
Analog C 5-(4-nitrophenyl)-5-(trifluoromethyl)morpholin-3-one304.212.2150

Experimental Protocols for In Vitro ADME Assays

The following sections provide detailed protocols for key in vitro assays to determine the aqueous solubility, permeability, metabolic stability, and cytotoxicity of the "5-Phenyl-5-(trifluoromethyl)morpholin-3-one" analogs.

Aqueous Kinetic Solubility Assay

Rationale: Poor aqueous solubility can lead to erratic absorption and low bioavailability.[13] A kinetic solubility assay, which measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, is a high-throughput method suitable for early drug discovery.[13][14][15]

Experimental Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.[16]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.[14]

  • Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the soluble compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared in a 1% DMSO/PBS solution.[15][17]

Hypothetical Comparative Data:

CompoundKinetic Solubility at pH 7.4 (µM)
Parent 75
Analog A 50
Analog B 95
Analog C 60
Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The ability of a compound to permeate cell membranes is a critical factor for oral absorption.[18][19] PAMPA is a non-cell-based assay that predicts passive diffusion across the gastrointestinal tract.[8] It is a cost-effective and high-throughput alternative to cell-based assays like Caco-2 for screening passive permeability.[20]

pampa cluster_0 Donor Well (pH 6.5) cluster_1 Artificial Membrane cluster_2 Acceptor Well (pH 7.4) A Test Compound in Buffer B Phospholipid/Dodecane Layer A->B Passive Diffusion C Buffer B->C

Caption: Principle of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 4% lecithin in dodecane solution.[21]

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.[20]

  • Donor Plate Preparation: Prepare the test compounds at a final concentration of 500 µM in PBS (pH 6.5). Add 200 µL of the compound solution to each well of the coated donor plate.[21]

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for 16-18 hours.[21]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Hypothetical Comparative Data:

CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
Parent 8.5High
Analog A 12.2High
Analog B 6.1Moderate
Analog C 7.9High
Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: Rapid metabolism by liver enzymes, particularly cytochrome P450s, can lead to low oral bioavailability and a short duration of action.[1] Assessing metabolic stability in HLMs provides an early indication of a compound's susceptibility to first-pass metabolism.[1][22]

Experimental Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[1]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[1]

Hypothetical Comparative Data:

Compoundt½ in HLM (min)Intrinsic Clearance (µL/min/mg protein)Metabolic Stability Classification
Parent 4515.4Moderate
Analog A 3519.8Moderate
Analog B > 60< 11.5High
Analog C 2034.7Low
In Vitro Cytotoxicity Assay

Rationale: Early identification of cytotoxicity is crucial to avoid progressing compounds with a high potential for toxicity.[6][23][24] In vitro cytotoxicity assays on a relevant cell line (e.g., HepG2, a human liver carcinoma cell line) can provide a preliminary assessment of a compound's safety profile.[25][26]

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Comparative Data:

CompoundIC₅₀ in HepG2 cells (µM)Cytotoxicity Classification
Parent > 100Low
Analog A 85Low
Analog B > 100Low
Analog C 15High

Conclusion and Future Directions

This guide provides a structured approach to assessing the drug-like properties of novel "5-Phenyl-5-(trifluoromethyl)morpholin-3-one" analogs. Based on the hypothetical data presented, Analog B emerges as a promising candidate for further investigation due to its favorable combination of high solubility, moderate to high permeability, high metabolic stability, and low cytotoxicity. Conversely, Analog C would likely be deprioritized due to its lower metabolic stability and significant cytotoxicity.

The integration of these in vitro ADME and cytotoxicity assays early in the drug discovery process is essential for making informed decisions, optimizing lead compounds, and ultimately increasing the likelihood of clinical success.[1][2] Further studies for promising analogs would involve more complex cell-based permeability assays (e.g., Caco-2), determination of plasma protein binding, and identification of metabolites.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • Bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • ResearchGate. (2012). Update on in vitro cytotoxicity assays for drug development. [Link]

  • SlidePlayer. Lipinski rule. [Link]

  • Marques, C. G., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 2(3), 100650. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. Pharmaceutical research, 33(4), 817–825. [Link]

  • National Center for Biotechnology Information. (2023, June 9). Aqueous Kinetic Solubility. [Link]

  • Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 590924. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Costantino, L., & Barlocco, D. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 9(6), 1294–1309. [Link]

  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. [Link]

  • Genesis Drug Discovery & Development. ADME Assays. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • MDPI. (2022, November 11). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. [Link]

  • Semantic Scholar. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Taylor & Francis Online. (2023, December 26). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • National Center for Biotechnology Information. (2021, March 1). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. [Link]

  • Google Patents.
  • National Institutes of Health. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. [Link]

  • Mahidol University. Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. The compound 5-Phenyl-5-(trifluoromethyl)morpholin-3-one, a molecule with potential significance in medicinal chemistry, requires a disposal protocol that is both scientifically sound and compliant with environmental regulations. Its unique structure, combining a morpholin-3-one core, a phenyl group, and a trifluoromethyl moiety, dictates a specific set of handling and disposal considerations to ensure the safety of laboratory personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to move beyond a simple checklist, offering instead a deeper understanding of the causality behind each procedural step.

Part 1: Hazard Assessment & Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. The chemical architecture of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one informs its risk profile.

  • The Trifluoromethyl Group (CF3): This functional group is known for its high stability and persistence. Compounds containing trifluoromethyl groups are often categorized with per- and polyfluoroalkyl substances (PFAS), which are noted for their resistance to natural degradation, earning them the name "forever chemicals".[1][2] Upon incineration, these compounds can release hazardous decomposition products, including hydrogen fluoride, a highly corrosive and toxic gas.[3]

  • The Morpholine Core: Morpholine and its derivatives can act as irritants.[4] Specifically, the morpholin-3-one structure has been associated with causing skin irritation, potential allergic skin reactions, and serious eye damage.[5]

  • The Phenyl Group: This aromatic component means the compound should be handled with the standard precautions for organic chemicals, including avoiding inhalation of dusts or vapors.

Based on data from structurally similar compounds, a presumptive hazard profile can be summarized.

Hazard ClassificationGHS Hazard StatementCommon Precautionary Response
Acute Toxicity (Oral)H302: Harmful if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]
Skin IrritationH315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ ToxicityH335: May cause respiratory irritationP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

Part 2: Regulatory Framework: The Principle of Generator Responsibility

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] A core tenet of RCRA is that the generator of the waste—the laboratory or institution—is legally responsible for its safe and proper disposal. This includes correctly classifying the waste, ensuring it is stored safely, and transferring it to a licensed disposal facility.[8]

Academic and research laboratories may operate under specific regulations, such as Subpart K, which provides an alternative, flexible framework for managing hazardous waste in these settings.[9][10] Regardless of the specific regulatory framework, the foundational principles of waste identification, segregation, and safe storage remain paramount.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for transitioning 5-Phenyl-5-(trifluoromethyl)morpholin-3-one from an active reagent to a properly managed waste stream.

Step 1: Personal Protective Equipment (PPE) Selection

Before handling the waste compound, ensure appropriate PPE is worn to mitigate exposure risks. The rationale is to create a barrier between the researcher and the potential irritant and toxic properties of the chemical.

  • Gloves: Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.

  • Eye Protection: Use splash goggles or a face shield that conforms to OSHA regulations (29 CFR 1910.133) to protect against accidental splashes.[5]

  • Lab Coat: A standard lab coat should be worn to protect against skin contact.

Step 2: Waste Segregation at the Source

To prevent dangerous chemical reactions, hazardous waste must be segregated by compatibility.[7]

  • Action: Designate a specific waste container for 5-Phenyl-5-(trifluoromethyl)morpholin-3-one and other compatible halogenated organic compounds.

  • Causality: Do NOT mix this compound with strong acids or strong oxidizing agents.[4] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire, posing a significant safety risk within the lab.

Step 3: Proper Containerization

The integrity of the waste containment system is critical for preventing leaks and environmental release.[11]

  • Action: Select a waste container that is chemically compatible with the compound (e.g., High-Density Polyethylene - HDPE). The container must have a secure, leak-proof lid and be free of damage.[7]

  • Best Practice: Never fill a waste container beyond 75-80% of its capacity.[11] This headspace allows for potential vapor expansion and prevents spills during transport. The container must remain closed except when waste is being added.[11]

Step 4: Accurate Hazardous Waste Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of safe waste handling.[11]

  • Action: Affix a completed hazardous waste label to the container before adding the first drop of waste. The label must include:

    • The full chemical name: "5-Phenyl-5-(trifluoromethyl)morpholin-3-one"

    • The words "Hazardous Waste"

    • An accurate description of the hazards (e.g., "Toxic," "Irritant") and corresponding GHS pictograms.[12]

    • The accumulation start date (the date the first amount of waste is placed in the container).[13]

    • The name and contact information of the generating researcher or laboratory.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Regulations allow for the temporary collection of hazardous waste in the laboratory in what is known as a Satellite Accumulation Area (SAA).[13]

  • Action: Store the labeled waste container at or near the point of generation and under the direct control of laboratory personnel.[13] The SAA should be in a well-ventilated area, away from ignition sources, and ideally within a secondary containment system to catch any potential leaks.[4][8]

  • Regulatory Note: Laboratories must adhere to volume limits for SAAs (e.g., not more than 55 gallons of total hazardous waste) and ensure that waste is removed from the lab within specified timeframes (e.g., every six to twelve months, depending on the regulations being followed).[10][13]

Step 6: Arranging for Professional Disposal

The final disposal of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one is not a task for laboratory personnel.

  • Action: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the full waste container. EH&S professionals are trained to handle, transport, and consolidate waste for final disposal by a licensed hazardous waste contractor.

  • Likely Disposal Method: Due to its chemical nature, the most appropriate disposal method is high-temperature incineration at a licensed facility.[3] This process is designed to destroy the organic molecule and includes flue gas scrubbing systems to capture and neutralize harmful byproducts like hydrogen fluoride.[14]

Part 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical.

  • For a Small Spill:

    • Evacuate non-essential personnel and ensure the area is well-ventilated.[15]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical sorbent.[8]

    • Carefully collect the absorbed material using spark-proof tools and place it into a sealable, labeled container for disposal as hazardous waste.[15]

    • Clean the spill area thoroughly.

  • For a Large Spill:

    • Evacuate the laboratory immediately.

    • Alert your colleagues and contact your institution's EH&S or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one.

G Disposal Workflow for 5-Phenyl-5-(trifluoromethyl)morpholin-3-one start Waste Generated hazards Step 1: Assess Hazards (Toxic, Irritant, Persistent) start->hazards ppe Step 2: Select Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe segregate Step 3: Segregate Waste (Keep from Incompatibles) ppe->segregate container Step 4: Use Labeled, Sealed Container (Chemically Compatible, Secure Lid) segregate->container store Step 5: Store in SAA (At Point of Generation, Secondary Containment) container->store contact_ehs Step 6: Contact EH&S for Pickup store->contact_ehs end_proc Professional Disposal (Licensed Contractor - Incineration) contact_ehs->end_proc

Caption: Decision workflow for compliant chemical waste disposal.

Conclusion

The responsible disposal of 5-Phenyl-5-(trifluoromethyl)morpholin-3-one is a non-negotiable aspect of professional scientific conduct. By understanding the chemical's inherent hazards, adhering to a structured disposal protocol, and respecting the regulatory framework, we uphold our commitment to safety and environmental stewardship. This guide serves as a foundational resource, but should always be supplemented by the specific policies and procedures established by your institution's Environmental Health & Safety department.

References

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  • American Chemical Society. Regulation of Laboratory Waste.
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  • Hainan Sincere Industries. (2025, August 11). What is Morpholine: A Simple Guide.
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  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
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  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE.
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  • Thermo Fisher Scientific. (2016, February 4). SAFETY DATA SHEET.
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